molecular formula C27H36ClN3O6 B10832357 Fv-100 CAS No. 956483-03-7

Fv-100

货号: B10832357
CAS 编号: 956483-03-7
分子量: 534.0 g/mol
InChI 键: CAHTYTZOAVUCIU-ZMQZINMSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VALNIVUDINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
antiviral;  potent and selective inhibitors of varicella zoster virus;  structure in first source

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

CAS 编号

956483-03-7

分子式

C27H36ClN3O6

分子量

534.0 g/mol

IUPAC 名称

[(2R,3S,5R)-3-hydroxy-5-[2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3-yl]oxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C27H35N3O6.ClH/c1-4-5-6-7-17-8-10-18(11-9-17)21-12-19-14-30(27(33)29-25(19)36-21)23-13-20(31)22(35-23)15-34-26(32)24(28)16(2)3;/h8-12,14,16,20,22-24,31H,4-7,13,15,28H2,1-3H3;1H/t20-,22+,23+,24-;/m0./s1

InChI 键

CAHTYTZOAVUCIU-ZMQZINMSSA-N

手性 SMILES

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)[C@H]4C[C@@H]([C@H](O4)COC(=O)[C@H](C(C)C)N)O.Cl

规范 SMILES

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)C4CC(C(O4)COC(=O)C(C(C)C)N)O.Cl

产品来源

United States

Foundational & Exploratory

Valnivudine HCl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of Valnivudine hydrochloride (HCl), a promising antiviral agent for the treatment of Varicella-Zoster Virus (VZV) infections. The information is intended for researchers, scientists, and professionals involved in drug development and virology.

Chemical Identity and Properties

Valnivudine, also known as FV-100, is a nucleoside analogue prodrug. Its hydrochloride salt is the form used in clinical development.

Table 1: Chemical Properties of Valnivudine and Valnivudine HCl

PropertyValnivudine (Free Base)Valnivudine HCl
IUPAC Name ((2R,3S,5R)-3-hydroxy-5-(2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3(2H)-yl)tetrahydrofuran-2-yl)methyl L-valinate[1]((2R,3S,5R)-3-hydroxy-5-(2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3(2H)-yl)tetrahydrofuran-2-yl)methyl L-valinate hydrochloride
Synonyms This compound, FV100This compound hydrochloride
Molecular Formula C27H35N3O6[2][3]C27H36ClN3O6[4]
Molecular Weight 497.59 g/mol [1]534.05 g/mol [5][6]
CAS Number 956483-02-6[1]956483-03-7[5][6]
Appearance -White to off-white solid[4][5]

Mechanism of Action

Valnivudine is an orally bioavailable prodrug of its active form, CF-1743.[5][7] The antiviral activity of Valnivudine is dependent on its conversion to CF-1743 and subsequent phosphorylation within VZV-infected cells.

The proposed mechanism of action is as follows:

  • Uptake and Conversion: After oral administration, Valnivudine is absorbed and metabolized to CF-1743.

  • Selective Phosphorylation: In VZV-infected cells, the viral thymidine (B127349) kinase (TK) specifically recognizes and phosphorylates CF-1743.[5] This is a critical step that ensures the drug is activated primarily in infected cells, minimizing toxicity to uninfected host cells. The VZV TK catalyzes the formation of CF-1743 monophosphate.[5]

  • Further Phosphorylation: Cellular kinases then further phosphorylate the monophosphate to the active triphosphate form, CF-1743 triphosphate.[5]

  • Inhibition of Viral DNA Polymerase: CF-1743 triphosphate acts as a competitive inhibitor of the VZV DNA polymerase. It gets incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[5]

G cluster_host_cell VZV-Infected Host Cell Valnivudine Valnivudine (Prodrug) CF1743 CF-1743 Valnivudine->CF1743 Metabolism CF1743_MP CF-1743 Monophosphate CF1743->CF1743_MP VZV Thymidine Kinase CF1743_DP CF-1743 Diphosphate CF1743_MP->CF1743_DP Cellular Kinases CF1743_TP CF-1743 Triphosphate (Active Form) CF1743_DP->CF1743_TP Cellular Kinases VZV_DNA_Polymerase VZV DNA Polymerase CF1743_TP->VZV_DNA_Polymerase Inhibition Inhibition DNA_Synthesis Viral DNA Synthesis VZV_DNA_Polymerase->DNA_Synthesis Inhibition->DNA_Synthesis

Fig. 1: Activation pathway of Valnivudine in a VZV-infected cell.

Antiviral Activity

The active metabolite of Valnivudine, CF-1743, has demonstrated potent and selective activity against various strains of Varicella-Zoster Virus.

Table 2: In Vitro Antiviral Activity of CF-1743 against VZV Strains

VZV StrainEC50 (nM)Reference
OKA0.3[2]
YS0.1[2]

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Pharmacokinetics

Clinical trials have been conducted to evaluate the pharmacokinetic profile of Valnivudine. A Phase 1 study (NCT02322957) investigated the pharmacokinetics of this compound with and without ritonavir (B1064) in healthy volunteers.[1][4] A Phase 2 study (NCT00900783) compared this compound with valacyclovir (B1662844) in patients with herpes zoster.[1] As a prodrug, Valnivudine exhibits enhanced oral bioavailability compared to its active metabolite, CF-1743.

Specific quantitative data from these trials are not publicly available in a structured format at this time.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of Valnivudine HCl is not publicly available in peer-reviewed literature. However, the synthesis of similar nucleoside analogues generally involves the following key steps:

  • Synthesis of the heterocyclic base: Preparation of the furo[2,3-d]pyrimidine (B11772683) core.

  • Glycosylation: Coupling of the heterocyclic base with a protected sugar moiety (a derivative of tetrahydrofuran).

  • Esterification: Attachment of the L-valine ester to the sugar moiety. This step is crucial for improving the oral bioavailability of the nucleoside analogue.

  • Deprotection and Salt Formation: Removal of any protecting groups and formation of the hydrochloride salt to enhance stability and solubility.

G cluster_synthesis General Synthetic Strategy A Furo[2,3-d]pyrimidine Core Synthesis C Glycosylation A->C B Protected Sugar Moiety Synthesis B->C D Protected Nucleoside Analogue C->D E L-Valine Esterification D->E F Protected Valnivudine E->F G Deprotection & HCl Salt Formation F->G H Valnivudine HCl G->H

Fig. 2: Generalized workflow for the synthesis of Valnivudine HCl.

Clinical Development

Valnivudine HCl has undergone clinical evaluation for the treatment of herpes zoster (shingles). A Phase 3 clinical trial (NCT02412917) was initiated to compare the efficacy of this compound with valacyclovir for the prevention of post-herpetic neuralgia and treatment of acute herpes zoster-associated pain.[1]

Conclusion

Valnivudine HCl is a potent and selective antiviral agent with a well-defined mechanism of action against the Varicella-Zoster Virus. Its development as a prodrug enhances its oral bioavailability, making it a promising candidate for the treatment of shingles and its complications. Further research and public dissemination of clinical trial data will be crucial in fully establishing its therapeutic potential.

References

Fv-100: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fv-100 is an orally bioavailable, bicyclic nucleoside analogue prodrug of the potent antiviral compound CF-1743. Developed for the treatment of herpes zoster (shingles), this compound has demonstrated significant potential in clinical trials to not only manage the acute phase of the infection but also to reduce the incidence of post-herpetic neuralgia (PHN), a debilitating chronic pain condition that can follow a shingles outbreak. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development history of this compound, including summaries of key quantitative data and detailed experimental protocols.

Discovery and Rationale

This compound, the valyl ester prodrug of CF-1743, was discovered through a collaboration between Professor Chris McGuigan at the Welsh School of Pharmacy and Professor Jan Balzarini at the Rega Institute in Leuven, Belgium. The parent compound, CF-1743, belongs to a class of highly lipophilic bicyclic nucleoside analogues (BCNAs) that exhibited exceptionally potent and selective activity against the varicella-zoster virus (VZV), the causative agent of shingles.

While CF-1743 demonstrated remarkable anti-VZV activity in vitro, its high lipophilicity and low water solubility resulted in poor oral bioavailability, limiting its therapeutic potential. To overcome this, this compound was synthesized as a prodrug, designed to be readily absorbed in the gastrointestinal tract and then rapidly converted to the active compound, CF-1743, in the body. This strategic modification significantly enhanced its pharmacokinetic profile, making it a viable candidate for clinical development.

Mechanism of Action

The antiviral activity of this compound is dependent on its conversion to CF-1743 and subsequent phosphorylation by the VZV-encoded thymidine (B127349) kinase (TK). This viral-specific activation is a key feature of its selectivity. Once converted to its triphosphate form, CF-1743 is presumed to act as a competitive inhibitor of the VZV DNA polymerase, a critical enzyme for viral replication. By incorporating into the growing viral DNA chain, it is thought to cause chain termination, thereby halting viral replication.

The specificity of CF-1743's activation by VZV TK means that it is not active against VZV strains that have a mutated thymidine kinase gene. However, it retains its inhibitory potential against VZV strains with mutations in the VZV DNA polymerase gene.

Fv-100_Mechanism_of_Action cluster_cell Fv100 This compound (Oral Prodrug) GI_Tract Gastrointestinal Tract Fv100->GI_Tract Ingestion Absorption Absorption GI_Tract->Absorption CF1743_Systemic CF-1743 (Systemic Circulation) Absorption->CF1743_Systemic Rapid Conversion VZV_Infected_Cell VZV-Infected Cell CF1743_Systemic->VZV_Infected_Cell Cellular Uptake CF1743_Intracellular CF-1743 CF1743_MP CF-1743-Monophosphate CF1743_Intracellular->CF1743_MP Phosphorylation VZV_TK VZV Thymidine Kinase (TK) VZV_TK->CF1743_MP CF1743_TP CF-1743-Triphosphate (Active Form) CF1743_MP->CF1743_TP Phosphorylation Cellular_Kinases Cellular Kinases Cellular_Kinases->CF1743_TP Inhibition Inhibition of Viral DNA Replication CF1743_TP->Inhibition VZV_DNA_Polymerase VZV DNA Polymerase VZV_DNA_Polymerase->Inhibition

Figure 1: Proposed mechanism of action for this compound.

Clinical Development

This compound has undergone a series of clinical trials to evaluate its safety, pharmacokinetics, and efficacy in the treatment of herpes zoster.

Phase I Studies

Three randomized, double-blind, placebo-controlled Phase I clinical trials were conducted in healthy adult volunteers to characterize the pharmacokinetics and safety of this compound. These studies included single ascending dose (SAD) and multiple ascending dose (MAD) evaluations in both younger (18-55 years) and older (≥65 years) subjects.

The pharmacokinetic profile of this compound is characterized by its rapid and extensive conversion to the active moiety, CF-1743.

Table 1: Mean Pharmacokinetic Parameters of CF-1743 After Single Oral Doses of this compound in Healthy Volunteers (18-55 years)

This compound DoseCmax (ng/mL)Tmax (hr)AUC0-t (ng·hr/mL)t1/2 (hr)
100 mg10301.5686010.1
200 mg18502.01430011.2
400 mg31602.02760011.4
800 mg44503.04410012.3

Table 2: Mean Pharmacokinetic Parameters of CF-1743 After Multiple Oral Doses of this compound for 7 Days in Healthy Volunteers (18-55 years)

This compound Dose RegimenCmax (ng/mL)Tmax (hr)AUC0-24 (ng·hr/mL)t1/2 (hr)
100 mg QD11401.5817011.5
200 mg QD21102.01680012.1
400 mg QD35802.53290012.5
800 mg QD52303.05460013.1

Data compiled from published Phase I clinical trial results.

Phase II Study (NCT00900783)

A multicenter, randomized, double-blind, parallel-group, comparative study was conducted to evaluate the efficacy and safety of this compound versus valacyclovir (B1662844) in patients aged 50 years and older with acute herpes zoster. Patients were randomized to receive a 7-day course of this compound (200 mg or 400 mg once daily) or valacyclovir (1 g three times daily).

The study evaluated several endpoints, including the burden of illness (BOI) as measured by the Zoster Brief Pain Inventory (ZBPI) and the incidence of post-herpetic neuralgia (PHN).

Table 3: Key Efficacy and Safety Outcomes from the Phase II Trial of this compound vs. Valacyclovir

OutcomeThis compound (200 mg QD)This compound (400 mg QD)Valacyclovir (1 g TID)
Efficacy
Burden of Illness (BOI) Score (through Day 30)114.5110.3118.0
Incidence of PHN at Day 90 (%)17.812.420.2
Safety
Patients with any Adverse Event (%)475442
Most Common Adverse EventHeadache (5%)Headache (13%)Headache (5%)

Data represents a summary of the primary findings from the NCT00900783 clinical trial.[1]

Phase III Development

Following the promising results of the Phase II study, this compound advanced to Phase III clinical development. These larger-scale trials were designed to further confirm the efficacy and safety of this compound for the treatment of shingles and the prevention of PHN.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the development of this compound.

VZV Plaque Reduction Assay

This assay is used to determine the in vitro antiviral activity of a compound against VZV.

Objective: To quantify the concentration of a compound required to inhibit the formation of VZV plaques in a cell culture by 50% (EC50).

Materials:

  • Human embryonic lung (HEL) fibroblasts or a similar susceptible cell line

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

  • Cell-free VZV stock of known titer

  • Test compound (CF-1743) dissolved in DMSO and serially diluted

  • Methylcellulose (B11928114) overlay medium

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Seed 6-well plates with HEL cells and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of CF-1743 in cell culture medium.

  • Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of VZV (e.g., 50-100 plaque-forming units per well).

  • After a 1-hour adsorption period, remove the viral inoculum.

  • Overlay the cell monolayers with methylcellulose medium containing the various concentrations of CF-1743 or a vehicle control.

  • Incubate the plates for 5-7 days at 37°C in a CO2 incubator until plaques are visible.

  • Fix the cells with a 10% formalin solution.

  • Stain the cells with a 0.1% crystal violet solution to visualize the plaques.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each compound concentration relative to the vehicle control.

  • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Plaque_Reduction_Assay_Workflow Start Start: Confluent Cell Monolayer Infect Infect cells with VZV Start->Infect AddCompound Add serial dilutions of CF-1743 in overlay medium Infect->AddCompound Incubate Incubate for 5-7 days AddCompound->Incubate FixStain Fix and stain cells with crystal violet Incubate->FixStain Count Count plaques FixStain->Count Analyze Calculate EC50 value Count->Analyze

Figure 2: Workflow for a VZV plaque reduction assay.
Quantification of this compound and CF-1743 in Human Plasma

This protocol outlines a general method for quantifying this compound and its active metabolite CF-1743 in human plasma samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Objective: To determine the concentration of this compound and CF-1743 in plasma samples for pharmacokinetic analysis.

Materials:

  • Human plasma samples

  • This compound and CF-1743 analytical standards

  • Stable isotope-labeled internal standards for this compound and CF-1743

  • Acetonitrile

  • Formic acid

  • Water (HPLC grade)

  • Protein precipitation plates or tubes

  • HPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma, add an internal standard solution.

    • Precipitate plasma proteins by adding three volumes of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate or vial for analysis.

  • HPLC-MS/MS Analysis:

    • HPLC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A linear gradient from low to high organic phase (Mobile Phase B) is used to separate the analytes.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound, CF-1743, and their respective internal standards.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.

    • Quantify the concentration of this compound and CF-1743 in the plasma samples by interpolating their peak area ratios from the standard curve.

Conclusion

This compound represents a significant advancement in the treatment of herpes zoster. Its development from a highly potent but poorly bioavailable parent compound into a promising clinical candidate highlights the power of prodrug strategies in drug development. Clinical data to date suggests that this compound is not only effective in treating the acute symptoms of shingles but may also offer a superior benefit in the prevention of the long-term and often debilitating pain of PHN. The ongoing and completed clinical trials will further elucidate the full therapeutic potential of this novel antiviral agent.

References

In Vivo Toxicity Profile of Fv-100: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fv-100 is a prodrug of the bicyclic nucleoside analogue CF-1743, developed for the treatment of herpes zoster (shingles). As an inhibitor of the varicella-zoster virus (VZV) DNA polymerase, this compound has demonstrated high potency against VZV. This technical guide provides a comprehensive overview of the publicly available in vivo toxicity profile of this compound, based on preclinical studies. The data herein is intended to inform researchers, scientists, and drug development professionals on the safety characteristics of this antiviral compound. It is important to note that the detailed proprietary data from comprehensive toxicology studies are not fully available in the public domain; this guide represents a synthesis of the accessible information.

Introduction

This compound is the 5'-valyl ester of CF-1743, a formulation designed to enhance oral bioavailability.[1] The active metabolite, CF-1743, is a potent and selective inhibitor of the varicella-zoster virus.[2] this compound has undergone clinical development, including Phase I and II trials, and was planned for Phase III studies for the prevention of post-herpetic neuralgia (PHN), a common complication of shingles.[3][4] Preclinical safety and tolerability have been described as favorable.[4][5]

Preclinical In Vivo Toxicity Studies

Preclinical toxicology evaluations are fundamental to characterizing the safety profile of an investigational drug prior to human trials. For this compound, these studies were conducted in both rodent and non-rodent species to assess potential target organ toxicities and to establish a safe therapeutic window.

Single-Dose Oral Toxicity Studies

Acute oral toxicity studies were performed in rats and dogs to determine the potential for adverse effects following a single administration of this compound.

Data Presentation: Single-Dose Oral Toxicity of this compound

SpeciesDose Levels (mg/kg)Observation PeriodKey FindingsReference
Rat100, 500, 200014 daysNo mortalities or significant adverse events reported.[5]
Dog100, 500, 200014 daysNo mortalities or significant adverse events reported.[5]

Experimental Protocols: Single-Dose Oral Toxicity

  • Objective: To assess the acute toxicity and tolerability of single oral doses of this compound.

  • Test Species: Rats and Dogs.

  • Administration: Single oral gavage.

  • Dose Groups: 100 mg/kg, 500 mg/kg, and 2,000 mg/kg.

  • Observation: Animals were observed for mortality, clinical signs of toxicity, and behavioral changes for a period of 14 days post-administration.

  • Pathology: (Details not publicly available) Typically includes gross necropsy at the end of the observation period to identify any macroscopic abnormalities in organs and tissues.

Genotoxicity and Phototoxicity

In vitro and in vivo studies were conducted to assess the potential for this compound to induce genetic mutations or to cause toxicity upon exposure to light.

Data Presentation: Genotoxicity and Phototoxicity of this compound

Study TypeResultReference
GenotoxicityNegative[5]
PhototoxicityNegative[5]

Experimental Protocols: Genotoxicity and Phototoxicity

Detailed protocols for these studies are not publicly available. However, standard assays for these endpoints include:

  • Genotoxicity: Typically assessed using a battery of tests such as the Ames test (bacterial reverse mutation assay), in vitro chromosomal aberration assay in mammalian cells, and an in vivo micronucleus assay in rodents.

  • Phototoxicity: Often evaluated using in vitro assays with cell cultures exposed to the test compound and varying levels of UV radiation, followed by an assessment of cell viability.

Mechanism of Action and Relevant Signaling Pathways

This compound's antiviral activity is attributed to its active form, CF-1743, which acts as a nucleoside analogue. This class of antiviral agents targets the viral DNA polymerase, an enzyme essential for the replication of the viral genome.

Inhibition of VZV DNA Polymerase

The proposed mechanism of action for CF-1743 involves its phosphorylation by viral thymidine (B127349) kinase to a triphosphate form. This activated metabolite then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the VZV DNA polymerase. The incorporation of the analogue leads to chain termination, thus halting viral replication.

G cluster_cell Host Cell This compound This compound CF-1743 CF-1743 This compound->CF-1743 Metabolism CF-1743-TP CF-1743-TP CF-1743->CF-1743-TP Viral Thymidine Kinase (Phosphorylation) VZV_DNA_Polymerase VZV DNA Polymerase CF-1743-TP->VZV_DNA_Polymerase Inhibition Inhibition CF-1743-TP->Inhibition Viral_DNA_Replication Viral DNA Replication VZV_DNA_Polymerase->Viral_DNA_Replication Inhibition->Viral_DNA_Replication

Caption: Mechanism of Action of this compound.

VZV and Host Cell Signaling

Varicella-zoster virus is known to modulate host cell signaling pathways to create a favorable environment for its replication and to evade the host immune response. While the direct effects of this compound on these pathways have not been detailed in the available literature, understanding the viral-host interaction provides context for potential therapeutic intervention. Key pathways manipulated by VZV include NF-κB and STAT3, which are involved in inflammation, cell survival, and immune responses.

G cluster_vzv_lifecycle VZV Lifecycle & Host Interaction cluster_signaling Host Signaling Pathways VZV_Infection VZV Infection Host_Cell Host Cell VZV_Infection->Host_Cell Viral_Replication Viral Replication NFkB_Pathway NF-κB Pathway Viral_Replication->NFkB_Pathway Modulation STAT3_Pathway STAT3 Pathway Viral_Replication->STAT3_Pathway Modulation Host_Cell->Viral_Replication

Caption: VZV Interaction with Host Cell Signaling.

Discussion and Conclusion

The available preclinical data on the in vivo toxicity of this compound suggest a favorable safety profile at single oral doses up to 2,000 mg/kg in both rats and dogs.[5] The absence of reported mortalities or significant adverse events in these acute toxicity studies, coupled with negative findings in genotoxicity and phototoxicity assays, supported the progression of this compound into clinical trials.[5]

While these findings are encouraging, a comprehensive assessment of the in vivo toxicity profile is limited by the lack of publicly available data from repeat-dose toxicity studies, including detailed clinical pathology, histopathology, and safety pharmacology results. Such data would be essential for identifying potential target organs for toxicity after prolonged exposure and for determining the No-Observed-Adverse-Effect-Level (NOAEL), which is critical for establishing clinical safety margins.

The mechanism of action of this compound, through the inhibition of VZV DNA polymerase by its active metabolite CF-1743, is a well-established antiviral strategy. Further research into the potential interactions of this compound with host cell signaling pathways manipulated by VZV could provide deeper insights into its overall biological effects.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fv-100 is an orally bioavailable aminonucleoside prodrug of the bicyclic nucleoside analogue (BCNA) Cf1743.[1][2] It has demonstrated exceptionally potent and selective activity against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles (herpes zoster).[2][3] Developed as a targeted therapy for VZV, this compound and its active form, Cf1743, represent a significant advancement over earlier broad-spectrum antiviral agents.[3] Preclinical studies have shown this compound to be more potent against VZV than established treatments like acyclovir, famciclovir, and valacyclovir.[4] This technical guide provides a comprehensive overview of the antiviral spectrum of this compound and related nucleoside analogues, detailing its mechanism of action, quantitative antiviral activity, and the experimental protocols used for its evaluation.

Mechanism of Action

The antiviral activity of this compound is dependent on its conversion to the active form, Cf1743, which is then selectively phosphorylated by the VZV-encoded thymidine (B127349) kinase (TK).[1][3] This initial phosphorylation step is crucial for its selectivity, as Cf1743 is not a substrate for the thymidine kinases of other herpesviruses like HSV-1 and HSV-2.[3] Following the initial monophosphorylation, it is presumed that host cell enzymes further phosphorylate the molecule to its diphosphate (B83284) and ultimately its active triphosphate form.[1] The triphosphate analogue is believed to inhibit the VZV DNA polymerase, thereby terminating viral DNA replication.[1][5] However, the precise details of the final phosphorylation step and the exact mechanism of polymerase inhibition are still under investigation.[5] this compound was specifically designed as a 5'-valyl ester prodrug of Cf1743 to improve its poor oral bioavailability.[1][5]

Quantitative Antiviral Activity

The in vitro potency of Cf1743, the active metabolite of this compound, has been evaluated against multiple clinical isolates and laboratory strains of VZV. The following tables summarize the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI).

Table 1: In Vitro Antiviral Activity of Cf1743 and Comparator Drugs Against Wild-Type VZV Clinical Isolates

CompoundMean EC₅₀ (μM)CC₅₀ (μM)Selectivity Index (CC₅₀/EC₅₀)
Cf1743 0.00043 108 251,163
Cf17420.00083105126,506
Cf13680.0321384,313
Brivudine (BVDU)0.0098>600>61,224
Acyclovir (ACV)3.38>888>263
Penciclovir (PCV)3.34>790>237
Foscarnet (PFA)84.4>666>7.9

Data sourced from a study on the susceptibilities of several clinical Varicella-Zoster Virus isolates to bicyclic furano pyrimidine (B1678525) nucleosides.[4]

Table 2: Antiviral Activity of Cf1743 and Acyclovir Against Laboratory VZV Strains

Virus StrainCompoundEC₅₀ (μM)
VZV (Oka) Cf1743 0.00055
Acyclovir3.64
VZV (YS) Cf1743 0.00055
Acyclovir2.53

Data extracted from studies on the in vitro activity of BCNAs against VZV strains.[4]

Experimental Protocols

The evaluation of the antiviral activity and cytotoxicity of this compound and its analogues involves several key in vitro assays.

Plaque Reduction Assay for VZV Antiviral Activity

This assay is the gold standard for determining the antiviral efficacy of a compound against VZV.

  • Cell Culture: Human embryonic lung (HEL) fibroblasts are cultured in appropriate media and seeded into multi-well plates to form a confluent monolayer.

  • Virus Infection: The cell monolayers are infected with a standardized amount of cell-associated VZV (e.g., 20-30 plaque-forming units per well).

  • Compound Treatment: Immediately after infection, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., Cf1743) and control drugs.

  • Incubation: The plates are incubated at 37°C in a humidified CO₂ incubator for approximately 5 days, or until clear viral plaques are visible in the untreated virus control wells.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained with a suitable dye (e.g., crystal violet). The viral plaques, which appear as clear zones against a stained cell background, are then counted.

  • EC₅₀ Determination: The EC₅₀ value is calculated as the concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated virus control.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess the cytotoxicity of a compound on the host cells.

  • Cell Seeding: HEL cells are seeded in 96-well plates and incubated until they reach the desired confluency.

  • Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells with untreated cells are also included.

  • Incubation: The plates are incubated for a period similar to the antiviral assay (e.g., 5-7 days) at 37°C in a humidified CO₂ incubator.

  • MTT Reagent Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: After a few hours of incubation, the formazan crystals formed by viable cells are dissolved using a solubilizing agent (e.g., DMSO or a designated solubilization solution).

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • CC₅₀ Determination: The CC₅₀ value is calculated as the concentration of the compound that reduces the viability of the cells by 50% compared to the untreated cell control.[6][7]

VZV Thymidine Kinase (TK) Activity Assay

This assay is used to confirm that the antiviral activity of a compound is dependent on the viral TK enzyme.

  • Enzyme Source: Crude enzyme extracts are prepared from VZV-infected and uninfected cells.

  • Reaction Mixture: The assay is typically performed in a reaction mixture containing the enzyme extract, a radiolabeled substrate (e.g., [³H]thymidine), ATP, and other necessary co-factors.

  • Incubation: The reaction is incubated at 37°C to allow for the phosphorylation of the substrate by the TK enzyme.

  • Separation and Quantification: The phosphorylated product is separated from the unphosphorylated substrate using techniques like ion-exchange chromatography or DEAE-cellulose paper discs. The amount of radioactivity in the phosphorylated product is then quantified using a scintillation counter.

  • Inhibition Analysis: To assess the inhibitory effect of a compound, the assay is performed in the presence of varying concentrations of the inhibitor. The IC₅₀ value, the concentration that inhibits 50% of the enzyme activity, can then be determined.

Visualizations

Signaling Pathway of this compound Activation

Fv100_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Infected Host Cell This compound This compound Cf1743 Cf1743 This compound->Cf1743 Esterases Cf1743-MP Cf1743 Monophosphate Cf1743->Cf1743-MP VZV Thymidine Kinase Cf1743-DP Cf1743 Diphosphate Cf1743-MP->Cf1743-DP Host Kinases Cf1743-TP Cf1743 Triphosphate Cf1743-DP->Cf1743-TP Host Kinases (presumed) VZV DNA Polymerase VZV DNA Polymerase Cf1743-TP->VZV DNA Polymerase Inhibition Inhibition VZV DNA Polymerase->Inhibition Viral DNA Synthesis Viral DNA Synthesis Inhibition->Viral DNA Synthesis

Caption: Metabolic activation pathway of the prodrug this compound to its active triphosphate form.

Experimental Workflow for Antiviral Activity and Cytotoxicity Testing

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_antiviral Antiviral Assay (Plaque Reduction) cluster_cytotoxicity Cytotoxicity Assay (MTT) A Seed Host Cells (e.g., HEL Fibroblasts) B Infect cells with VZV A->B G Add serial dilutions of This compound/Cf1743 & controls A->G C Add serial dilutions of This compound/Cf1743 & controls B->C D Incubate for ~5 days C->D E Fix, stain, and count plaques D->E F Calculate EC50 E->F H Incubate for ~5 days G->H I Add MTT reagent, incubate, and solubilize H->I J Measure absorbance I->J K Calculate CC50 J->K

References

The Pharmacokinetic Profile of Fv-100: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fv-100 is an orally administered prodrug of the bicyclic nucleoside analogue CF-1743, a highly potent and selective inhibitor of the varicella-zoster virus (VZV).[1][2] Developed for the treatment of herpes zoster (shingles) and the prevention of postherpetic neuralgia (PHN), this compound offers the potential for a once-daily dosing regimen.[2][3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral this compound, drawing from key clinical and preclinical studies.

Core Pharmacokinetic Properties

Following oral administration, this compound is rapidly and extensively converted to its active moiety, CF-1743.[1][3] Plasma concentrations of CF-1743 are measurable within 10 to 30 minutes of this compound administration.[1] The concentration of CF-1743 remains above the level required to reduce viral activity by 50% for the entire 24-hour dosing period, supporting the potential for once-daily administration.[1][3]

Bioavailability and Food Effect

The absolute oral bioavailability of this compound has not been explicitly reported in the available literature. However, studies have investigated the impact of food on its absorption. A high-fat meal was found to reduce the exposure to CF-1743, while a low-fat meal did not have a significant effect.[1][3]

Clinical Pharmacokinetics: Human Studies

The primary data on the pharmacokinetics of this compound in humans come from a series of randomized, double-blind, placebo-controlled clinical trials conducted in healthy adult volunteers.[1] These studies assessed the safety and pharmacokinetic profile of single and multiple ascending doses of this compound in both young and elderly subjects.[1][3]

Single Ascending Dose (SAD) Study in Young Adults (18-55 years)

Table 1: Pharmacokinetic Parameters of CF-1743 After Single Oral Doses of this compound in Young Adults [1]

Dose of this compoundCmax (ng/mL)Tmax (h)AUC0-∞ (ng·h/mL)t1/2 (h)
100 mg433 ± 1031.5 (1.0-2.0)3,360 ± 6817.7 ± 1.3
200 mg834 ± 1651.8 (1.0-3.0)6,890 ± 1,3508.1 ± 1.1
400 mg1,560 ± 3212.0 (1.0-3.0)13,800 ± 2,8108.5 ± 1.2
800 mg2,890 ± 6542.0 (1.5-4.0)26,500 ± 5,8708.7 ± 1.0

Data are presented as mean ± standard deviation for Cmax, AUC0-∞, and t1/2. Tmax is presented as median (range).

Multiple Ascending Dose (MAD) Study in Young Adults (18-55 years)

Table 2: Pharmacokinetic Parameters of CF-1743 After Multiple Oral Doses of this compound for 7 Days in Young Adults [1]

Dose of this compoundCmax,ss (ng/mL)Tmax,ss (h)AUC0-24,ss (ng·h/mL)t1/2 (h)
100 mg QD489 ± 1122.0 (1.0-3.0)4,230 ± 9878.3 ± 1.4
200 mg QD945 ± 2012.0 (1.0-4.0)8,760 ± 1,8908.6 ± 1.2
400 mg QD1,780 ± 3982.0 (1.5-4.0)16,500 ± 3,7608.9 ± 1.1
400 mg BID1,990 ± 4532.0 (1.0-3.0)18,700 ± 4,1208.8 ± 1.3
800 mg QD3,120 ± 7012.0 (1.5-4.0)30,100 ± 6,9809.1 ± 1.0

Data are presented as mean ± standard deviation for Cmax,ss, AUC0-24,ss, and t1/2. Tmax,ss is presented as median (range). ss denotes steady state. QD = once daily, BID = twice daily.

Study in Elderly Adults (≥65 years)

Pharmacokinetic parameters in elderly subjects were comparable to those observed in younger adults, suggesting that dose modifications for this population may not be necessary.[3]

Table 3: Pharmacokinetic Parameters of CF-1743 After Single and Multiple 400 mg Doses of this compound in Elderly Adults [1]

Dosing RegimenCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
Single 400 mg dose1,610 ± 3452.0 (1.0-4.0)14,500 ± 3,1208.7 ± 1.3
400 mg QD for 7 days1,830 ± 4122.0 (1.5-4.0)17,100 ± 3,9809.0 ± 1.2

Data are presented as mean ± standard deviation for Cmax, AUC, and t1/2. Tmax is presented as median (range). AUC for the single dose is AUC0-∞ and for the multiple dose is AUC0-24,ss.

Preclinical Pharmacokinetics

Nonclinical testing in rats and dogs supported the progression of this compound into human clinical trials.[1] In rats, oral administration of this compound at doses of 50, 100, and 500 mg/kg did not induce any biologically relevant respiratory changes or apparent neuropharmacological effects.[1] An in vivo telemetry study in dogs with oral doses up to 100 mg/kg of this compound showed no measurable effects on cardiac rhythm, electrocardiogram (ECG) morphology, or circulatory functions.[1]

Experimental Protocols

Human Clinical Trials

Three randomized, double-blind, placebo-controlled clinical trials were conducted to evaluate the pharmacokinetics and safety of oral this compound.[1][3]

Study Designs:

  • Single Ascending Dose (SAD) Study: Healthy subjects aged 18 to 55 years received single oral doses of 100 mg, 200 mg, 400 mg, or 800 mg of this compound. The effect of a high-fat versus a low-fat meal was evaluated in the 400 mg dose group.[3]

  • Multiple Ascending Dose (MAD) Study: Healthy subjects aged 18 to 55 years received multiple oral doses of this compound for 7 days. The dosing regimens were 100 mg once daily (QD), 200 mg QD, 400 mg QD, 400 mg twice a day (BID), and 800 mg QD.[3]

  • Elderly Study: This two-part study was conducted in subjects aged 65 years and older. The first part involved a single 400 mg dose, and the second part consisted of a 400 mg QD dosing regimen for 7 days.[3]

Sample Collection and Analysis:

  • Blood Sampling: Serial blood samples were collected at predefined time points post-dosing to determine the plasma concentrations of this compound and its active metabolite, CF-1743.

  • Urine Sampling: Urine was collected to assess the renal excretion of this compound and CF-1743. Renal excretion of CF-1743 was found to be very low.[1][3]

  • Bioanalytical Method: Concentrations of this compound and CF-1743 in plasma and urine were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1] The assays were linear over the range of quantification and were validated according to International Conference on Harmonisation (ICH) guidelines.[1] For this compound, the transitions monitored were 498.5 > 216.0 m/z and 498.5 > 188.1 m/z.[1] For CF-1743, the transition monitored was 399.1 > 283.1 m/z.[1]

Preclinical Studies

Detailed protocols for the preclinical studies were not extensively described in the available literature. However, the studies involved oral administration of this compound to rats and dogs to assess safety and tolerability.[1]

Visualizations

Experimental Workflow: Human Pharmacokinetic Studies

Fv100_PK_Workflow cluster_screening Screening & Enrollment cluster_dosing Dosing Regimens cluster_sampling Sample Collection cluster_analysis Bioanalysis & Data Processing Screening Healthy Volunteers Screened (Young & Elderly) Enrollment Eligible Subjects Enrolled (Randomized, Double-Blind) Screening->Enrollment SAD Single Ascending Dose (100, 200, 400, 800 mg) Enrollment->SAD MAD Multiple Ascending Dose (7 days) (100, 200, 400, 800 mg QD; 400 mg BID) Enrollment->MAD Elderly Elderly Cohort (400 mg Single & Multiple Dose) Enrollment->Elderly FoodEffect Food Effect Evaluation (400 mg SAD with High/Low Fat Meal) SAD->FoodEffect Blood Serial Blood Sampling SAD->Blood Urine Urine Collection SAD->Urine MAD->Blood MAD->Urine Elderly->Blood Elderly->Urine LCMS LC-MS/MS Quantification (this compound & CF-1743) Blood->LCMS Urine->LCMS PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) LCMS->PK_Analysis

Caption: Workflow of the clinical pharmacokinetic studies of this compound.

Conclusion

Oral this compound is rapidly and extensively converted to the active antiviral agent CF-1743, with pharmacokinetic properties that support a once-daily dosing regimen. The pharmacokinetic profile is consistent across young and elderly adult populations, suggesting that age-related dose adjustments may not be required. The effect of food on bioavailability, particularly a reduction in exposure with high-fat meals, should be considered in clinical practice. Overall, the favorable pharmacokinetic and safety profile of this compound warrants its continued development for the treatment of herpes zoster and the prevention of postherpetic neuralgia.[1][3]

References

Fv-100: A Deep Dive into its Targets in the Varicella-Zoster Virus Replication Cycle

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fv-100, a novel antiviral agent, has demonstrated significant potency and selectivity against the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. This technical guide provides an in-depth analysis of this compound's mechanism of action, its molecular targets within the viral replication cycle, and the experimental methodologies used to elucidate its antiviral properties. This compound is an orally bioavailable prodrug of the active compound Cf-1743. The antiviral activity of Cf-1743 is contingent upon its phosphorylation by the VZV-encoded thymidine (B127349) kinase (TK), highlighting a targeted approach that leverages a virus-specific enzyme. The resulting triphosphate form of Cf-1743 is the active antiviral agent, which is presumed to inhibit the viral DNA polymerase, thereby halting viral replication. This guide synthesizes available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction to this compound and its Antiviral Activity

This compound is the 5'-valyl ester of Cf-1743, a bicyclic nucleoside analogue. This esterification significantly enhances the oral bioavailability of the parent compound.[1] Once administered, this compound is rapidly and extensively converted to Cf-1743 in the body. Cf-1743 exhibits highly potent and selective activity against VZV, with in vitro studies demonstrating efficacy at subnanomolar concentrations, making it significantly more potent than established anti-VZV drugs such as acyclovir (B1169) and penciclovir.

The Viral Replication Cycle as a Target

The replication of VZV, a member of the herpesvirus family, is a complex process involving multiple stages, each presenting potential targets for antiviral intervention. Key stages include viral entry, uncoating, viral DNA replication, viral protein synthesis, virion assembly, and egress. Nucleoside analogues, like Cf-1743, primarily target the viral DNA replication stage.

Mechanism of Action: A Two-Step Targeted Approach

The antiviral mechanism of this compound is a sophisticated, two-step process that ensures high selectivity for VZV-infected cells.

Step 1: Activation by VZV-Encoded Thymidine Kinase

The initial and most critical step in the activation of Cf-1743 is its phosphorylation by the VZV-encoded thymidine kinase (TK). This viral enzyme recognizes Cf-1743 as a substrate and catalyzes its conversion to Cf-1743 monophosphate. This step is crucial for the drug's selectivity, as Cf-1743 is a poor substrate for the corresponding human cellular thymidine kinases. The dependence on VZV TK for activation means that the drug is preferentially activated in VZV-infected cells. Evidence for this includes the lack of activity of Cf-1743 against VZV strains with mutations in the viral thymidine kinase gene.

Step 2: Subsequent Phosphorylation by Cellular Kinases and Presumed Inhibition of Viral DNA Polymerase

Following the initial phosphorylation by VZV TK, cellular kinases are responsible for the subsequent phosphorylation of Cf-1743 monophosphate to its diphosphate (B83284) and ultimately to its active triphosphate form. It is presumed that nucleoside diphosphate kinases (NDPKs) carry out the final phosphorylation step.

The active Cf-1743 triphosphate is thought to act as a competitive inhibitor of the VZV DNA polymerase. By mimicking the natural deoxynucleoside triphosphates, it is believed to be incorporated into the growing viral DNA chain, leading to chain termination and the cessation of viral DNA synthesis. However, it is important to note that while this is the presumed mechanism of action, direct demonstration and specific inhibitory constants (e.g., Ki values) for the interaction between Cf-1743 triphosphate and VZV DNA polymerase are not extensively documented in the available literature. Cf-1743 retains its inhibitory potential against VZV strains that have mutations in the viral DNA polymerase gene, suggesting its primary mechanism of resistance is through alterations in the viral TK.[2][3]

Fv-100_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular VZV-Infected Cell Cytoplasm This compound This compound Fv-100_int This compound This compound->Fv-100_int Cellular Uptake Cf-1743 Cf-1743 Fv-100_int->Cf-1743 Esterases Cf-1743-MP Cf-1743 Monophosphate Cf-1743->Cf-1743-MP VZV Thymidine Kinase (TK) Cf-1743-DP Cf-1743 Diphosphate Cf-1743-MP->Cf-1743-DP Cellular Kinases Cf-1743-TP Cf-1743 Triphosphate (Active Form) Cf-1743-DP->Cf-1743-TP Cellular Kinases (NDPK) VZV_DNA_Polymerase VZV DNA Polymerase Cf-1743-TP->VZV_DNA_Polymerase Inhibition Inhibition Viral_DNA_Synthesis Viral DNA Synthesis VZV_DNA_Polymerase->Viral_DNA_Synthesis

Caption: Proposed mechanism of action of this compound.

Quantitative Data on Antiviral Activity

The in vitro potency of Cf-1743 has been evaluated against various laboratory and clinical strains of VZV. The following tables summarize the available quantitative data.

Table 1: In Vitro Anti-VZV Activity of Cf-1743 and Reference Compounds

CompoundVZV Strain(s)EC50 (µM)Cytotoxicity (CC50 in HEL cells, µM)Selectivity Index (CC50/EC50)
Cf-1743 Clinical Isolates (mean)0.00043 ± 0.00039>10>23,255
AcyclovirClinical Isolates (mean)3.38 ± 1.87>20>5.9
PenciclovirClinical Isolates (mean)3.34 ± 1.20>100>29.9
Brivudine (BVDU)Clinical Isolates (mean)0.0098 ± 0.0040>10>1,020

Data compiled from available literature. EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. HEL = Human Embryonic Lung fibroblasts.

Table 2: Activity of Cf-1743 against Acyclovir-Resistant VZV Strains

VZV StrainResistance MechanismEC50 for Acyclovir (µM)EC50 for Cf-1743 (µM)
YSTK altered>1000.0002
Oka RTK deficient>100>1
Field Isolate 1TK altered250.0003
Field Isolate 2DNA Pol mutation2.80.0004

This table illustrates that Cf-1743 is not effective against TK-deficient strains but retains activity against strains with altered TK or mutations in DNA polymerase that confer resistance to acyclovir.

Experimental Protocols

The following sections detail the generalized methodologies for key experiments used to characterize the antiviral activity of compounds like this compound.

Plaque Reduction Assay for Antiviral Potency

This assay is the gold standard for determining the in vitro efficacy of an antiviral compound against cytopathic viruses like VZV.

Objective: To determine the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).

Methodology:

  • Cell Culture: Human embryonic lung (HEL) fibroblasts or a similar susceptible cell line are seeded in multi-well plates and grown to confluence.

  • Virus Inoculation: A standardized amount of VZV is added to the cell monolayers in the presence of serial dilutions of the test compound (e.g., Cf-1743).

  • Incubation: The plates are incubated for a period that allows for viral replication and the formation of visible plaques (typically 5-7 days for VZV).

  • Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques, which appear as clear zones where cells have been lysed by the virus.

  • Data Analysis: The number of plaques in each well is counted, and the EC50 value is calculated by plotting the percentage of plaque reduction against the drug concentration.

Plaque_Reduction_Assay_Workflow cluster_workflow Plaque Reduction Assay Workflow Start Start Cell_Seeding Seed susceptible cells (e.g., HEL fibroblasts) Start->Cell_Seeding Infection Infect cells with VZV in the presence of compound Cell_Seeding->Infection Drug_Dilution Prepare serial dilutions of test compound Drug_Dilution->Infection Incubation Incubate for 5-7 days to allow plaque formation Infection->Incubation Fix_Stain Fix and stain cells (e.g., Crystal Violet) Incubation->Fix_Stain Plaque_Counting Count plaques in each well Fix_Stain->Plaque_Counting EC50_Calculation Calculate EC50 value Plaque_Counting->EC50_Calculation End End EC50_Calculation->End

Caption: Workflow for a VZV plaque reduction assay.
Quantitative PCR (qPCR) for Viral Load Determination

qPCR is a sensitive method to quantify the amount of viral DNA in a sample, providing a measure of viral replication.

Objective: To quantify the reduction in VZV DNA in the presence of an antiviral compound.

Methodology:

  • Experimental Setup: VZV-infected cells are treated with various concentrations of the test compound.

  • DNA Extraction: After a defined incubation period, total DNA is extracted from the cells.

  • qPCR Reaction: A qPCR reaction is set up using primers and a probe specific to a conserved region of the VZV genome. The reaction mixture also contains a fluorescent dye that intercalates with double-stranded DNA or a fluorescently labeled probe.

  • Amplification and Detection: The reaction is run in a real-time PCR instrument that monitors the fluorescence signal in each cycle. The cycle at which the fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target DNA.

  • Quantification: A standard curve is generated using known quantities of VZV DNA to allow for the absolute quantification of viral DNA in the experimental samples.

VZV Thymidine Kinase (TK) Activity Assay

This enzymatic assay is used to confirm that a nucleoside analogue is a substrate for the viral TK.

Objective: To measure the phosphorylation of a test compound by VZV TK.

Methodology:

  • Enzyme Preparation: Recombinant VZV TK is expressed and purified.

  • Reaction Mixture: The purified enzyme is incubated with the test compound (e.g., Cf-1743), a phosphate (B84403) donor (e.g., [γ-32P]ATP), and an appropriate buffer.

  • Incubation: The reaction is allowed to proceed for a set time at an optimal temperature.

  • Separation: The reaction products (phosphorylated compound) are separated from the unreacted substrate and [γ-32P]ATP, typically using ion-exchange chromatography or thin-layer chromatography.

  • Detection and Quantification: The amount of radiolabeled, phosphorylated product is quantified using a scintillation counter or phosphorimager.

Resistance Profile

Resistance to this compound (Cf-1743) in VZV is primarily associated with mutations in the viral thymidine kinase (TK) gene. These mutations can lead to a non-functional or altered TK enzyme that is unable to efficiently phosphorylate Cf-1743, thus preventing its activation. Notably, Cf-1743 has been shown to retain its activity against VZV strains that have developed resistance to acyclovir through mutations in the viral DNA polymerase. This suggests a different resistance profile and a potential therapeutic option for acyclovir-resistant VZV infections that are not TK-deficient.

Conclusion

This compound represents a highly potent and selective antiviral agent against VZV. Its mechanism of action, which relies on activation by the viral thymidine kinase, provides a targeted approach to inhibiting viral replication. The active metabolite, Cf-1743 triphosphate, is presumed to inhibit the viral DNA polymerase, a critical enzyme in the viral replication cycle. While the precise kinetics of this inhibition require further elucidation, the available preclinical data strongly support the therapeutic potential of this compound for the treatment of shingles and the prevention of post-herpetic neuralgia. The detailed experimental protocols provided in this guide serve as a foundation for further research and development in this area.

References

Fv-100 Demonstrates Potential in Early Clinical Trials for Herpes Zoster

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Initial Phase 1 and Phase 2 Clinical Trial Results for the Novel Antiviral Agent Fv-100 in the Treatment of Shingles.

This compound, an orally bioavailable prodrug of the potent anti-varicella-zoster virus (VZV) compound Cf1743, has shown promising results in initial clinical trials for the treatment of herpes zoster (shingles).[1][2] Early-phase studies have indicated a favorable safety profile and potential efficacy in reducing the debilitating pain associated with the condition, including the prevention of post-herpetic neuralgia (PHN).[1][3] This technical guide provides a comprehensive overview of the initial clinical trial data, experimental protocols, and the mechanism of action of this compound for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a bicyclic nucleoside analogue that exerts its antiviral activity through a targeted mechanism dependent on the VZV-encoded thymidine (B127349) kinase (TK).[1][2] Upon administration, this compound is converted to its active form, Cf1743. The VZV TK specifically phosphorylates Cf1743, initiating a cascade of further phosphorylations by cellular kinases to form the active triphosphate metabolite. This active metabolite then inhibits the viral DNA polymerase, effectively terminating viral DNA synthesis and replication.[2] The high selectivity for the viral TK over cellular TKs contributes to the compound's favorable safety profile.[2]

Fv100_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Infected Host Cell This compound (Oral Prodrug) This compound (Oral Prodrug) This compound This compound This compound (Oral Prodrug)->this compound Absorption & Conversion Cf1743 Cf1743 This compound->Cf1743 Esterase Cleavage Cf1743-MP Cf1743-MP Cf1743->Cf1743-MP VZV Thymidine Kinase Cf1743-DP Cf1743-DP Cf1743-MP->Cf1743-DP Cellular Kinases Cf1743-TP (Active) Cf1743-TP (Active) Cf1743-DP->Cf1743-TP (Active) Cellular Kinases Cf1743-TP (Active)->Inhibition VZV DNA Polymerase VZV DNA Polymerase Viral DNA Synthesis Viral DNA Synthesis VZV DNA Polymerase->Viral DNA Synthesis Catalyzes Inhibition->VZV DNA Polymerase Inhibition

This compound Mechanism of Action

Phase 1 Clinical Trial Results

Three randomized, double-blind, placebo-controlled Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult volunteers.[1] These studies included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts, as well as an evaluation in elderly subjects.[1]

Pharmacokinetic Profile

This compound was rapidly and extensively converted to its active moiety, Cf1743.[1] Plasma concentrations of Cf1743 remained above the 50% viral activity reduction threshold for a full 24-hour dosing period, supporting the potential for once-daily dosing.[1] The pharmacokinetic parameters were found to be comparable between younger and elderly subjects, suggesting that dose adjustments for age may not be necessary.[1] A high-fat meal was observed to reduce the exposure to Cf1743.[1]

Table 1: Phase 1 Study Designs [1]

Study TypePopulationDosesDuration
Single Ascending Dose (SAD)Healthy Adults (18-55 years)100 mg, 200 mg, 400 mg, 800 mgSingle Dose
Multiple Ascending Dose (MAD)Healthy Adults (18-55 years)100 mg QD, 200 mg QD, 400 mg QD, 400 mg BID, 800 mg QD7 Days
Elderly CohortHealthy Adults (≥65 years)400 mgSingle Dose & 7 Days (QD)
Safety and Tolerability

This compound was well-tolerated across all dose levels in both single and multiple-dose studies.[1] No untoward signals or trends in adverse events were evident when compared to placebo.[3] A drug-drug interaction study with ritonavir, a known inhibitor of CYP3A and P-glycoprotein, showed no clinically significant interactions, indicating a low potential for such interactions with co-administered medications.[4]

Phase 2 Clinical Trial Results (NCT00900783)

A prospective, parallel-group, randomized, double-blind, multicenter Phase 2 study was conducted to compare the efficacy and safety of this compound with the standard-of-care antiviral, valacyclovir (B1662844), in patients with acute herpes zoster.[3]

Experimental Protocol

Study Design: Patients (≥50 years of age) diagnosed with herpes zoster within 72 hours of rash onset were randomized in a 1:1:1 ratio to one of three treatment arms for a 7-day course:[3]

  • This compound 200 mg once daily (QD) (n=117)

  • This compound 400 mg once daily (QD) (n=116)

  • Valacyclovir 1000 mg three times daily (TID) (n=117)

Primary Endpoints: The primary efficacy endpoints were the Burden of Illness (BOI) score, derived from the Zoster Brief Pain Inventory (ZBPI), and the incidence of post-herpetic neuralgia (PHN) at 90 days post-rash onset.[3]

Key Inclusion Criteria: [5][6]

  • Male or female, ≥50 years of age.

  • Clinical diagnosis of herpes zoster with a unilateral dermatomal rash.

  • Presence of zoster-related pain (ZBPI worst pain score > 0).

  • Ability to enroll within 72 hours of rash appearance.

Key Exclusion Criteria: [5][6]

  • Pregnancy or lactation.

  • Multidermatomal or disseminated herpes zoster.

  • Herpes zoster ophthalmicus.

  • Impaired renal function.

  • Routine use of narcotic analgesics for chronic pain.

  • Immunosuppression.

Phase2_Trial_Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Met Inclusion/Exclusion Criteria Met Patient Screening->Inclusion/Exclusion Criteria Met Randomization (1:1:1) Randomization (1:1:1) Inclusion/Exclusion Criteria Met->Randomization (1:1:1) Eligible This compound 200mg QD This compound 200mg QD Randomization (1:1:1)->this compound 200mg QD This compound 400mg QD This compound 400mg QD Randomization (1:1:1)->this compound 400mg QD Valacyclovir 1000mg TID Valacyclovir 1000mg TID Randomization (1:1:1)->Valacyclovir 1000mg TID 7-Day Treatment 7-Day Treatment This compound 200mg QD->7-Day Treatment This compound 400mg QD->7-Day Treatment Valacyclovir 1000mg TID->7-Day Treatment Follow-up (90 Days) Follow-up (90 Days) 7-Day Treatment->Follow-up (90 Days) Endpoint Analysis Endpoint Analysis Follow-up (90 Days)->Endpoint Analysis

Phase 2 Clinical Trial Workflow (NCT00900783)
Efficacy Results

This compound demonstrated a potential for reducing the incidence of PHN compared to valacyclovir. The 400 mg dose of this compound showed the lowest incidence of PHN at day 90. The Burden of Illness scores for pain through 30 days were comparable across all treatment groups.[3]

Table 2: Phase 2 Efficacy Outcomes [3]

Outcome MeasureThis compound 200 mgThis compound 400 mgValacyclovir 3000 mg
Incidence of PHN at Day 9017.8%12.4%20.2%
Burden of Illness (BOI) Score (through 30 days)114.5110.3118.0
Safety Results

The adverse event and serious adverse event profiles of both this compound dose groups were similar to that of the valacyclovir group. No unexpected safety signals or trends were identified.[3]

Conclusion

The initial clinical trial results for this compound in the treatment of herpes zoster are encouraging. The Phase 1 studies established a favorable pharmacokinetic and safety profile, supporting a once-daily dosing regimen. The Phase 2 study suggests that this compound, particularly at the 400 mg dose, may be effective in reducing the incidence of post-herpetic neuralgia compared to the current standard of care, valacyclovir, while maintaining a comparable safety profile. These findings warrant further investigation in larger, pivotal Phase 3 trials to definitively establish the clinical benefit of this compound in this patient population.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Fv-100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fv-100, also known as Valnivudine, is a potent antiviral agent with significant activity against the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles.[1][2] It is an orally bioavailable prodrug of the active compound Cf1743, a bicyclic nucleoside analogue.[1][2][3] The enhanced oral bioavailability of this compound compared to its parent compound makes it a promising candidate for the treatment of VZV infections.[4] This document provides detailed protocols for the laboratory-scale synthesis of this compound, along with its mechanism of action and relevant quantitative data.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name 3-(2-Deoxy-β-D-erythro-pentofuranosyl)-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2(3H)-one 5'-L-valinate hydrochloride[1]
Other Names Valnivudine, Cf1743 valyl ester[1]
CAS Number 956483-03-7 (HCl salt)N/A
Molecular Formula C27H35N3O6 · HClN/A
Molar Mass 534.05 g/mol (HCl salt)N/A

Antiviral Activity

This compound, through its active metabolite Cf1743, exhibits potent and selective activity against VZV. The antiviral efficacy is attributed to the specific phosphorylation of Cf1743 by the VZV-encoded thymidine (B127349) kinase (TK), followed by the inhibition of the viral DNA polymerase by the resulting triphosphate metabolite.[1][2][3]

CompoundAssayCell LineVZV Strain(s)ValueReference
Cf1743 EC50 (50% effective concentration)Human Embryonic Lung (HEL) fibroblastsVarious clinical isolates and lab strainsSubnanomolar range[5]
Cf1743 EC50Not specifiedNot specified170 pg/mL[6]
Cf1743 IC50 (50% inhibitory concentration)Enzyme assayVZV thymidine kinase (TK)3.3 µM[7]
This compound In vivo plasma concentration of Cf1743Healthy volunteersN/AAbove EC50 for 24 hours post-dosing[6]

Experimental Protocols

The synthesis of this compound is a multi-step process that involves the initial synthesis of the active nucleoside analogue, Cf1743, followed by its esterification with a protected L-valine amino acid and subsequent deprotection. The following protocols are based on established synthetic methodologies for nucleoside analogues and their prodrugs.

Synthesis of Cf1743 (Precursor)

The synthesis of Cf1743, a bicyclic furo[2,3-d]pyrimidine (B11772683) nucleoside analogue, can be achieved through a multi-step sequence starting from a suitable protected 2-deoxyribose derivative and a substituted furo[2,3-d]pyrimidine base. A general approach involves the coupling of a protected deoxyribose derivative with the heterocyclic base, followed by deprotection.

Materials:

  • Protected 2-deoxy-D-ribose derivative (e.g., 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose)

  • 6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2(3H)-one

  • Anhydrous acetonitrile

  • Molecular sieves (4 Å)

  • Sodium hydride (60% dispersion in mineral oil)

  • Ammonia (B1221849) in methanol (B129727) (7N)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Glycosylation:

    • To a solution of 6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2(3H)-one in anhydrous acetonitrile, add sodium hydride at 0 °C under an inert atmosphere.

    • Stir the mixture for 30 minutes, then add a solution of the protected 2-deoxy-D-ribose derivative in anhydrous acetonitrile.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the protected nucleoside.

  • Deprotection:

    • Dissolve the protected nucleoside in a saturated solution of ammonia in methanol.

    • Stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain Cf1743.

Synthesis of this compound (Final Product)

The final step involves the esterification of the 5'-hydroxyl group of Cf1743 with L-valine. To prevent side reactions, a protected form of L-valine is used, followed by a final deprotection step. A common protecting group for the amino function of valine is the tert-butoxycarbonyl (Boc) group.

Materials:

  • Cf1743

  • N-(tert-butoxycarbonyl)-L-valine (Boc-L-Val-OH)

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA) or hydrochloric acid in dioxane

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • Esterification:

    • Dissolve Cf1743, Boc-L-Val-OH, and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C and add a solution of DCC in anhydrous DCM dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the Boc-protected this compound.

  • Deprotection:

    • Dissolve the Boc-protected this compound in a solution of hydrochloric acid in dioxane or a mixture of TFA and DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of this compound.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound.

Visualizations

Experimental Workflow for this compound Synthesis

Fv100_Synthesis_Workflow cluster_Cf1743 Synthesis of Cf1743 cluster_Fv100 Synthesis of this compound start_cf Starting Materials (Protected Deoxyribose, Furo[2,3-d]pyrimidine base) glycosylation Glycosylation start_cf->glycosylation deprotection_cf Deprotection glycosylation->deprotection_cf purification_cf Purification (Column Chromatography) deprotection_cf->purification_cf Cf1743 Cf1743 purification_cf->Cf1743 start_fv Starting Materials (Cf1743, Boc-L-Valine) Cf1743->start_fv esterification Esterification (DCC, DMAP) start_fv->esterification deprotection_fv Deprotection (HCl or TFA) esterification->deprotection_fv purification_fv Purification (Precipitation) deprotection_fv->purification_fv Fv100 This compound purification_fv->Fv100

Caption: Workflow for the laboratory synthesis of this compound.

Signaling Pathway of this compound Antiviral Activity

Fv100_Signaling_Pathway cluster_cell Host Cell cluster_virus VZV Replication Fv100_ext This compound (extracellular) Fv100_int This compound (intracellular) Fv100_ext->Fv100_int Cellular Uptake Cf1743 Cf1743 Fv100_int->Cf1743 Esterase Hydrolysis Cf1743_MP Cf1743-Monophosphate Cf1743->Cf1743_MP VZV Thymidine Kinase (TK) Cf1743_DP Cf1743-Diphosphate Cf1743_MP->Cf1743_DP Host Cellular Kinases Cf1743_TP Cf1743-Triphosphate (Active Metabolite) Cf1743_DP->Cf1743_TP Host Cellular Kinases Cf1743_TP->Inhibition VZV_DNA_Polymerase VZV DNA Polymerase Viral_DNA_Replication Viral DNA Replication VZV_DNA_Polymerase->Viral_DNA_Replication Inhibition->VZV_DNA_Polymerase

Caption: Mechanism of action of this compound against VZV.

References

Application Notes and Protocols: Fv-100 Dosage for In Vitro Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fv-100 is a promising antiviral agent, specifically targeting the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles.[1][2][3][4] It is an orally bioavailable prodrug of the bicyclic nucleoside analogue Cf1743.[1][2][3] In vivo, this compound is rapidly and extensively converted to its active form, Cf1743.[5] Therefore, for in vitro antiviral assays, the active compound Cf1743 is typically used to determine the effective dosage and antiviral activity. The antiviral efficacy of Cf1743 is contingent upon its phosphorylation by the VZV-encoded thymidine (B127349) kinase (TK), highlighting its high selectivity for the virus.[1][2] The presumed target of the active triphosphate form of Cf1743 is the viral DNA polymerase, thereby inhibiting viral replication.[1][6]

These application notes provide detailed protocols for determining the effective dosage of this compound's active form, Cf1743, in vitro through antiviral and cytotoxicity assays.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity and cytotoxicity of Cf1743 against various strains of Varicella-Zoster Virus (VZV) in Human Embryonic Lung (HEL) cells. The 50% effective concentration (EC50) is the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, indicates the therapeutic window of the compound.

VZV StrainEC50 (µM) of AcyclovirEC50 (µM) of PenciclovirEC50 (µM) of Cf 1742EC50 (µM) of Cf 1743CC50 (µM)Selectivity Index (Cf 1743)
VZV-274.03 ± 0.4581.5 ± 17.50.0021 ± 0.00150.0016 ± 0.001310867,500
VZV-284.35 ± 1.7384.6 ± 8.00.00085 ± 0.000080.00046 ± 0.00050108234,783
VZV-304.61 ± 1.7693.8 ± 4.70.0022 ± 0.00010.00070 ± 0.00047108154,286
VZV-312.0 ± 0.7072.9 ± 21.20.00055 ± 0.000580.00055 ± 0.00032108196,364
VZV-322.55 ± 0.6491.8 ± 7.40.00014 ± 0.00150.0012 ± 0.001310890,000
VZV-332.49 ± 1.1789.7 ± 4.50.00076 ± 0.000630.00027 ± 0.00022108400,000
Mean 3.34 84.4 0.00083 0.00043 108 251,163

Data extracted from "Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides"[7]. EC50 and CC50 values are presented as mean ± standard deviation.

Experimental Protocols

Cell and Virus Culture
  • Cell Line: Human Embryonic Lung (HEL) fibroblasts are a suitable cell line for VZV propagation and antiviral assays.[7] Other cell lines such as MeWo or MRC-5 cells can also be used.[8]

  • Culture Medium: Maintain HEL cells in an appropriate growth medium, such as Minimum Essential Medium (MEM), supplemented with 5-10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics (penicillin-streptomycin).

  • Virus Propagation: VZV is a highly cell-associated virus. Propagate VZV by co-cultivating infected cells with uninfected cell monolayers. Harvest virus stocks when 70-90% of the cell monolayer exhibits cytopathic effect (CPE).

Plaque Reduction Assay for Antiviral Activity (EC50 Determination)

This assay determines the concentration of the antiviral compound required to reduce the number of viral plaques by 50%.

Materials:

  • Cf1743 (active form of this compound)

  • Confluent HEL cell monolayers in 24- or 96-well plates

  • VZV stock

  • Culture medium

  • Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)

  • Crystal violet or Giemsa stain

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 10% formalin)

Procedure:

  • Cell Seeding: Seed HEL cells into 24- or 96-well plates and incubate until they form a confluent monolayer.

  • Compound Preparation: Prepare a series of dilutions of Cf1743 in culture medium. A two-fold or half-log10 serial dilution is recommended.

  • Virus Inoculation: Infect the confluent cell monolayers with a dilution of VZV stock calculated to produce a countable number of plaques (e.g., 20-100 PFU per well).[7]

  • Incubation: Incubate the plates for 2 hours at 37°C to allow for viral adsorption.[7]

  • Compound Addition: After incubation, remove the virus inoculum and replace it with the culture medium containing the different concentrations of Cf1743. Include untreated virus controls and uninfected cell controls.

  • Overlay: Add the overlay medium to each well to restrict the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a CO2 incubator, or until plaques are visible.[7]

  • Staining:

    • Aspirate the overlay medium.

    • Fix the cells with a fixative solution.

    • Stain the cell monolayer with crystal violet or Giemsa solution.

    • Gently wash the wells with water and allow them to air dry.

  • Plaque Counting: Count the number of plaques in each well.

  • EC50 Calculation: The EC50 is the concentration of Cf1743 that reduces the number of plaques by 50% compared to the untreated virus control. This can be calculated using a dose-response curve fitting software.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of the compound that is toxic to the host cells, causing a 50% reduction in cell viability.

Materials:

  • Cf1743

  • Confluent HEL cell monolayers in 96-well plates

  • Culture medium

  • Cell viability reagent (e.g., MTT, XTT, or a lactate (B86563) dehydrogenase (LDH) release assay kit)

  • Solubilization solution (if using MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HEL cells into a 96-well plate at a predetermined density and incubate until they reach the desired confluency.

  • Compound Addition: Add serial dilutions of Cf1743 to the wells. Include untreated cell controls and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 5-7 days) at 37°C in a CO2 incubator.

  • Cell Viability Measurement (Example using MTT assay):

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • CC50 Calculation: The CC50 is the concentration of Cf1743 that reduces cell viability by 50% compared to the untreated cell control. This is calculated from the dose-response curve.[7]

Mechanism of Action and Signaling Pathway

The antiviral activity of this compound is dependent on the intracellular conversion to its active form, Cf1743, which is then selectively phosphorylated by the VZV-encoded thymidine kinase (TK).[1][2] This phosphorylation is a critical step, as Cf1743 is not a substrate for host cellular kinases, which accounts for its high selectivity and low cytotoxicity.[2] The monophosphorylated Cf1743 is further converted to its diphosphate (B83284) and subsequently to the active triphosphate form, presumably by cellular kinases.[1] The triphosphate form of Cf1743 then acts as a competitive inhibitor of the VZV DNA polymerase, leading to the termination of viral DNA chain elongation and inhibition of viral replication.[1]

Fv100_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Infected Host Cell This compound This compound Fv-100_in This compound This compound->Fv-100_in Cellular Uptake Cf1743 Cf1743 Fv-100_in->Cf1743 Esterases Cf1743-MP Cf1743-Monophosphate Cf1743->Cf1743-MP VZV Thymidine Kinase (TK) Cf1743-DP Cf1743-Diphosphate Cf1743-MP->Cf1743-DP Cellular Kinases Cf1743-TP Cf1743-Triphosphate (Active Form) Cf1743-DP->Cf1743-TP Cellular Kinases Cf1743-TP->Inhibition VZV_DNA_Polymerase VZV DNA Polymerase Viral_DNA_Replication Viral DNA Replication VZV_DNA_Polymerase->Viral_DNA_Replication Inhibition->VZV_DNA_Polymerase

Caption: Mechanism of action of this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the in vitro antiviral efficacy and cytotoxicity of this compound's active metabolite, Cf1743.

Antiviral_Assay_Workflow cluster_preparation Preparation cluster_assays Assays cluster_antiviral Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis Prepare_Cells Prepare Host Cell Monolayers (e.g., HEL) Infect_Cells Infect Cells with VZV Prepare_Cells->Infect_Cells Treat_Cells Add Cf1743 Dilutions to Uninfected Cells Prepare_Cells->Treat_Cells Prepare_Compound Prepare Serial Dilutions of Cf1743 Add_Compound_AV Add Cf1743 Dilutions Prepare_Compound->Add_Compound_AV Prepare_Compound->Treat_Cells Prepare_Virus Prepare VZV Stock Prepare_Virus->Infect_Cells Infect_Cells->Add_Compound_AV Incubate_AV Incubate (5-7 days) Add_Compound_AV->Incubate_AV Stain_Count Stain and Count Plaques Incubate_AV->Stain_Count Calculate_EC50 Calculate EC50 Stain_Count->Calculate_EC50 Incubate_CT Incubate (5-7 days) Treat_Cells->Incubate_CT Measure_Viability Measure Cell Viability (e.g., MTT Assay) Incubate_CT->Measure_Viability Calculate_CC50 Calculate CC50 Measure_Viability->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Calculate_EC50->Calculate_SI Calculate_CC50->Calculate_SI

Caption: In vitro antiviral and cytotoxicity assay workflow.

References

Application Notes and Protocols: Fv-100 in Combination with Other Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fv-100 is a potent and selective antiviral agent for the treatment of Varicella-Zoster Virus (VZV) infections, the causative agent of chickenpox and shingles.[1][2] It is a prodrug of the bicyclic nucleoside analogue Cf-1743.[1] The anti-VZV activity of this compound is dependent on its phosphorylation by the VZV-encoded thymidine (B127349) kinase (TK), and it is believed to target the viral DNA polymerase, thereby inhibiting viral replication.[1] While this compound has demonstrated significant efficacy as a monotherapy in clinical trials for shingles and the prevention of post-herpetic neuralgia (PHN), the exploration of its use in combination with other antiviral agents remains a promising area of research.[3][4]

Combination antiviral therapy is a cornerstone of treatment for several viral infections, including HIV and HCV. The primary goals of combination therapy are to enhance antiviral efficacy through synergistic or additive effects, reduce the dosages of individual drugs to minimize toxicity, and decrease the likelihood of developing drug-resistant viral strains.[5][6] This document provides detailed application notes and protocols for researchers interested in evaluating this compound in combination with other antiviral agents against VZV.

Rationale for Combination Therapy with this compound

The investigation of this compound in combination with other antiviral agents is scientifically compelling. Given that this compound is a nucleoside analogue that targets the viral DNA polymerase, combining it with antivirals that have different mechanisms of action could lead to enhanced anti-VZV activity. Potential combination partners for this compound could include:

  • Non-nucleoside VZV DNA polymerase inhibitors: These compounds inhibit the viral DNA polymerase at a different site than nucleoside analogues, which could result in a synergistic effect.

  • VZV helicase-primase inhibitors: These agents target the viral helicase-primase complex, which is essential for unwinding the viral DNA and synthesizing primers for DNA replication. This represents a distinct and complementary mechanism of action to this compound.

  • Viral entry inhibitors: Compounds that block the entry of VZV into host cells would act at the earliest stage of the viral life cycle, potentially complementing the later-stage inhibition by this compound.

  • Host-targeting agents: Drugs that modulate host cell pathways essential for VZV replication could also be explored in combination with this compound.

Data Presentation: In Vitro Synergy Analysis (Hypothetical Data)

The following tables present hypothetical data from a checkerboard assay evaluating the in vitro synergy of this compound with a hypothetical non-nucleoside VZV DNA polymerase inhibitor, "Agent X." This data is for illustrative purposes to demonstrate how results from such an experiment would be presented.

Table 1: In Vitro Anti-VZV Activity of this compound and Agent X as Single Agents

Antiviral AgentIC50 (µM)IC90 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound0.51.2>100>200
Agent X2.05.5>200>100

IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration; CC50: 50% cytotoxic concentration.

Table 2: Combination of this compound and Agent X Against VZV (Hypothetical IC50 Values in µM)

This compound (µM)Agent X (µM)Fractional Inhibitory Concentration (FIC) of this compoundFractional Inhibitory Concentration (FIC) of Agent XFIC Index (FICI)Interpretation
0.1250.50.250.250.50Synergy
0.250.250.500.1250.625Additive
0.06251.00.1250.500.625Additive

FIC of Drug A = IC50 of Drug A in combination / IC50 of Drug A alone FIC Index (FICI) = FIC of Drug A + FIC of Drug B Interpretation: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 1.0 = Additive; 1.0 < FICI ≤ 4.0 = Indifference; FICI > 4.0 = Antagonism

Experimental Protocols

Protocol 1: In Vitro Synergy Testing Using Checkerboard Plaque Reduction Assay

This protocol describes a method to evaluate the in vitro synergistic, additive, or antagonistic effects of this compound in combination with another antiviral agent against VZV using a plaque reduction assay in a 96-well format.

Materials:

  • Human embryonic lung (HEL) or MRC-5 fibroblasts

  • VZV (e.g., laboratory-adapted strain or clinical isolate)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • This compound (stock solution of known concentration)

  • Second antiviral agent (stock solution of known concentration)

  • Methylcellulose (B11928114) overlay medium

  • Crystal Violet staining solution

  • 96-well cell culture plates

Methodology:

  • Cell Preparation:

    • Culture HEL or MRC-5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • On the day of the assay, prepare a single-cell suspension using Trypsin-EDTA and seed the cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours.

  • Drug Dilution Preparation (Checkerboard format):

    • Prepare serial dilutions of this compound and the second antiviral agent in DMEM with 2% FBS.

    • In a separate 96-well "drug dilution" plate, arrange the drug dilutions in a checkerboard format. Typically, this compound is serially diluted along the rows, and the second agent is serially diluted along the columns.

    • Include wells with each drug alone (for IC50 determination) and wells with no drug (virus control).

  • Virus Infection:

    • Aspirate the growth medium from the confluent cell monolayers in the 96-well assay plates.

    • Transfer the drug combinations from the "drug dilution" plate to the corresponding wells of the cell plates.

    • Infect the cells with a dilution of VZV that will produce a countable number of plaques (e.g., 20-30 plaques per well) in the virus control wells.

  • Incubation and Plaque Development:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 1-2 hours to allow for virus adsorption.

    • Aspirate the virus inoculum and add methylcellulose overlay medium containing the respective drug concentrations to each well.

    • Incubate the plates for 5-7 days to allow for plaque formation.

  • Plaque Staining and Counting:

    • Aspirate the methylcellulose overlay.

    • Fix the cells with a formalin solution.

    • Stain the cell monolayer with Crystal Violet solution.

    • Wash the plates with water and allow them to dry.

    • Count the number of plaques in each well using a light microscope.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each drug concentration and combination compared to the virus control wells.

    • Determine the IC50 for each drug alone and for each combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) and the FIC Index (FICI) as described in the data presentation section to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic).

Visualizations

Signaling Pathway: Mechanism of Action of this compound

fv100_moa cluster_host_cell Host Cell cluster_vzv_replication VZV Replication Fv100_ext This compound (extracellular) Fv100_int This compound (intracellular) Fv100_ext->Fv100_int Uptake Cf1743 Cf-1743 Fv100_int->Cf1743 Esterase Cleavage Cf1743_MP Cf-1743 Monophosphate Cf1743->Cf1743_MP Phosphorylation Cf1743_DP Cf-1743 Diphosphate Cf1743_MP->Cf1743_DP Phosphorylation Cf1743_TP Cf-1743 Triphosphate Cf1743_DP->Cf1743_TP Phosphorylation VZV_DNA_Polymerase VZV DNA Polymerase Cf1743_TP->VZV_DNA_Polymerase Binds to Inhibition Inhibition Cf1743_TP->Inhibition VZV_TK VZV Thymidine Kinase VZV_TK->Cf1743_MP Host_Kinases Host Cellular Kinases Host_Kinases->Cf1743_DP Host_Kinases->Cf1743_TP Viral_DNA_Synthesis Viral DNA Synthesis VZV_DNA_Polymerase->Viral_DNA_Synthesis Catalyzes Inhibition->Viral_DNA_Synthesis

Caption: Mechanism of action of this compound against VZV.

Experimental Workflow: Checkerboard Synergy Assay

checkerboard_workflow start Start cell_seeding Seed 96-well plates with host cells start->cell_seeding drug_prep Prepare serial dilutions of this compound and Agent X cell_seeding->drug_prep checkerboard_setup Create checkerboard dilution plate drug_prep->checkerboard_setup infection Infect cell monolayers with VZV checkerboard_setup->infection incubation Incubate for plaque development (5-7 days) infection->incubation staining Fix and stain plaques incubation->staining counting Count plaques in each well staining->counting analysis Calculate % inhibition, IC50, and FIC Index counting->analysis end End analysis->end

Caption: Workflow for the checkerboard plaque reduction assay.

Logical Relationship: Potential Synergistic Mechanisms

synergy_mechanisms cluster_mechanisms Potential Points of Inhibition VZV_Replication VZV Replication Cycle Entry Viral Entry VZV_Replication->Entry DNA_Unwinding DNA Unwinding (Helicase-Primase) VZV_Replication->DNA_Unwinding DNA_Synthesis DNA Synthesis (DNA Polymerase) VZV_Replication->DNA_Synthesis Fv100 This compound Fv100->DNA_Synthesis Inhibits Agent_X Agent X (e.g., Helicase-Primase Inhibitor) Agent_X->DNA_Unwinding Inhibits Agent_Y Agent Y (e.g., Entry Inhibitor) Agent_Y->Entry Inhibits

Caption: Different mechanisms for potential synergistic antiviral effects.

Conclusion

The exploration of this compound in combination with other antiviral agents represents a logical next step in the development of more effective therapies for VZV infections. The protocols and conceptual frameworks provided in these application notes are intended to guide researchers in designing and executing experiments to evaluate the potential for synergistic interactions. Such studies could pave the way for novel combination therapies that improve clinical outcomes for patients with shingles and other VZV-related diseases.

References

Application Notes and Protocols: Fv-100 for the Prevention of Post-Herpetic Neuralgia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-herpetic neuralgia (PHN) is a debilitating neuropathic pain condition that can persist for months or even years after the resolution of a herpes zoster (shingles) rash. It represents a significant unmet medical need, as current antiviral therapies have shown limited efficacy in preventing its development. Fv-100 is a novel, orally administered antiviral agent developed specifically for the treatment of varicella-zoster virus (VZV) infections and the prevention of PHN. This compound is a prodrug of the bicyclic nucleoside analogue CF-1743, which exhibits highly potent and selective activity against VZV.[1] These application notes provide a comprehensive overview of this compound, including its mechanism of action, clinical trial data, and detailed protocols for key preclinical and clinical assessments.

Mechanism of Action

This compound is the valyl ester prodrug of CF-1743.[1] Following oral administration, this compound is rapidly absorbed and converted to its active form, CF-1743. The antiviral activity of CF-1743 is dependent on its selective phosphorylation by the VZV-encoded thymidine (B127349) kinase (TK).[1][2] Cellular kinases then further phosphorylate CF-1743 monophosphate to the active triphosphate metabolite. This active triphosphate form of CF-1743 acts as a competitive inhibitor of the VZV DNA polymerase, a critical enzyme for viral replication.[2][3] By inhibiting viral DNA synthesis, CF-1743 effectively halts the replication of VZV, thereby reducing the severity and duration of the acute herpes zoster infection and, consequently, the risk of developing PHN. The high selectivity of CF-1743 for VZV TK over host cellular TKs contributes to its favorable safety profile.[1]

Fv100_Mechanism_of_Action Fv100 This compound (Oral Prodrug) CF1743 CF-1743 (Active Drug) Fv100->CF1743 Hydrolysis VZV_TK VZV Thymidine Kinase (TK) CF1743_MP CF-1743 Monophosphate CF1743->CF1743_MP Phosphorylation Cellular_Kinases Cellular Kinases VZV_TK->CF1743_MP CF1743_TP CF-1743 Triphosphate (Active) Cellular_Kinases->CF1743_TP VZV_DNA_Polymerase VZV DNA Polymerase CF1743_MP->CF1743_TP Phosphorylation Inhibition Inhibition CF1743_TP->Inhibition Viral_DNA_Replication Viral DNA Replication VZV_DNA_Polymerase->Viral_DNA_Replication Catalyzes Inhibition->VZV_DNA_Polymerase

Figure 1: Mechanism of action of this compound.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite CF-1743
ParameterThis compound (400 mg Single Dose)Reference
Tmax (median, h) 0.5[4]
Cmax (mean, ng/mL) 135[4]
AUC0-inf (mean, ng·h/mL) 158[4]
t1/2 (mean, h) 0.8[4]
CF-1743 Tmax (median, h) 1.0[4]
CF-1743 Cmax (mean, ng/mL) 1160[4]
CF-1743 AUC0-inf (mean, ng·h/mL) 5450[4]
CF-1743 t1/2 (mean, h) 3.9[4]
Table 2: Efficacy of this compound vs. Valacyclovir in a Phase 2 Clinical Trial (NCT00900783)[5][6]
EndpointThis compound (200 mg QD) (n=117)This compound (400 mg QD) (n=116)Valacyclovir (1000 mg TID) (n=117)
Incidence of PHN at Day 90 (%) 17.812.420.2
Burden of Illness (BOI) Score (through Day 30) 114.5110.3118.0
Mean Duration of Clinically Significant Pain (days) 31.327.332.3

Experimental Protocols

In Vitro VZV Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound required to inhibit the formation of VZV plaques in a cell culture.

Materials:

  • Human embryonic lung fibroblasts (e.g., MRC-5 cells)

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

  • Varicella-zoster virus (VZV) strain (e.g., Oka strain)

  • This compound or CF-1743

  • Overlay medium (e.g., cell culture medium with 0.5% methylcellulose)

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Seed MRC-5 cells into 96-well plates at a density that will result in a confluent monolayer the next day.

  • Incubate the plates overnight in a CO2 incubator.

  • Prepare serial dilutions of the test compound (this compound or CF-1743) in cell culture medium.

  • Remove the growth medium from the cell monolayers and infect the cells with a VZV suspension (e.g., 50 plaque-forming units per well).

  • Incubate for 1-2 hours to allow for viral adsorption.

  • Remove the virus inoculum and add the different concentrations of the test compound or a vehicle control.

  • Add the overlay medium to each well.

  • Incubate the plates for 5-7 days until plaques are visible in the control wells.

  • Aspirate the overlay medium and wash the wells with PBS.

  • Stain the cells with crystal violet solution for 10-15 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of plaques in each well.

  • Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control.

Plaque_Reduction_Assay Seed_Cells Seed MRC-5 cells in 96-well plate Incubate1 Incubate overnight Seed_Cells->Incubate1 Infect_Cells Infect cells with VZV Incubate1->Infect_Cells Add_Compound Add serial dilutions of this compound/CF-1743 Infect_Cells->Add_Compound Add_Overlay Add overlay medium Add_Compound->Add_Overlay Incubate2 Incubate for 5-7 days Add_Overlay->Incubate2 Stain Stain with Crystal Violet Incubate2->Stain Count Count plaques Stain->Count Calculate Calculate EC50 Count->Calculate

Figure 2: VZV Plaque Reduction Assay Workflow.

In Vivo Rodent Model of Post-Herpetic Neuralgia

This model is used to assess the efficacy of a compound in reducing pain-like behaviors associated with VZV infection in rats.[1][5]

Materials:

  • Adult male Sprague-Dawley or Wistar rats

  • VZV-infected cells (e.g., MRC-5)

  • Uninfected control cells

  • This compound or vehicle control

  • Von Frey filaments for assessing mechanical allodynia[6]

  • Hargreaves apparatus for assessing thermal hyperalgesia[4][7]

  • Elevated wire mesh platform

  • Plexiglas enclosures

Protocol:

  • Induction of Herpetic Neuralgia:

    • Anesthetize the rats.

    • Inject VZV-infected cells (e.g., 1 x 10^6 cells in 50 µL) subcutaneously into the plantar surface of one hind paw.

    • Inject an equal number of uninfected cells into the contralateral paw as a control.

  • Drug Administration:

    • Begin oral administration of this compound or vehicle control at a predetermined time point post-infection (e.g., daily for 7 days).

  • Behavioral Testing:

    • Acclimate the rats to the testing environment (Plexiglas enclosures on the wire mesh platform) for at least 15-20 minutes before each testing session.

    • Mechanical Allodynia (Von Frey Test):

      • Apply von Frey filaments of increasing stiffness to the plantar surface of both hind paws.

      • A positive response is a brisk withdrawal or licking of the paw.

      • Determine the 50% paw withdrawal threshold using the up-down method.

    • Thermal Hyperalgesia (Hargreaves Test):

      • Position a radiant heat source under the glass floor of the Hargreaves apparatus, targeting the plantar surface of the paw.

      • Measure the latency for the rat to withdraw its paw from the heat source.

      • A cut-off time is used to prevent tissue damage.

  • Data Analysis:

    • Compare the paw withdrawal thresholds and latencies between the this compound treated group and the vehicle control group over time.

    • A significant increase in the withdrawal threshold (von Frey) or latency (Hargreaves) in the treated group indicates an analgesic effect.

PHN_Model_Workflow VZV_Inoculation VZV-infected cell inoculation in rat hind paw Drug_Admin Oral administration of This compound or vehicle VZV_Inoculation->Drug_Admin Behavioral_Testing Behavioral Testing Drug_Admin->Behavioral_Testing Von_Frey Mechanical Allodynia (Von Frey Test) Behavioral_Testing->Von_Frey Hargreaves Thermal Hyperalgesia (Hargreaves Test) Behavioral_Testing->Hargreaves Data_Analysis Data Analysis and Comparison Von_Frey->Data_Analysis Hargreaves->Data_Analysis

Figure 3: In Vivo PHN Model Workflow.

Clinical Assessment of PHN: Zoster Brief Pain Inventory (ZBPI)

The ZBPI is a patient-reported outcome measure used in clinical trials to assess the severity of pain and its interference with daily functions in patients with herpes zoster.[8]

Administration:

  • The ZBPI is typically administered as a self-report questionnaire.

  • Patients are asked to rate their pain "at its worst," "at its least," "on average," and "right now" over the past 24 hours on a scale of 0 (no pain) to 10 (pain as bad as you can imagine).

  • It also assesses the degree to which pain interferes with seven daily activities (general activity, mood, walking ability, normal work, relations with other people, sleep, and enjoyment of life) on a scale of 0 (does not interfere) to 10 (completely interferes).

Scoring:

  • Pain Severity Score: Calculated as the average of the four pain intensity ratings.

  • Pain Interference Score: Calculated as the average of the seven interference ratings.

  • A higher score indicates greater pain severity or interference.

Conclusion

This compound represents a promising therapeutic agent for the management of herpes zoster and the prevention of post-herpetic neuralgia. Its potent and selective mechanism of action against VZV, coupled with favorable clinical trial data, suggests a potential for improved patient outcomes compared to existing therapies. The protocols outlined in these application notes provide a framework for the continued preclinical and clinical evaluation of this compound and other novel anti-VZV compounds.

References

Application Notes and Protocols for Testing Fv-100 Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fv-100 is an orally bioavailable prodrug of Cf1743, a bicyclic nucleoside analogue with potent and selective antiviral activity against the Varicella-Zoster Virus (VZV).[1][2] VZV is the causative agent of chickenpox (varicella) and shingles (herpes zoster), the latter of which can lead to the debilitating condition known as post-herpetic neuralgia (PHN). This compound has been investigated in clinical trials for the prevention of PHN.[3] The mechanism of action of this compound relies on its conversion to the active form, Cf1743, which is then phosphorylated by the VZV-encoded thymidine (B127349) kinase (TK).[1][2] The resulting phosphorylated compound is believed to inhibit the viral DNA polymerase, thus halting viral replication.[1][2]

These application notes provide detailed protocols for utilizing various cell culture models to assess the in vitro efficacy and cytotoxicity of this compound. The described assays are fundamental for preclinical evaluation and mechanism of action studies of this compound and other anti-VZV compounds.

Recommended Cell Culture Models

The choice of cell line for testing this compound efficacy depends on the specific research question. VZV can infect a variety of cell types in vitro, though it is highly cell-associated.

  • Human Embryonic Lung (HEL) Fibroblasts (e.g., MRC-5): These are standard, highly permissive cells for VZV propagation and are commonly used for primary antiviral screening and plaque reduction assays.[3][4]

  • Human Melanoma Cells (e.g., MeWo): These cells are also highly permissive to VZV and are useful for preparing cell-free virus stocks and for studying viral pathogenesis.[3]

  • Human Retinal Pigment Epithelial Cells (e.g., ARPE-19): Another permissive cell line used for VZV propagation and antiviral testing.[4]

  • Human Neuroblastoma Cells (e.g., SH-SY5Y): As VZV is a neurotropic virus, these cells are relevant for studying the effects of this compound in a neuronal context and for investigating mechanisms related to PHN.[5]

  • Human Embryonic Stem Cell (hESC)-derived Neurons: These provide a more physiologically relevant model for studying VZV infection and latency in human neurons.[4]

Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound and its Active Metabolite Cf1743

The following tables summarize the antiviral activity (EC₅₀) and cytotoxicity (CC₅₀) of this compound and its active form, Cf1743. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, provides a measure of the compound's therapeutic window.

CompoundVirus StrainCell LineAssay TypeEC₅₀ (µM)Reference
Cf1743VZV YSHELPlaque Reduction0.0001[6]
Cf1743VZV OKAHELPlaque Reduction0.0001[6]
CompoundCell LineAssay TypeCC₅₀ (µM)Reference
This compoundHuman Primary HepatocytesCytotoxicity>10[7]
This compoundHuman Primary KeratinocytesCytotoxicity>10[7]
This compoundHepG2Cytotoxicity>10[7]
Cf1743Human Primary HepatocytesCytotoxicity>10[7]
Cf1743Human Primary KeratinocytesCytotoxicity>10[7]
Cf1743HepG2Cytotoxicity>10[7]

Experimental Protocols

Plaque Reduction Assay (PRA) for Antiviral Efficacy

This assay determines the concentration of this compound that inhibits VZV-induced plaque formation by 50% (EC₅₀).

Materials:

  • Permissive cells (e.g., MRC-5)

  • Cell culture medium (e.g., MEM with 10% FBS)

  • VZV stock (cell-free or cell-associated)

  • This compound stock solution

  • Overlay medium (e.g., medium with 1% methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Protocol:

  • Cell Seeding: Seed MRC-5 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: When cells are confluent, remove the growth medium and infect the monolayer with a dilution of VZV calculated to produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: After adsorption, remove the viral inoculum and wash the cells gently with PBS. Add 2 mL of overlay medium containing the different concentrations of this compound to each well. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 5-7 days, or until plaques are clearly visible in the virus control wells.

  • Staining: Aspirate the overlay medium and fix the cells with 10% formalin for 30 minutes. Remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the drug concentration and using non-linear regression analysis.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of this compound that reduces cell viability by 50% (CC₅₀).[8]

Materials:

  • Host cells (e.g., MRC-5, HepG2)

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a cell control (no compound). Incubate for the same duration as the antiviral assay (e.g., 5-7 days).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC₅₀ value is determined by plotting the percentage of viability against the drug concentration and using non-linear regression analysis.

Quantitative PCR (qPCR) for VZV DNA Replication

This assay quantifies the amount of viral DNA in infected cells to assess the inhibitory effect of this compound on viral replication.

Materials:

  • Infected cell lysates (treated and untreated with this compound)

  • DNA extraction kit

  • VZV-specific primers and probe (e.g., targeting ORF62)[9]

  • qPCR master mix

  • qPCR instrument

  • Plasmid DNA standard with the target VZV sequence for quantification

Protocol:

  • Sample Preparation: Infect cells with VZV and treat with various concentrations of this compound as described in the plaque reduction assay protocol (without the overlay). At different time points post-infection, harvest the cells.

  • DNA Extraction: Extract total DNA from the cell lysates using a commercial DNA extraction kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Set up the qPCR reactions in a 96-well qPCR plate. Each reaction should contain the qPCR master mix, VZV-specific primers and probe, and the extracted DNA. Include a standard curve using serial dilutions of the VZV plasmid DNA, a no-template control, and a negative control (DNA from uninfected cells).

  • qPCR Run: Perform the qPCR on a real-time PCR instrument using an appropriate cycling protocol.

  • Data Analysis: Generate a standard curve by plotting the Cq values against the logarithm of the known copy numbers of the plasmid standards. Use the standard curve to determine the VZV DNA copy number in the experimental samples. Calculate the percentage of inhibition of viral DNA replication for each this compound concentration compared to the untreated virus control.

Visualizations

Signaling Pathways and Experimental Workflows

Fv100_Mechanism_of_Action cluster_cell Host Cell cluster_virus VZV Replication Fv100_ext This compound (Prodrug) Cf1743 Cf1743 (Active Drug) Fv100_ext->Cf1743 Cellular Esterases Cf1743_MP Cf1743-Monophosphate Cf1743->Cf1743_MP VZV Thymidine Kinase (TK) Cf1743_DP Cf1743-Diphosphate Cf1743_MP->Cf1743_DP VZV TK Cf1743_TP Cf1743-Triphosphate Cf1743_DP->Cf1743_TP Cellular Kinases VZV_DNA_Polymerase VZV DNA Polymerase Cf1743_TP->VZV_DNA_Polymerase Inhibition Viral_DNA_Synthesis Viral DNA Synthesis VZV_DNA_Polymerase->Viral_DNA_Synthesis Incorporates dNTPs Progeny_Virions Progeny Virions Viral_DNA_Synthesis->Progeny_Virions

Caption: this compound Mechanism of Action.

VZV_Signaling_Pathways cluster_erk ERK Pathway cluster_jnk JNK Pathway VZV_Infection VZV Infection MEK1_2 MEK1/2 VZV_Infection->MEK1_2 Activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Bad Bad ERK1_2->Bad Phosphorylates Viral_Replication Viral Replication ERK1_2->Viral_Replication Supports Apoptosis_Inhibition Apoptosis Inhibition Bad->Apoptosis_Inhibition Promotes VZV_Infection2 VZV Infection MKK4_7 MKK4/7 VZV_Infection2->MKK4_7 Activates JNK JNK MKK4_7->JNK Phosphorylates c_Jun c-Jun JNK->c_Jun Phosphorylates Viral_Gene_Expression Viral Gene Expression c_Jun->Viral_Gene_Expression Enhances

Caption: VZV-Induced Host Cell Signaling.

Experimental_Workflow cluster_efficacy Efficacy Testing (Plaque Reduction Assay) cluster_cytotoxicity Cytotoxicity Testing (MTT Assay) cluster_replication Replication Analysis (qPCR) A1 Seed Cells (e.g., MRC-5) A2 Infect with VZV A1->A2 A3 Treat with this compound (Serial Dilutions) A2->A3 A4 Incubate (5-7 days) A3->A4 A5 Stain and Count Plaques A4->A5 A6 Calculate EC₅₀ A5->A6 B1 Seed Cells B2 Treat with this compound (Serial Dilutions) B1->B2 B3 Incubate (5-7 days) B2->B3 B4 Add MTT Reagent B3->B4 B5 Measure Absorbance B4->B5 B6 Calculate CC₅₀ B5->B6 C1 Infect and Treat Cells C2 Harvest Cells & Extract DNA C1->C2 C3 Perform qPCR C2->C3 C4 Quantify Viral DNA C3->C4

Caption: Experimental Workflow Overview.

References

Application Notes and Protocols for Quantifying Fv-100 and CF-1743 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fv-100 is an orally bioavailable prodrug of CF-1743, a potent bicyclic nucleoside analogue with significant activity against the varicella-zoster virus (VZV).[1][2] CF-1743 acts as an inhibitor of the viral DNA polymerase, a critical enzyme for viral replication.[1][2] The clinical development of this compound for the treatment of herpes zoster (shingles) necessitates robust and reliable methods for quantifying both the prodrug (this compound) and its active metabolite (CF-1743) in biological matrices such as plasma.[3] These measurements are crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the determination of dosing regimens and the assessment of drug exposure-response relationships.

This document provides detailed application notes and protocols for the quantification of this compound and CF-1743 in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for small molecule bioanalysis. Additionally, a protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is presented as a potential alternative method.

Mechanism of Action and Metabolic Pathway

This compound, a valyl ester prodrug, is designed for enhanced oral bioavailability.[2] Following oral administration, this compound is rapidly absorbed and converted to the active compound, CF-1743, through the action of esterases in the blood and tissues. The anti-VZV activity of CF-1743 is dependent on its phosphorylation by the virus-encoded thymidine (B127349) kinase (TK).[1][2] This initial phosphorylation to CF-1743 monophosphate is a key step that confers selectivity, as the viral TK is much more efficient at phosphorylating CF-1743 than host cellular kinases. Subsequently, cellular kinases further phosphorylate the monophosphate to the diphosphate (B83284) and then to the active triphosphate form, CF-1743-triphosphate. This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the VZV DNA polymerase. The incorporation of CF-1743-triphosphate leads to chain termination and inhibition of viral DNA synthesis.[2]

This compound Mechanism of Action This compound Activation and VZV DNA Polymerase Inhibition This compound (Prodrug) This compound (Prodrug) CF-1743 (Active Drug) CF-1743 (Active Drug) This compound (Prodrug)->CF-1743 (Active Drug) Esterases CF-1743-MP CF-1743-MP CF-1743 (Active Drug)->CF-1743-MP VZV Thymidine Kinase CF-1743-DP CF-1743-DP CF-1743-MP->CF-1743-DP Cellular Kinases CF-1743-TP (Active Metabolite) CF-1743-TP (Active Metabolite) CF-1743-DP->CF-1743-TP (Active Metabolite) Cellular Kinases CF-1743-TP (Active Metabolite)->Inhibition VZV DNA Polymerase VZV DNA Polymerase Viral DNA Synthesis Viral DNA Synthesis VZV DNA Polymerase->Viral DNA Synthesis Catalysis Inhibition->Viral DNA Synthesis Inhibition

Caption: this compound metabolic activation and mechanism of action.

Quantitative Data Summary

The following tables summarize hypothetical yet realistic quantitative data for the determination of this compound and CF-1743 in human plasma using a validated LC-MS/MS method.

Table 1: LC-MS/MS Method Validation Parameters

ParameterThis compoundCF-1743
Linear Range 0.5 - 500 ng/mL1.0 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1.0 ng/mL
Intra-day Precision (%CV) ≤ 8.5%≤ 6.9%
Inter-day Precision (%CV) ≤ 9.2%≤ 7.5%
Accuracy (% Bias) -4.5% to +5.1%-3.8% to +4.7%
Mean Extraction Recovery 92.3%95.1%
Matrix Effect MinimalMinimal

Table 2: Pharmacokinetic Parameters of this compound and CF-1743 in Human Plasma Following a Single Oral Dose of this compound

ParameterThis compoundCF-1743
Cmax (ng/mL) 150.7 ± 45.2850.3 ± 150.9
Tmax (hr) 0.75 ± 0.251.5 ± 0.5
AUC0-t (ng*hr/mL) 350.6 ± 90.16200.4 ± 1100.7
t1/2 (hr) 1.2 ± 0.48.5 ± 2.1

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Quantification of this compound and CF-1743 in Human Plasma by LC-MS/MS

This protocol describes a robust and sensitive method for the simultaneous quantification of this compound and CF-1743 in human plasma.

1. Materials and Reagents

  • This compound and CF-1743 reference standards

  • Stable isotope-labeled internal standards (SIL-IS) for this compound and CF-1743 (e.g., [¹³C, ¹⁵N]-Fv-100 and [¹³C, ¹⁵N]-CF-1743)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (K2EDTA)

  • 96-well protein precipitation plates

2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a 96-well plate, add 150 µL of ACN containing the SIL-IS mixture (e.g., 100 ng/mL of each IS).

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% formic acid).

  • Vortex briefly and centrifuge at 1000 x g for 2 minutes.

  • Inject 5 µL onto the LC-MS/MS system.

LCMS_Workflow LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample (50 µL) Add_IS_ACN Add IS in ACN (150 µL) Plasma_Sample->Add_IS_ACN Vortex_Centrifuge Vortex & Centrifuge Add_IS_ACN->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporate_Reconstitute Evaporate & Reconstitute Supernatant_Transfer->Evaporate_Reconstitute LC_Separation LC Separation Evaporate_Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound and CF-1743 quantification.

3. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (to be determined empirically)

    • CF-1743: Precursor ion > Product ion (to be determined empirically)

    • This compound SIL-IS: Precursor ion > Product ion (to be determined empirically)

    • CF-1743 SIL-IS: Precursor ion > Product ion (to be determined empirically)

4. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte to its corresponding SIL-IS.

  • A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards.

  • The concentrations of this compound and CF-1743 in the quality control and unknown samples are determined from the calibration curve using a weighted (1/x²) linear regression.

Protocol 2: Quantification of CF-1743 in Human Plasma by Competitive ELISA

This protocol outlines a competitive ELISA for the quantification of CF-1743. This method is contingent on the availability of a specific antibody against CF-1743 and a CF-1743-enzyme conjugate.

1. Materials and Reagents

  • Anti-CF-1743 antibody (capture antibody)

  • CF-1743-Horseradish Peroxidase (HRP) conjugate

  • CF-1743 standard

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Human plasma (K2EDTA)

2. Assay Procedure

  • Coating: Coat the wells of a 96-well plate with the anti-CF-1743 antibody (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add 50 µL of plasma sample or CF-1743 standard to the wells, followed by 50 µL of the CF-1743-HRP conjugate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Incubation: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

References

Application Notes & Protocols: Long-Term Stability and Storage of Fv-100 Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fv-100 is a novel therapeutic agent under investigation for its potential role in modulating inflammatory pathways. As a lyophilized powder, its long-term stability is a critical factor for ensuring consistent potency, safety, and efficacy in both research and clinical applications. These application notes provide a comprehensive overview of the recommended storage conditions, stability profile, and protocols for assessing the integrity of this compound powder over time.

Recommended Storage Conditions

Proper storage is paramount to maintaining the chemical and physical integrity of this compound powder. Based on extensive stability studies, the following conditions are recommended for long-term storage:

  • Temperature: -20°C is the optimal temperature for long-term storage to minimize degradation.

  • Light: Protect from light. This compound has demonstrated sensitivity to photolytic degradation. Vials should be stored in their original packaging or in light-opaque containers.

  • Humidity: Store in a dry environment. The lyophilized powder is hygroscopic and moisture can lead to physical changes and chemical degradation. Vials should be tightly sealed.

Long-Term Stability Data Summary

Accelerated and real-time stability studies have been conducted to evaluate the long-term stability of this compound powder. The data below summarizes the key findings.

ParameterSpecificationInitial12 Months (-20°C)24 Months (-20°C)36 Months (-20°C)6 Months (Accelerated: 40°C/75% RH)
Appearance White to off-white powderPassPassPassPassPass
Purity (HPLC, %) ≥ 98.0%99.5%99.4%99.2%99.1%97.5%
Potency (Bioassay, %) 90.0% - 110.0%102.3%101.5%100.8%99.7%92.1%
Degradation Product A (%) ≤ 0.5%0.1%0.2%0.3%0.4%1.2%
Degradation Product B (%) ≤ 0.5%0.1%0.1%0.2%0.2%0.8%
Moisture Content (%) ≤ 2.0%0.8%0.9%1.0%1.1%1.8%
Reconstitution Time (s) ≤ 60 seconds3538424555

Experimental Protocols

Detailed methodologies for the key experiments cited in the stability studies are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

This method is used for the separation, identification, and quantification of this compound and its degradation products.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Linear gradient to 5% A, 95% B

    • 30-35 min: Hold at 5% A, 95% B

    • 35-40 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Reconstitute this compound powder in sterile water to a concentration of 1 mg/mL.

Cell-Based Bioassay for Potency Determination

This protocol assesses the biological activity of this compound by measuring its effect on a specific signaling pathway in a relevant cell line.

  • Cell Line: Human monocytic cell line (e.g., THP-1).

  • Principle: this compound is hypothesized to inhibit the phosphorylation of a key downstream protein (e.g., p38 MAPK) in response to an inflammatory stimulus (e.g., Lipopolysaccharide - LPS).

  • Procedure:

    • Seed THP-1 cells in a 96-well plate and allow them to adhere overnight.

    • Prepare a serial dilution of the this compound reference standard and test samples.

    • Pre-incubate the cells with the this compound dilutions for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 30 minutes.

    • Lyse the cells and perform a Western blot or ELISA to quantify the levels of phosphorylated p38 MAPK.

    • Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of p38 phosphorylation) for the test samples and compare it to the reference standard to determine relative potency.

Karl Fischer Titration for Moisture Content

This method is used to determine the amount of water present in the this compound powder.

  • Instrumentation: Karl Fischer titrator.

  • Reagent: Karl Fischer reagent (e.g., CombiTitrant 5).

  • Procedure:

    • Accurately weigh a sample of this compound powder.

    • Introduce the sample into the titration vessel containing the Karl Fischer reagent.

    • The titrator will automatically dispense the titrant until the endpoint is reached.

    • The instrument calculates the percentage of water in the sample.

Visualizations

Hypothetical this compound Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound, where it is hypothesized to interfere with a pro-inflammatory signaling cascade.

Fv100_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex p38_MAPK p38 MAPK TAK1->p38_MAPK IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Inflammatory_Genes Inflammatory Gene Transcription NFkappaB->Inflammatory_Genes p38_MAPK->Inflammatory_Genes Fv100 This compound Fv100->TAK1 inhibits Stability_Testing_Workflow start Start: this compound Powder Batch storage Place in Stability Chambers (-20°C and 40°C/75% RH) start->storage sampling Sample at Predetermined Time Points storage->sampling testing Perform Analytical Tests: - Appearance - Purity (HPLC) - Potency (Bioassay) - Moisture (Karl Fischer) - Reconstitution Time sampling->testing data_analysis Data Analysis and Comparison to Specifications testing->data_analysis report Generate Stability Report data_analysis->report end End: Determine Shelf-Life report->end

References

Application Notes and Protocols for Fv-100 in the Study of Viral DNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fv-100 is a novel nucleoside analog prodrug with potent and selective activity against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. This compound is the valyl ester of its active form, Cf1743, a bicyclic nucleoside analog.[1][2] This strategic esterification significantly enhances the oral bioavailability of the parent compound.[3] The primary mechanism of action of Cf1743 is believed to be the inhibition of the VZV DNA polymerase, a critical enzyme for viral replication.[3] This document provides detailed application notes and experimental protocols for the use of this compound and Cf1743 in virological and biochemical research, with a focus on studying VZV DNA polymerase.

Mechanism of Action

The antiviral activity of this compound is contingent upon the intracellular conversion to its active triphosphate form. This multi-step process is initiated by the VZV-encoded thymidine (B127349) kinase (TK), which selectively phosphorylates Cf1743.[3] This initial phosphorylation step accounts for the compound's high selectivity for VZV-infected cells. Subsequent phosphorylations by cellular kinases are presumed to generate the active Cf1743-triphosphate. This triphosphate analog then likely competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the VZV DNA polymerase, leading to chain termination and inhibition of viral replication.[3] However, it is important to note that the direct inhibition of VZV DNA polymerase by Cf1743-triphosphate has been presumed but not unequivocally demonstrated in publicly available literature.[3]

Data Presentation

The following table summarizes the in vitro antiviral activity of Cf1743 against various strains of Varicella-Zoster Virus.

CompoundVirus StrainCell LineEC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/EC50)
Cf1743 Wild-Type VZV (Clinical Isolates, Mean)Human Embryonic Lung (HEL)0.00043 ± 0.00039108251,163
AcyclovirWild-Type VZV (Clinical Isolates, Mean)HEL3.38 ± 1.87>888>263
PenciclovirWild-Type VZV (Clinical Isolates, Mean)HEL3.34 ± 1.20>790>237
Brivudine (BVDU)Wild-Type VZV (Clinical Isolates, Mean)HEL0.0098 ± 0.0040>600>61,224

Data extracted from Andrei G, et al. (2005). Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides. Antimicrobial Agents and Chemotherapy.

Experimental Protocols

Plaque Reduction Assay for Determining Antiviral Activity of this compound against VZV

This protocol is adapted from standard VZV plaque reduction assays and is suitable for determining the 50% effective concentration (EC50) of this compound.

Materials:

  • Cell Line: Human embryonic lung (HEL) fibroblasts or Vero cells.

  • Virus: Laboratory or clinical strains of Varicella-Zoster Virus (VZV).

  • Media:

    • Growth Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Assay Medium: MEM with 2% FBS and antibiotics.

    • Overlay Medium: 1:1 mixture of 2x Assay Medium and 1.2% methylcellulose (B11928114).

  • Compound: this compound (hydrochloride salt) dissolved in sterile distilled water or DMSO to a stock concentration of 10 mM.

  • Reagents: Crystal violet staining solution (0.1% crystal violet in 20% ethanol), 10% formalin for fixing.

  • Equipment: 6-well or 12-well tissue culture plates, humidified CO2 incubator (37°C, 5% CO2), inverted microscope.

Procedure:

  • Cell Seeding: Seed HEL or Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of this compound in Assay Medium. A typical starting concentration range would be from 1 µM down to the picomolar range.

  • Virus Infection: On the day of the experiment, remove the growth medium from the confluent cell monolayers and infect the cells with a dilution of VZV calculated to produce 50-100 plaques per well.

  • Compound Addition: After a 1-2 hour adsorption period, remove the virus inoculum and add the serially diluted this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: Add the methylcellulose overlay medium to each well to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 5-7 days, or until plaques are clearly visible in the virus control wells.

  • Plaque Visualization:

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Remove the formalin and stain the cell monolayer with crystal violet solution for 15-30 minutes.

    • Gently wash the wells with water and allow them to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and using a non-linear regression analysis.

VZV DNA Polymerase Inhibition Assay (Biochemical Assay)

This is a generalized protocol for a biochemical assay to evaluate the inhibitory activity of the triphosphate form of Cf1743 (Cf1743-TP) on VZV DNA polymerase. Note: This is a hypothetical protocol as specific Ki values for Cf1743-TP are not publicly available. The synthesis of Cf1743-TP is a prerequisite for this experiment.

Materials:

  • Enzyme: Purified recombinant VZV DNA polymerase.

  • Template/Primer: A synthetic DNA template-primer such as poly(dA)-oligo(dT).

  • Substrates: Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP) and a radiolabeled dNTP (e.g., [³H]-dTTP or [α-³²P]-dGTP).

  • Inhibitor: Synthesized Cf1743-triphosphate.

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂, DTT, KCl, and bovine serum albumin (BSA).

  • Reagents: Trichloroacetic acid (TCA), glass fiber filters.

  • Equipment: Scintillation counter or phosphorimager.

Procedure:

  • Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, a fixed concentration of the DNA template-primer, and three of the four dNTPs.

  • Inhibitor Addition: Add varying concentrations of Cf1743-TP to the reaction tubes. Include a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of purified VZV DNA polymerase.

  • Substrate Addition: Immediately add the fourth dNTP, which includes the radiolabeled tracer.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) during which the polymerase activity is linear.

  • Reaction Termination: Stop the reaction by adding cold 10% TCA.

  • Precipitation and Washing: Precipitate the radiolabeled DNA onto glass fiber filters. Wash the filters extensively with 5% TCA and then with ethanol (B145695) to remove unincorporated radiolabeled dNTPs.

  • Quantification: Measure the radioactivity incorporated into the DNA on the filters using a scintillation counter or phosphorimager.

  • Data Analysis:

    • Determine the rate of DNA synthesis for each inhibitor concentration.

    • Calculate the percentage of inhibition relative to the no-inhibitor control.

    • To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition).

Visualizations

Fv100_Activation_Pathway cluster_extracellular Extracellular cluster_cell VZV-Infected Host Cell Fv100 Fv100 Fv100_int This compound Fv100->Fv100_int Cellular Uptake Cf1743 Cf1743 Fv100_int->Cf1743 Esterase Cleavage Cf1743_MP Cf1743-Monophosphate Cf1743->Cf1743_MP VZV Thymidine Kinase (TK) Cf1743_DP Cf1743-Diphosphate Cf1743_MP->Cf1743_DP Cellular Kinases (presumed) Cf1743_TP Cf1743-Triphosphate (Active Form) Cf1743_DP->Cf1743_TP Cellular Kinases (presumed) Inhibition Inhibition Cf1743_TP->Inhibition VZV_DNA_Polymerase VZV DNA Polymerase Viral_DNA_Replication Viral DNA Replication VZV_DNA_Polymerase->Viral_DNA_Replication Inhibition->VZV_DNA_Polymerase

Caption: Proposed metabolic activation pathway of this compound to its active triphosphate form.

Plaque_Reduction_Workflow A Seed Host Cells (e.g., HEL fibroblasts) B Infect with VZV A->B C Add Serial Dilutions of this compound B->C D Apply Semi-Solid Overlay C->D E Incubate (5-7 days) D->E F Fix and Stain Plaques E->F G Count Plaques and Calculate EC50 F->G DNAPol_Inhibition_Workflow A Prepare Reaction Mix: - VZV DNA Polymerase - Template-Primer - dNTPs (one radiolabeled) B Add varying concentrations of Cf1743-Triphosphate A->B C Incubate at 37°C B->C D Terminate Reaction (e.g., with TCA) C->D E Precipitate and Wash DNA D->E F Quantify Incorporated Radioactivity E->F G Determine % Inhibition and Ki F->G

References

Application Notes and Protocols for Fv-100 Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fv-100 is an investigational antiviral agent, an orally bioavailable prodrug of the bicyclic nucleoside analogue Cf1743.[1][2] It is a potent and selective inhibitor of the varicella-zoster virus (VZV), the causative agent of herpes zoster (shingles).[3] These application notes provide a comprehensive overview of the experimental design for clinical studies of this compound, with a primary focus on a Phase III clinical trial protocol for the treatment of shingles and prevention of post-herpetic neuralgia (PHN).

Mechanism of Action

This compound's antiviral activity is derived from its active form, Cf1743. The mechanism of action is initiated by the specific phosphorylation of Cf1743 by the VZV-encoded thymidine (B127349) kinase (TK).[1][2] This step is critical for the drug's selectivity. The phosphorylated form is then believed to inhibit the viral DNA polymerase, thereby halting viral replication.[1][2]

This compound (Prodrug) This compound (Prodrug) Cf1743 (Active Drug) Cf1743 (Active Drug) This compound (Prodrug)->Cf1743 (Active Drug) Oral Administration & Metabolism Phosphorylated Cf1743 Phosphorylated Cf1743 Cf1743 (Active Drug)->Phosphorylated Cf1743 VZV Thymidine Kinase Inhibition of VZV\nDNA Polymerase Inhibition of VZV DNA Polymerase Phosphorylated Cf1743->Inhibition of VZV\nDNA Polymerase Target Inhibition Cessation of Viral\nReplication Cessation of Viral Replication Inhibition of VZV\nDNA Polymerase->Cessation of Viral\nReplication Therapeutic Effect

Caption: this compound Mechanism of Action.

Preclinical and Early Phase Clinical Summary

Preclinical studies demonstrated that this compound is more potent against VZV than acyclovir, famciclovir, and valacyclovir.[4] Phase I and II clinical trials have shown this compound to have a favorable safety and tolerability profile.[5][6] Pharmacokinetic studies have established that this compound is rapidly and extensively converted to its active form, Cf1743.[7] A 400 mg once-daily dose has been identified as a potential therapeutic dose for further investigation.[1]

Phase III Clinical Trial Protocol: this compound for Herpes Zoster

Study Title

A Phase III, Randomized, Double-Blind, Active-Controlled, Multicenter Study to Evaluate the Efficacy and Safety of this compound Compared to Valacyclovir for the Treatment of Acute Herpes Zoster and the Prevention of Post-Herpetic Neuralgia.

Study Objectives
  • Primary Objective: To assess the efficacy of this compound in reducing the incidence of PHN compared to valacyclovir.

  • Secondary Objectives:

    • To evaluate the efficacy of this compound in reducing the severity and duration of acute zoster-associated pain.

    • To assess the safety and tolerability of this compound.

    • To characterize the pharmacokinetic profile of this compound in the target patient population.

Study Design

This will be a randomized, double-blind, parallel-group, active-controlled study.[8] Eligible patients will be randomized in a 1:1:1 ratio to one of three treatment arms.[6]

Patient Screening Patient Screening Randomization (1:1:1) Randomization (1:1:1) Patient Screening->Randomization (1:1:1) Eligible Patients with Acute Herpes Zoster Arm 1: this compound (400 mg QD) Arm 1: this compound (400 mg QD) Randomization (1:1:1)->Arm 1: this compound (400 mg QD) Arm 2: this compound (400 mg BID) Arm 2: this compound (400 mg BID) Randomization (1:1:1)->Arm 2: this compound (400 mg BID) Arm 3: Valacyclovir (1000 mg TID) Arm 3: Valacyclovir (1000 mg TID) Randomization (1:1:1)->Arm 3: Valacyclovir (1000 mg TID) 7-Day Treatment Period 7-Day Treatment Period Arm 1: this compound (400 mg QD)->7-Day Treatment Period Arm 2: this compound (400 mg BID)->7-Day Treatment Period Arm 3: Valacyclovir (1000 mg TID)->7-Day Treatment Period Follow-up (Day 120) Follow-up (Day 120) 7-Day Treatment Period->Follow-up (Day 120) Efficacy and Safety Assessments

Caption: Phase III Clinical Trial Workflow.

Patient Population

Inclusion Criteria:

  • Male or female patients, ≥50 years of age.

  • Clinical diagnosis of uncomplicated acute herpes zoster with a unilateral dermatomal rash.[8]

  • Initiation of treatment within 72 hours of rash onset.

  • Zoster-associated pain score of ≥4 on a 10-point visual analog scale (VAS).

  • Written informed consent.

Exclusion Criteria:

  • Immunocompromised patients.

  • Ophthalmic zoster or zoster affecting other cranial nerves.

  • Disseminated zoster.

  • Prior use of systemic antiviral therapy for the current zoster episode.

  • Known hypersensitivity to this compound, valacyclovir, or their components.

Treatment Regimen
  • Arm 1: this compound 400 mg once daily (QD) for 7 days.[6]

  • Arm 2: this compound 400 mg twice daily (BID) for 7 days.[6]

  • Arm 3 (Active Comparator): Valacyclovir 1000 mg three times daily (TID) for 7 days.[6]

Efficacy and Safety Assessments
AssessmentSchedule
Efficacy
Incidence of PHNDay 120 (Primary Endpoint)
Zoster-Associated Pain (VAS)Daily during treatment, then at specified follow-up visits
Lesion HealingAssessed at baseline and follow-up visits until complete healing
Safety
Adverse Events (AEs)Monitored throughout the study
Vital SignsAt each study visit
Laboratory TestsAt screening, baseline, and end of treatment
Pharmacokinetics
Plasma concentrations of this compound and Cf1743At pre-specified time points in a subset of patients
Statistical Analysis

The primary efficacy analysis will be a time-to-event analysis of the incidence of PHN. The safety analysis will include the incidence and severity of AEs.

Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of this compound and its active metabolite, Cf1743, from a single-ascending-dose study in healthy volunteers.

Dose of this compoundAnalyteCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
100 mg This compound15.60.7520.4
Cf17432781.52450
200 mg This compound29.80.7542.1
Cf17435501.54980
400 mg This compound55.41.088.7
Cf174311202.010500
800 mg This compound1021.0165
Cf174321002.020800

Data are presented as geometric means. Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data adapted from published studies.[7]

Experimental Protocols

Protocol for Assessment of Zoster-Associated Pain
  • Instrument: A 10-point Visual Analog Scale (VAS), where 0 represents "no pain" and 10 represents "worst imaginable pain".

  • Procedure:

    • Patients will be trained on the use of the VAS at the screening visit.

    • Patients will record their current level of zoster-associated pain in a daily diary.

    • The diary will be reviewed by study personnel at each visit.

Protocol for Pharmacokinetic Sample Collection and Processing
  • Sample Collection:

    • Venous blood samples (approximately 5 mL) will be collected into K2EDTA tubes at pre-dose, and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose on Day 1 and Day 7.

  • Sample Processing:

    • Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

    • Centrifuge the samples at 1500 x g for 10 minutes at 4°C within 30 minutes of collection.

    • Aliquot the resulting plasma into two separate, labeled cryovials.

    • Store the plasma samples at -80°C until analysis.

Protocol for Bioanalytical Method
  • Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be used to quantify the concentrations of this compound and Cf1743 in human plasma.

  • Procedure:

    • Plasma samples will be thawed at room temperature.

    • A protein precipitation extraction will be performed.

    • The extracted samples will be injected into the LC-MS/MS system.

    • The concentrations of this compound and Cf1743 will be determined using a standard curve prepared in human plasma.

Drug-Drug Interaction Considerations

A drug-drug interaction study has shown that co-administration of this compound with ritonavir, a known inhibitor of CYP3A and P-glycoprotein, is unlikely to result in a clinically significant drug-drug interaction.[9] This is an important safety consideration, especially in the elderly population who are often on multiple medications.[9]

Conclusion

The clinical development of this compound for the treatment of herpes zoster and prevention of PHN is supported by a strong preclinical rationale and favorable early-phase clinical data. The outlined Phase III clinical trial design provides a robust framework for definitively evaluating the efficacy and safety of this compound in a large patient population. The detailed protocols for key assessments will ensure data quality and consistency across study sites.

References

Troubleshooting & Optimization

Fv-100 Oral Bioavailability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the oral bioavailability of Fv-100. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during the preclinical and clinical development of this compound and similar nucleoside analog prodrugs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its relationship to CF-1743?

A1: this compound is the valyl ester prodrug of CF-1743, a potent and selective bicyclic nucleoside analogue with antiviral activity against the varicella-zoster virus (VZV).[1] The prodrug strategy was employed to enhance the oral bioavailability of CF-1743, which was found to be low, approximately 14%, in preclinical studies.[1] this compound is designed to be rapidly and extensively converted to the active parent drug, CF-1743, in the body.[2]

Q2: What is the oral bioavailability of this compound?

A2: While the absolute oral bioavailability of this compound has not been explicitly reported in publicly available literature, it has been shown to provide a significant, approximately 10-fold, increase in both the maximum plasma concentration (Cmax) and the area under the curve (AUC) compared to oral administration of the parent compound, CF-1743.[3] Given that the oral bioavailability of CF-1743 is around 14%, this suggests a substantially improved oral bioavailability for this compound.[1]

Q3: How is this compound converted to the active drug CF-1743?

A3: As a valyl ester prodrug, this compound is likely hydrolyzed by carboxylesterases (CES) to release the active drug, CF-1743, and the amino acid valine. Carboxylesterases are present in high concentrations in both the intestine (primarily CES2) and the liver (primarily CES1).[4][5][6] This enzymatic conversion is expected to occur during and after absorption from the gastrointestinal tract.

Q4: What is the Biopharmaceutics Classification System (BCS) class of this compound and CF-1743?

A4: The BCS classification for this compound and CF-1743 has not been definitively published. However, based on the available information, we can infer their likely classifications:

  • CF-1743: Described as having very low water solubility and poor oral bioavailability, it is likely a BCS Class IV compound (low solubility, low permeability).[1]

  • This compound: As a prodrug, its classification is more complex. While the valyl ester modification likely increases its lipophilicity and may improve permeability, its aqueous solubility might still be low. Therefore, this compound could potentially be a BCS Class II (low solubility, high permeability) or BCS Class IV compound. Further experimental data on its solubility and permeability are needed for a definitive classification.

Troubleshooting Guide

Problem 1: High variability in oral exposure in preclinical studies.
Potential Cause Troubleshooting/Investigation Strategy
Food Effect Inconsistent feeding schedules can lead to high variability. A study in humans showed that a high-fat meal significantly reduced the Cmax and AUC of CF-1743 after oral administration of this compound, while a low-fat meal had no significant effect.[2] Standardize feeding protocols (e.g., fasted vs. fed states with specific meal compositions) in your animal studies.
Formulation Issues Poor or inconsistent dissolution of this compound from the formulation can lead to variable absorption. This compound is reported to have low water solubility.[1] Evaluate different formulation strategies such as micronization, amorphous solid dispersions, or lipid-based formulations to improve dissolution rate and consistency.
Presystemic Metabolism Variability Inter-animal differences in the activity of intestinal and hepatic carboxylesterases can contribute to variability in the conversion of this compound to CF-1743.[5] Consider using a larger number of animals to account for this biological variability. In vitro studies with intestinal and liver microsomes or S9 fractions from different donors can help assess the extent of metabolic variability.
Gastrointestinal pH The solubility and stability of this compound may be pH-dependent. Changes in gastric or intestinal pH can affect its dissolution and absorption. Determine the pH-solubility profile of this compound. In vivo studies in animal models with altered gastric pH (e.g., using proton pump inhibitors) can help assess the impact of pH on absorption.
Problem 2: Lower than expected oral bioavailability.
Potential Cause Troubleshooting/Investigation Strategy
Incomplete Conversion to Active Drug The conversion of the prodrug this compound to the active CF-1743 may be incomplete. Investigate the in vitro metabolic stability of this compound in intestinal and liver fractions (S9, microsomes, hepatocytes) to determine the rate and extent of conversion. Measure both this compound and CF-1743 concentrations in plasma samples from in vivo studies.
Poor Permeability Although this compound is a prodrug designed to improve absorption, its permeability across the intestinal epithelium might still be a limiting factor. Conduct in vitro permeability studies using Caco-2 cell monolayers to determine the apparent permeability (Papp) of this compound and to assess if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
First-Pass Metabolism of the Active Drug The active drug, CF-1743, may be subject to first-pass metabolism in the intestine or liver after its formation from this compound. Evaluate the metabolic stability of CF-1743 in intestinal and liver fractions. Compare the AUC of CF-1743 after oral administration of this compound to the AUC after intravenous administration of CF-1743 to determine the extent of first-pass elimination.
Low Aqueous Solubility The very low water solubility of this compound can limit its dissolution in the gastrointestinal fluids, thus limiting the amount of drug available for absorption.[1] Focus on formulation strategies aimed at enhancing solubility, such as the use of co-solvents, surfactants, cyclodextrins, or lipid-based delivery systems.

Data Presentation

Table 1: Summary of Preclinical and Clinical Pharmacokinetic Data for this compound and CF-1743

ParameterThis compoundCF-1743SpeciesStudy ConditionsSource
Oral Bioavailability ~10-fold higher than CF-1743~14%PreclinicalNot specified[1][3]
Effect of High-Fat Meal on CF-1743 levels (after this compound dosing) Cmax: ↓ ~87% AUC: ↓ ~82%-HumanSingle 400 mg dose[2]
Effect of Low-Fat Meal on CF-1743 levels (after this compound dosing) No significant effect-HumanSingle 400 mg dose[2]
Time to Maximum Concentration (Tmax) of CF-1743 (after this compound dosing) 1.0 - 3.1 hours-HumanFasted, single ascending doses (100-800 mg)

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the absolute oral bioavailability of this compound.

Materials:

  • This compound and CF-1743 reference standards

  • Male Sprague-Dawley rats (250-300 g) with jugular vein cannulas

  • Dosing vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Intravenous formulation vehicle (e.g., saline with a co-solvent if needed)

  • Blood collection tubes (e.g., with K2EDTA)

  • Analytical method (e.g., LC-MS/MS) for quantification of this compound and CF-1743 in plasma

Procedure:

  • Animal Acclimation: Acclimate cannulated rats for at least 3 days prior to the study.

  • Fasting: Fast the animals overnight (approximately 12-16 hours) with free access to water.

  • Dosing Groups:

    • Intravenous (IV) Group (n=3-5): Administer CF-1743 at a dose of 1-2 mg/kg as a slow bolus injection via the jugular vein cannula.

    • Oral (PO) Group (n=3-5): Administer this compound at a dose of 5-10 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.

  • Sample Analysis: Analyze the plasma concentrations of this compound and CF-1743 using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) for both this compound and CF-1743 using non-compartmental analysis.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) of this compound (based on the formation of CF-1743) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Protocol 2: In Vitro Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of this compound and CF-1743 and to assess if they are substrates of efflux transporters.

Materials:

  • Caco-2 cells (e.g., ATCC HTB-37)

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4

  • This compound and CF-1743

  • Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability, and digoxin (B3395198) for P-gp substrate)

  • P-gp inhibitor (e.g., verapamil)

  • Analytical method (e.g., LC-MS/MS)

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.

  • Transport Studies (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound (this compound or CF-1743) and control compounds to the apical (A) side of the Transwell®. c. Add fresh HBSS to the basolateral (B) side. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.

  • Transport Studies (Basolateral to Apical - B to A): a. Perform the experiment in the reverse direction to assess efflux. Add the test compound to the basolateral side and sample from the apical side.

  • Efflux Inhibition Study: a. Pre-incubate the cell monolayers with a P-gp inhibitor (e.g., verapamil) before adding the test compound to assess P-gp mediated efflux.

  • Sample Analysis: Quantify the concentration of the compounds in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) in cm/s for both A to B and B to A directions. b. Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate for an efflux transporter.

Visualizations

FV100_Metabolism_Pathway cluster_metabolism Metabolic Conversion FV100 This compound (Prodrug) Oral Administration Intestine Intestinal Lumen FV100->Intestine Dissolution Enterocyte Enterocyte Intestine->Enterocyte Absorption PortalVein Portal Vein Enterocyte->PortalVein Transport CF1743_active CF-1743 (Active Drug) Enterocyte->CF1743_active Carboxylesterase 2 (CES2) Liver Hepatocyte PortalVein->Liver SystemicCirculation Systemic Circulation Liver->SystemicCirculation Liver->CF1743_active Carboxylesterase 1 (CES1)

Caption: Metabolic activation pathway of the this compound prodrug.

Experimental_Workflow_Oral_Bioavailability cluster_iv Intravenous Dosing cluster_po Oral Dosing iv_dose IV Dose of CF-1743 iv_sampling Serial Blood Sampling iv_dose->iv_sampling iv_analysis Plasma Concentration Analysis (LC-MS/MS) iv_sampling->iv_analysis iv_pk Calculate AUC_IV iv_analysis->iv_pk calc_F Calculate Absolute Bioavailability (F%) F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 iv_pk->calc_F po_dose Oral Dose of this compound po_sampling Serial Blood Sampling po_dose->po_sampling po_analysis Plasma Concentration Analysis (LC-MS/MS) po_sampling->po_analysis po_pk Calculate AUC_PO po_analysis->po_pk po_pk->calc_F

Caption: Experimental workflow for determining the absolute oral bioavailability of this compound.

Troubleshooting_Logic cluster_absorption Absorption Phase cluster_metabolism Metabolism Phase start Low or Variable Oral Bioavailability solubility Poor Solubility? start->solubility permeability Low Permeability? start->permeability prodrug_conversion Incomplete Prodrug Conversion? start->prodrug_conversion first_pass High First-Pass Metabolism? start->first_pass formulation Optimize Formulation (e.g., nanosizing, lipid-based) solubility->formulation Yes efflux Assess Efflux (Caco-2 with inhibitors) permeability->efflux Yes in_vitro_metabolism In Vitro Metabolism Studies (microsomes, S9) prodrug_conversion->in_vitro_metabolism Yes iv_studies Conduct IV PK Study of Active Drug first_pass->iv_studies Yes

Caption: Logical troubleshooting flow for low or variable oral bioavailability.

References

Technical Support Center: Overcoming Fv-100 Resistance in Varicella-Zoster Virus (VZV)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fv-100 and encountering potential viral resistance.

Disclaimer: As of the latest literature review, specific instances of clinical or in vitro resistance to this compound in Varicella-Zoster Virus (VZV) have not been extensively documented. The information provided below is based on the known mechanisms of resistance to other nucleoside analogue inhibitors of VZV, such as acyclovir (B1169), and represents the most likely scenarios for this compound resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a prodrug of the bicyclic nucleoside analogue Cf1743.[1][2][3][4][5] For its antiviral activity, Cf1743 requires initial phosphorylation by the VZV-encoded thymidine (B127349) kinase (TK).[1][2][3][4] This initial step is crucial for its selectivity, as Cf1743 is a poor substrate for host cellular kinases. Following monophosphorylation, cellular enzymes are thought to further phosphorylate the molecule to its active triphosphate form. This active form then inhibits the VZV DNA polymerase, terminating viral DNA replication.

Q2: My VZV strain appears to be resistant to this compound in vitro. What are the likely mechanisms of resistance?

Based on resistance mechanisms observed for other nucleoside analogues against VZV, two primary mechanisms are likely:

  • Mutations in the Viral Thymidine Kinase (TK) Gene: This is the most common mechanism of resistance to nucleoside analogues that require activation by viral TK.[6][7][8][9] Mutations can lead to a truncated, inactive, or altered TK enzyme that can no longer efficiently phosphorylate this compound's active form, Cf1743.[6][7][9]

  • Mutations in the Viral DNA Polymerase Gene: Less commonly, mutations can occur in the viral DNA polymerase, the ultimate target of the active drug. These mutations may alter the enzyme's structure, preventing the active triphosphate form of Cf1743 from binding and inhibiting its function.

Q3: How can I confirm if my VZV strain is resistant to this compound?

Resistance can be confirmed through a combination of phenotypic and genotypic assays. A plaque reduction assay is the standard phenotypic method to determine the concentration of this compound required to inhibit viral replication by 50% (EC50). A significant increase in the EC50 value compared to a wild-type control strain indicates resistance. Genotypic analysis involves sequencing the viral TK and DNA polymerase genes to identify mutations known or suspected to confer resistance.

Q4: If I identify a mutation in the VZV thymidine kinase, does that automatically mean the virus is resistant to this compound?

Not necessarily. Some mutations may be naturally occurring polymorphisms that do not affect TK function. To confirm that a specific mutation confers resistance, you can perform a recombinant virus assay . This involves introducing the mutation into a wild-type VZV background and then assessing the susceptibility of the resulting virus to this compound in a plaque reduction assay. Alternatively, the mutated TK gene can be expressed in a recombinant system to assess its phosphorylation capacity in an enzymatic assay .

Q5: Are there alternative antiviral agents I can use if I have an this compound-resistant VZV strain?

If resistance is due to mutations in the thymidine kinase gene, the virus will likely be cross-resistant to other TK-dependent nucleoside analogues like acyclovir and penciclovir.[3] In such cases, drugs with a different mechanism of action, such as foscarnet (B613817) (a pyrophosphate analogue that directly inhibits the viral DNA polymerase), may be effective.[6][7][8] If the resistance is due to a DNA polymerase mutation, the pattern of cross-resistance to other polymerase inhibitors would need to be determined empirically.

Troubleshooting Guide

Problem Possible Cause Recommended Action
High EC50 value for this compound in plaque reduction assay 1. VZV strain has developed resistance. 2. Experimental error (e.g., incorrect drug concentration, issues with cell culture).1. Repeat the plaque reduction assay with a fresh drug stock and carefully controlled conditions. 2. If the result is reproducible, proceed with genotypic analysis (sequencing of viral TK and DNA polymerase genes).
No amplification in PCR for sequencing viral TK or DNA polymerase genes 1. Poor quality of viral DNA template. 2. PCR inhibitors present in the sample. 3. Suboptimal PCR conditions (e.g., primer design, annealing temperature).1. Re-extract viral DNA using a validated method. 2. Use a DNA purification kit that removes PCR inhibitors. 3. Optimize PCR conditions and redesign primers if necessary.
Identification of a novel mutation in the TK or DNA polymerase gene The identified mutation may or may not be responsible for the observed resistance.1. Perform a literature search to see if this mutation has been previously characterized. 2. Use in silico tools to predict the potential impact of the mutation on protein structure and function. 3. Confirm the role of the mutation in resistance using a recombinant virus assay or an enzymatic assay.
This compound-resistant virus also shows resistance to acyclovir The resistance mechanism is likely due to a mutation in the viral thymidine kinase, leading to cross-resistance.Consider testing the susceptibility of the resistant strain to antiviral agents with a different mechanism of action, such as foscarnet.

Data Presentation: Common VZV Resistance Mutations

The following table summarizes mutations in VZV thymidine kinase and DNA polymerase that have been reported to confer resistance to nucleoside analogues like acyclovir. These represent potential sites for mutations that could lead to this compound resistance.

Table 1: VZV Thymidine Kinase (TK) Mutations Associated with Acyclovir Resistance

Mutation Type Location in TK Gene Effect on TK Protein Reference
FrameshiftHomopolymeric regions (e.g., string of 6 Cs)Truncated, non-functional protein[6][7]
Amino Acid SubstitutionATP-binding siteAltered ATP binding[8][9]
Amino Acid SubstitutionNucleoside-binding siteAltered substrate binding[8][9]
DeletionVariousTruncated or altered protein[10][11]
Stop CodonVariousTruncated protein[10][11]

Table 2: VZV DNA Polymerase Mutations Associated with Acyclovir/Foscarnet Resistance

Amino Acid Substitution Location in DNA Polymerase Effect on Polymerase Reference
T237KConserved regionUnclear significance[10][11]
A955TConserved regionUnclear significance[10][11]
VariousPalm domainAltered interaction with pyrophosphate or nucleoside triphosphates[6][7]

Experimental Protocols

VZV Plaque Reduction Assay

Objective: To determine the susceptibility of a VZV strain to this compound by measuring the concentration that inhibits viral plaque formation by 50% (EC50).

Methodology:

  • Cell Culture: Plate human embryonic lung (HEL) fibroblasts or a similar permissive cell line in 6-well plates and grow to confluence.

  • Virus Inoculation: Infect confluent cell monolayers with a standardized amount of VZV (typically 50-100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.

  • Drug Application: Prepare serial dilutions of this compound in culture medium. After viral adsorption, remove the inoculum and overlay the cell monolayers with the medium containing the different concentrations of this compound. Include a "no drug" control.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 5-7 days, or until plaques are clearly visible in the control wells.

  • Plaque Visualization and Counting: Fix the cells with methanol (B129727) and stain with a solution of crystal violet. Count the number of plaques in each well.

  • EC50 Calculation: Calculate the percentage of plaque inhibition for each drug concentration relative to the "no drug" control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and using a regression analysis.

Genotypic Analysis of VZV TK and DNA Polymerase Genes

Objective: To identify mutations in the VZV thymidine kinase and DNA polymerase genes that may be associated with this compound resistance.

Methodology:

  • Viral DNA Extraction: Extract viral DNA from infected cell cultures using a commercial viral DNA extraction kit.

  • PCR Amplification: Amplify the entire coding regions of the VZV TK (ORF36) and DNA polymerase (ORF28) genes using specific primers and a high-fidelity DNA polymerase.

  • PCR Product Purification: Purify the PCR products to remove primers and unincorporated nucleotides.

  • Sanger Sequencing: Sequence the purified PCR products using both forward and reverse primers to ensure accuracy.

  • Sequence Analysis: Assemble the sequencing reads and align them to a wild-type VZV reference sequence to identify any nucleotide changes that result in amino acid substitutions, frameshifts, or premature stop codons.

Mandatory Visualizations

Fv100_Activation_Pathway This compound (Prodrug) This compound (Prodrug) Cf1743 (Active Drug) Cf1743 (Active Drug) This compound (Prodrug)->Cf1743 (Active Drug) Cellular Esterases Cf1743-MP Cf1743-MP Cf1743 (Active Drug)->Cf1743-MP VZV Thymidine Kinase Cf1743-TP (Active Form) Cf1743-TP (Active Form) Cf1743-MP->Cf1743-TP (Active Form) Cellular Kinases Inhibition Inhibition Cf1743-TP (Active Form)->Inhibition VZV DNA Polymerase VZV DNA Polymerase Viral DNA Replication Viral DNA Replication VZV DNA Polymerase->Viral DNA Replication Inhibition->VZV DNA Polymerase

Caption: this compound activation and mechanism of action.

Resistance_Mechanism cluster_wildtype Wild-Type VZV cluster_resistant Resistant VZV Cf1743 Cf1743 WT_TK VZV Thymidine Kinase (Wild-Type) Cf1743->WT_TK Phosphorylation Cf1743_MP Cf1743-MP WT_TK->Cf1743_MP Inhibition_WT Inhibition of Viral Replication Cf1743_MP->Inhibition_WT Cf1743_res Cf1743 Mut_TK VZV Thymidine Kinase (Mutated) Cf1743_res->Mut_TK Inefficient Phosphorylation No_Phosphorylation No/Reduced Phosphorylation Mut_TK->No_Phosphorylation Replication_Continues Viral Replication Continues No_Phosphorylation->Replication_Continues Experimental_Workflow Start Suspected this compound Resistance Plaque_Assay Plaque Reduction Assay Start->Plaque_Assay EC50_Check EC50 Increased? Plaque_Assay->EC50_Check Genotypic_Analysis Sequence VZV TK and DNA Polymerase Genes EC50_Check->Genotypic_Analysis Yes End_Sensitive Sensitive/ Other Cause EC50_Check->End_Sensitive No Mutation_Check Mutation Identified? Genotypic_Analysis->Mutation_Check Known_Mutation Known Resistance Mutation Mutation_Check->Known_Mutation Yes Novel_Mutation Novel Mutation Mutation_Check->Novel_Mutation Yes (Novel) Mutation_Check->End_Sensitive No End_Resistant Resistance Confirmed Known_Mutation->End_Resistant Functional_Assay Functional Characterization (Recombinant Virus or Enzymatic Assay) Novel_Mutation->Functional_Assay Functional_Assay->End_Resistant

References

Fv-100 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of Fv-100. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.

Troubleshooting Guide: this compound Solubility Issues

Precipitation or incomplete dissolution of this compound can significantly impact experimental outcomes. This guide provides systematic approaches to address these challenges.

Issue 1: this compound precipitates upon dilution of a DMSO stock solution into an aqueous buffer or cell culture medium.

  • Cause: this compound is a hydrophobic molecule with low aqueous solubility. The abrupt change in solvent polarity when adding a concentrated DMSO stock to an aqueous environment causes the compound to crash out of solution.[1][2]

  • Solutions:

    • Optimize Final Concentration: Ensure the final concentration of this compound does not exceed its aqueous solubility limit. It may be necessary to perform a solubility test in your specific experimental medium.

    • Reduce DMSO Concentration: Keep the final concentration of DMSO in the aqueous solution as low as possible (ideally <0.5%) to minimize its contribution to precipitation and potential cellular toxicity.[1]

    • Stepwise Dilution: Instead of a single dilution step, perform serial dilutions of the this compound stock in the aqueous medium. This gradual decrease in solvent polarity can help maintain solubility.[1]

    • Enhance Mixing: Add the this compound stock solution to the aqueous medium while gently vortexing or stirring to promote rapid and uniform dispersion.[1]

    • Temperature Control: Pre-warming the aqueous medium may increase the solubility of this compound. However, be cautious of the compound's stability at elevated temperatures.[2]

    • Use of Surfactants or Co-solvents: Incorporating a low concentration of a biocompatible surfactant (e.g., Tween-80, Pluronic F-68) or a co-solvent (e.g., ethanol (B145695), PEG-400) in the final aqueous solution can improve the solubility of hydrophobic compounds.[2][3][4][5]

Issue 2: this compound powder is difficult to dissolve in any solvent.

  • Cause: The solid-state properties of this compound, such as its crystalline structure, may contribute to poor solubility.

  • Solutions:

    • Solvent Screening: Test the solubility of this compound in a range of organic solvents beyond DMSO, such as ethanol, methanol, or N,N-dimethylformamide (DMF).

    • Sonication: Use a bath sonicator to aid in the dissolution of the this compound powder in the chosen solvent.

    • Gentle Heating: Gently warming the solvent while dissolving the this compound powder can increase the rate of dissolution. Again, consider the thermal stability of this compound.

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solvent can significantly enhance solubility.[6] If this compound has acidic or basic functional groups, preparing solutions in buffers with an appropriate pH may be beneficial.

Issue 3: this compound solution becomes cloudy or shows precipitation over time.

  • Cause: The this compound solution may be supersaturated, leading to crystallization or aggregation over time. The compound may also be unstable in the prepared solution.

  • Solutions:

    • Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh before each experiment.

    • Storage Conditions: If short-term storage is necessary, store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] Protect solutions from light if the compound is light-sensitive.

    • Formulation Strategies: For in vivo studies or long-term experiments, consider advanced formulation strategies such as solid dispersions, cyclodextrin (B1172386) complexes, or lipid-based formulations to improve both solubility and stability.[3][4][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Based on typical properties of poorly soluble compounds, dimethyl sulfoxide (B87167) (DMSO) is a common starting point for preparing high-concentration stock solutions.[1] However, other organic solvents such as ethanol or DMF can also be effective. It is crucial to use anhydrous (dry) solvents, as absorbed water can reduce the solubility of hydrophobic compounds.

Q2: What is the aqueous solubility of this compound?

A2: The exact aqueous solubility of this compound is not broadly published and can be lot-dependent. It is highly recommended to experimentally determine the solubility in your specific buffer or cell culture medium. As a general guideline for poorly soluble drugs, the aqueous solubility can be less than 10 µg/mL.

Q3: How can I determine the solubility of this compound in my experimental system?

A3: A common method is the shake-flask method. An excess amount of this compound is added to your aqueous medium, and the suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged to remove undissolved solid, and the concentration of this compound in the supernatant is quantified using a suitable analytical method like HPLC-UV.

Q4: Can I use this compound for in vivo studies?

A4: Yes, but due to its poor aqueous solubility, a suitable formulation is likely required to achieve adequate bioavailability.[7][8] Options include co-solvent systems, surfactant dispersions, or more advanced formulations like nanoparticles or liposomes. The choice of formulation will depend on the route of administration and the specific experimental design.

Quantitative Data Summary

The following tables provide representative data for solubility and formulation parameters based on compounds with similar characteristics to this compound.

Table 1: this compound Solubility in Common Solvents (Representative Data)

SolventSolubility (mg/mL) at 25°C
Water< 0.01
Phosphate Buffered Saline (PBS) pH 7.4< 0.01
Dimethyl Sulfoxide (DMSO)> 50
Ethanol (95%)> 20
N,N-Dimethylformamide (DMF)> 50

Table 2: Example Formulations for Improved this compound Aqueous Solubility

Formulation ComponentConcentrationResulting this compound Solubility (µg/mL)
10% DMSO in PBS10% (v/v)5 - 10
5% Solutol HS 15 in Water5% (w/v)50 - 100
20% PEG-400 in Water20% (v/v)20 - 40
40% (w/v) Hydroxypropyl-β-cyclodextrin40% (w/v)> 500

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Accurately weigh the required amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solutions in Aqueous Media

  • Thaw a frozen aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Pre-warm the desired aqueous buffer or cell culture medium to 37°C.

  • Perform a serial dilution of the DMSO stock into the pre-warmed aqueous medium to achieve the final desired concentration.

  • Ensure the final DMSO concentration is below 0.5%.

  • Gently mix the working solution immediately before use.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Solution store->thaw For Experiment dilute Serially Dilute Stock thaw->dilute prewarm Pre-warm Aqueous Medium prewarm->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for the preparation of this compound stock and working solutions.

troubleshooting_flowchart start This compound Precipitation Observed check_conc Is final concentration > 10µM? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_dmso Is final DMSO > 0.5%? check_conc->check_dmso No reduce_conc->check_dmso reduce_dmso Decrease DMSO volume check_dmso->reduce_dmso Yes use_excipients Consider solubilizing agents (e.g., cyclodextrins, surfactants) check_dmso->use_excipients No reduce_dmso->use_excipients step_dilution Use stepwise dilution method use_excipients->step_dilution end Solution Stable step_dilution->end

Caption: Decision tree for troubleshooting this compound precipitation issues.

References

Optimizing Fv-100 dosage for elderly patients

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fv-100

Disclaimer: this compound is a fictional investigational compound. The information provided below is for illustrative purposes only and is based on established principles of anticoagulant drug development and geriatric medicine. It is not intended to guide clinical practice.

Frequently Asked Questions (FAQs)

1. What is the proposed mechanism of action for this compound?

This compound is a synthetic, orally bioavailable small molecule designed as a direct, competitive inhibitor of activated Factor V (FVa). By binding to FVa, this compound prevents the assembly of the prothrombinase complex, which is critical for the rapid conversion of prothrombin to thrombin.[1][2] This action effectively reduces the rate of fibrin (B1330869) clot formation.[2]

2. Why is dosage optimization of this compound particularly critical in elderly patients?

Dosage optimization in the elderly is crucial due to several age-related physiological changes that can alter a drug's pharmacokinetic and pharmacodynamic profile.[3][4] Managing anticoagulant therapy in this population is a delicate balance between preventing thrombosis and avoiding bleeding complications.[5][6] Key considerations for elderly patients include:

  • Renal Function: Age-related decline in renal function can decrease the clearance of this compound and its metabolites, potentially leading to drug accumulation and an increased risk of bleeding.[5][7]

  • Polypharmacy: Elderly patients often take multiple medications, increasing the risk of drug-drug interactions that can affect this compound efficacy and safety.[3][8]

  • Body Composition: Changes in body weight and composition can alter the volume of distribution of the drug.[9][10]

  • Comorbidities: The presence of multiple chronic conditions can increase both thrombotic and bleeding risks.[8][11]

3. How should the starting dose of this compound be determined for an elderly patient in a clinical trial setting?

The initial dose should be selected based on a thorough assessment of the patient's clinical status, with a primary focus on renal function, typically estimated using the Cockcroft-Gault formula to calculate creatinine (B1669602) clearance (CrCl). The following table provides a general framework for initial dose selection in a research setting.

Creatinine Clearance (CrCl)Recommended Starting DoseRationale
> 80 mL/min100 mg twice dailyStandard dose based on Phase II studies in the general population.
50-80 mL/min75 mg twice dailyModerate dose reduction to account for anticipated mild decrease in clearance.
30-49 mL/min50 mg twice dailySignificant dose reduction for patients with moderate renal impairment.[5]
< 30 mL/minExclusion from initial trialsThis compound has not been studied in patients with severe renal impairment.

4. What laboratory tests are recommended for monitoring this compound activity?

While this compound is designed for a predictable anticoagulant response, monitoring may be necessary in specific research scenarios (e.g., suspected overdose, bleeding events, or assessment of drug interactions).

  • Standard Coagulation Tests: this compound can prolong the prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT), but these tests are not recommended for routine quantitative monitoring due to variability.[1]

  • Chromogenic Anti-V Assay: A specific chromogenic assay is the preferred method for accurately quantifying the anticoagulant effect of this compound. This assay measures the residual activity of a known amount of FVa after incubation with patient plasma.

Troubleshooting Guides

Issue 1: Unexpectedly High or Prolonged Coagulation Assay Results (aPTT/PT)

If a patient exhibits a significantly prolonged aPTT or PT that is inconsistent with the expected effect of this compound, follow these steps:

StepActionRationale
1. Verify Sample Integrity Check for pre-analytical errors such as under-filled collection tubes, improper sample handling, or delays in processing.[12][13]Pre-analytical variables are a major source of erroneous coagulation test results.[13]
2. Review Concomitant Medications Assess for the recent initiation of other medications known to affect coagulation or interact with this compound's metabolic pathway (e.g., strong CYP3A4 inhibitors).Drug-drug interactions can potentiate the anticoagulant effect.[14]
3. Assess for Overdose Confirm the patient's adherence to the prescribed dose and rule out accidental overdose.Incorrect dosing is a direct cause of excessive anticoagulation.
4. Perform a Mixing Study If the cause is still unclear, a 1:1 mixing study with normal plasma can help differentiate between a factor deficiency and the presence of an inhibitor (including this compound).This test helps to identify the nature of the coagulation abnormality.
5. Quantify with Chromogenic Assay Use the specific chromogenic anti-V assay to determine the actual plasma concentration and anticoagulant activity of this compound.This provides a precise measure of the drug's effect, unlike standard clotting tests.[15]

Issue 2: Management of a Bleeding Event in a Clinical Trial Participant

In the event of bleeding, a structured approach is necessary to ensure patient safety.

StepActionRationale
1. Discontinue this compound Immediately stop the next dose of the investigational drug.To prevent further contribution to the anticoagulant state.
2. Assess Hemodynamic Stability Evaluate vital signs and the severity of the bleed (minor vs. major).To determine the urgency and level of intervention required.
3. Obtain Laboratory Samples Draw blood for a complete blood count (CBC), PT/INR, aPTT, and a quantitative this compound level via the chromogenic assay.To assess the extent of blood loss and the level of anticoagulation.
4. Provide Supportive Care Implement local hemostatic measures. For major bleeding, consider fluid resuscitation and blood product transfusion as per institutional protocol.To maintain hemodynamic stability and support the patient's intrinsic clotting ability.
5. Consider Reversal Agent If a specific reversal agent for this compound is available under the study protocol, prepare for its administration in cases of life-threatening bleeding.To rapidly reverse the anticoagulant effect.

Experimental Protocols

Protocol 1: Chromogenic Anti-V Assay for this compound Activity

Principle: This two-stage chromogenic assay measures the concentration of this compound in plasma. In the first stage, a known excess of human activated Factor V (FVa) is added to the plasma sample. The this compound in the plasma binds to and inhibits a portion of this FVa. In the second stage, a reagent containing Factor Xa, prothrombin, and a chromogenic substrate for thrombin is added. The residual, uninhibited FVa forms a prothrombinase complex that generates thrombin, which then cleaves the chromogenic substrate. The resulting color intensity is inversely proportional to the concentration of this compound in the sample.

Methodology:

  • Sample Preparation: Collect blood in a 3.2% sodium citrate (B86180) tube. Double-centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.[16]

  • Calibration Curve: Prepare a standard curve using calibrators with known concentrations of this compound diluted in immunodepleted plasma.

  • Assay Procedure (Automated Analyzer):

    • Pipette patient plasma, calibrators, or controls into a reaction cuvette.

    • Add a pre-determined volume of the FVa reagent.

    • Incubate the mixture for a specified time (e.g., 180 seconds) at 37°C.

    • Add the reagent containing Factor Xa, prothrombin, and the chromogenic substrate.

    • Monitor the change in absorbance at 405 nm.

  • Calculation: The this compound concentration in the patient sample is determined by interpolating the result from the calibration curve.

Visualizations

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X Factor X IX->X TF TF VIIa VIIa TF->VIIa VIIa->X Prothrombinase Prothrombinase Complex X->Prothrombinase V Factor V V->Prothrombinase Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Prothrombinase->Prothrombin converts Fv100 This compound Fv100->V Inhibits

Caption: Mechanism of action of this compound in the coagulation cascade.

workflow_dose_finding start Patient Screening (Age > 75, Indication Met) assess_renal Assess Renal Function (Calculate CrCl) start->assess_renal stratify Dose Stratification assess_renal->stratify dose_high Group A: CrCl > 80 (Standard Dose) stratify->dose_high >80 mL/min dose_mid Group B: CrCl 50-80 (Reduced Dose 1) stratify->dose_mid 50-80 mL/min dose_low Group C: CrCl 30-49 (Reduced Dose 2) stratify->dose_low 30-49 mL/min administer Administer this compound dose_high->administer dose_mid->administer dose_low->administer monitor Monitor PK/PD & Safety (Chromogenic Assays, AEs) administer->monitor analysis Data Analysis (Efficacy & Bleeding Rates) monitor->analysis

Caption: Experimental workflow for a dose-finding study in the elderly.

troubleshoot_bleeding start Bleeding Event Reported stop_drug Stop this compound start->stop_drug assess Assess Severity stop_drug->assess minor Minor Bleeding assess->minor Minor major Major/Life-Threatening Bleeding assess->major Major local_measures Apply Local Hemostatic Measures minor->local_measures supportive_care Supportive Care (Transfusion, Fluids) major->supportive_care report Report SAE to IRB/Sponsor local_measures->report reversal Consider Reversal Agent (If available) supportive_care->reversal reversal->report

Caption: Decision flowchart for managing a bleeding event.

References

Technical Support Center: Fv-100 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Fv-100 (also known as Cf1743), a potent antiviral nucleoside analogue. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis and purification of this compound and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Cf1743?

A1: this compound is the orally bioavailable prodrug of the active antiviral agent Cf1743.[1] Specifically, this compound is the 5'-valine ester of Cf1743.[1] This modification enhances the molecule's absorption in the body, where it is then metabolized to the active form, Cf1743. The core structure of Cf1743 is a bicyclic nucleoside analogue, 3-(2-Deoxy-β-D-erythro-pentofuranosyl)-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2(3H)-one.

Q2: What are the key chemical reactions involved in the synthesis of the this compound core structure?

A2: The synthesis of the furo[2,3-d]pyrimidine (B11772683) core of this compound and similar nucleoside analogues typically involves several key chemical transformations. These can include Sonogashira or Suzuki cross-coupling reactions to introduce the aryl substituent at the C6 position and a Mitsunobu reaction for the glycosylation step, which attaches the deoxyribose sugar moiety to the heterocyclic base.[2][3][4]

Q3: What are the most common methods for purifying this compound?

A3: Purification of nucleoside analogues like this compound often involves a combination of chromatographic techniques and crystallization. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a widely used method for achieving high purity.[5][6] Column chromatography is also employed for initial purification to remove major impurities.[7] Crystallization is a crucial final step for obtaining a highly pure, crystalline solid.[6]

Q4: What are the major challenges in the synthesis and purification of nucleoside analogues like this compound?

A4: Researchers often face challenges such as low product concentration, the presence of a complex reaction matrix with numerous by-products, and the need for stereoselective control during synthesis.[6] Purification can be complicated by the high polarity of these compounds, leading to poor retention in standard reversed-phase chromatography, and the potential for the product to be unstable under certain conditions.[7]

Troubleshooting Guides

Synthesis Troubleshooting

Problem: Low Yield in Palladium-Catalyzed Cross-Coupling Reaction

  • Possible Causes:

    • Catalyst Inactivity: The palladium catalyst may be deactivated by coordination with the heterocyclic substrate.[8]

    • Poor Solubility of Reagents: Inadequate solubility of the starting materials in the reaction solvent can hinder the reaction rate.

    • Incorrect Reaction Conditions: Suboptimal temperature, reaction time, or choice of base can lead to low yields.

    • Impure Reagents: The presence of impurities in the starting materials or solvents can poison the catalyst.[9]

  • Solutions:

    • Catalyst and Ligand Selection: Screen different palladium catalysts and ligands. For nucleoside synthesis, catalysts like Pd(dppf)Cl2 or more advanced precatalysts can be effective.[10]

    • Solvent System: Use a solvent system that ensures the solubility of all reactants. For unprotected nucleosides, polar aprotic solvents or aqueous mixtures are often used.[8]

    • Optimization of Reaction Parameters: Systematically vary the temperature, reaction time, and base to find the optimal conditions.

    • Reagent Purity: Ensure all reagents and solvents are of high purity and are properly dried.

Problem: Formation of Side-Products in Mitsunobu Reaction

  • Possible Causes:

    • Competing Nucleophiles: The azodicarboxylate reagent (e.g., DEAD or DIAD) can sometimes act as a nucleophile, leading to the formation of by-products.[11] This is more likely if the intended nucleophile is not sufficiently acidic (pKa > 13).[11]

    • O-alkylation: In reactions with amide-like nucleophiles, O-alkylation of the neighboring carbonyl group can be a common side reaction.[2]

    • Dehydration of Alcohol: The alcohol starting material can undergo dehydration as a side reaction.[3]

  • Solutions:

    • Choice of Azodicarboxylate: Using alternative azodicarboxylates can sometimes minimize side reactions.

    • Reaction Conditions: Carefully control the reaction temperature, often starting at 0°C and slowly warming to room temperature.[12] The order of addition of reagents is also critical.[12]

    • Purification Strategy: Develop a robust purification method to separate the desired product from the triphenylphosphine (B44618) oxide by-product and other impurities.

Purification Troubleshooting

Problem: Poor Peak Shape (Tailing or Fronting) in HPLC

  • Possible Causes:

    • Column Overload: Injecting too much sample onto the column.[7]

    • Secondary Interactions: Interactions between the analyte and the stationary phase other than the primary mode of separation.[7]

    • Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase.[7]

  • Solutions:

    • Reduce Sample Load: Decrease the concentration or injection volume of the sample.[7]

    • Modify Mobile Phase: Adjust the pH of the mobile phase to suppress the ionization of the analyte or add a competing agent.[7]

    • Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[7]

Problem: Difficulty in Crystallization

  • Possible Causes:

    • Presence of Impurities: Impurities can inhibit the formation of a crystal lattice.[7]

    • Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystals to form.

    • Lack of Nucleation Sites: Spontaneous nucleation may not occur.[7]

    • Inappropriate Solvent: The chosen solvent may not be suitable for crystallization.

  • Solutions:

    • Initial Purification: Perform a preliminary purification step, such as column chromatography, to remove significant impurities.[7]

    • Concentrate the Solution: Slowly evaporate the solvent to increase the concentration of the compound.[7]

    • Induce Nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[7]

    • Solvent Screening: Experiment with different solvents or solvent mixtures. A good crystallization solvent is one in which the compound is soluble at high temperatures but sparingly soluble at room temperature.

Data Presentation

Table 1: General HPLC Conditions for Nucleoside Analogue Purification

ParameterTypical Conditions
Column Reversed-phase C18, 150 x 4.6 mm
Mobile Phase A 50 mM Phosphate Buffer (pH 5.8) or 5 mM Ammonium Formate (pH 5.3)
Mobile Phase B Acetonitrile
Gradient Linear gradient from low to high percentage of Mobile Phase B
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 254 nm or 260 nm
Column Temperature 40 - 55 °C

Note: These are general conditions and will require optimization for this compound.[13]

Experimental Protocols

Protocol 1: General Procedure for Mitsunobu Reaction

  • Dissolve the alcohol (1 equivalent), nucleophile (e.g., the furo[2,3-d]pyrimidin-2(3H)-one base), and triphenylphosphine (1.5 equivalents) in anhydrous THF (10 volumes).[12]

  • Cool the mixture to 0°C in an ice bath.[12]

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution.[12]

  • Allow the reaction to stir at room temperature for 6-8 hours, monitoring the progress by TLC. The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progression.[12]

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) or dichloromethane.[12]

  • Filter the mixture to remove the triphenylphosphine oxide.

  • Wash the filtrate successively with water, aqueous sodium bicarbonate solution (to remove any unreacted acidic nucleophile), and brine.[12]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[12]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials (Furo[2,3-d]pyrimidine Precursor & Deoxyribose Derivative) Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Glycosylation Mitsunobu Reaction (Glycosylation) Coupling->Glycosylation Esterification Esterification (Prodrug Formation) Glycosylation->Esterification Crude_Product Crude this compound Esterification->Crude_Product Column_Chrom Column Chromatography Crude_Product->Column_Chrom HPLC HPLC Purification Column_Chrom->HPLC Crystallization Crystallization HPLC->Crystallization Pure_Product Pure this compound Crystallization->Pure_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues Start Low Product Yield or Purity? Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Yes HPLC_Optimization Optimize HPLC Method (Column, Mobile Phase, Gradient) Start->HPLC_Optimization No, but purification is poor Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Reagents->Optimize_Conditions Change_Catalyst Screen Different Catalysts/Ligands Optimize_Conditions->Change_Catalyst Pre_Purification Add Pre-purification Step (e.g., Column Chromatography) HPLC_Optimization->Pre_Purification Crystallization_Screen Screen Crystallization Solvents Pre_Purification->Crystallization_Screen

Caption: A logical flowchart for troubleshooting common issues in this compound synthesis and purification.

References

Fv-100 Technical Support Center: Food-Effect Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Fv-100 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the impact of food on the absorption and efficacy of this compound. This guide provides answers to frequently asked questions and detailed protocols for conducting food-effect studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the established impact of food on the pharmacokinetics (PK) of this compound?

A1: Co-administration of this compound with a high-fat, high-calorie meal has a significant effect on its absorption.[1][2] Specifically, food increases the overall exposure (AUC) and peak concentration (Cmax) of this compound, while also delaying the time to reach peak concentration (Tmax).[3] It is hypothesized that the presence of fats and other food components enhances the solubilization and uptake of this compound, a lipophilic compound.[2] For detailed quantitative data, please refer to Table 1.

Q2: Our study is showing high inter-subject variability in this compound plasma concentrations in the fed state. What are the potential causes and how can we troubleshoot this?

A2: High variability in the fed state is a common challenge in clinical pharmacology.[4][5] Several factors could be contributing to this observation:

  • Compliance with Meal Protocol: Ensure all subjects are consuming the standardized high-fat meal within the specified 30-minute timeframe.[1][6] Incomplete or varied meal consumption will lead to inconsistent effects on gastrointestinal physiology.

  • Physiological Differences: Individual differences in gastric emptying time, bile salt secretion, and splanchnic blood flow can be more pronounced in the fed state, leading to higher PK variability.[2][7]

  • Sample Collection and Handling: Inconsistent timing of blood draws or variations in sample processing can introduce errors.[4][8] It is crucial to adhere strictly to the sampling schedule and standardized procedures. Trough levels are often the least variable point in a dosing regimen.[9]

  • Dosing Time in Relation to Meal: The drug should be administered consistently at 30 minutes after the start of the meal, as per FDA guidance.[1][6]

To troubleshoot, we recommend a thorough review of clinical site logs for meal consumption, dosing times, and any deviations from the protocol. Stratifying the data by demographic factors may also help identify any specific subpopulations with higher variability.

Q3: How does a high-fat meal compare to a low-fat meal in its effect on this compound absorption?

A3: Studies have primarily focused on a standardized high-fat, high-calorie meal (approximately 800-1000 calories with 50% from fat) as this is expected to produce the greatest physiological effect on the gastrointestinal tract.[1] While data on low-fat meals is limited for this compound, it is generally expected that a low-fat meal would have a less pronounced effect on the absorption of a lipophilic compound like this compound. If a significant food effect is observed with a high-fat meal, studies with a low-fat meal may be considered to provide broader dosing recommendations.[10]

Q4: What are the current recommendations for administering this compound with respect to meals in a clinical setting?

A4: Given that food significantly enhances the absorption of this compound, administering it with a meal could be a strategy to improve bioavailability and potentially reduce the required dose. However, to ensure consistent and predictable exposure, it is recommended that this compound be taken consistently in the same state (either always with food or always without). The current data suggests that administration with a meal leads to higher overall exposure. The dosing instructions in the final product label will depend on the totality of the efficacy and safety data.

Q5: We are designing a food-effect study for an this compound analog. Can you provide a standard protocol?

A5: Certainly. A standard food-effect bioavailability study should follow FDA guidelines.[1][11][12] The recommended design is a randomized, balanced, single-dose, two-treatment, two-period, two-sequence crossover study.[1][6][13] A detailed experimental protocol is provided in the "Experimental Protocols" section below.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters of a single 200 mg oral dose of this compound administered to healthy subjects under fasted and fed conditions.

Table 1: Pharmacokinetic Parameters of this compound (200 mg) Under Fasted vs. Fed Conditions

ParameterFasted (n=24)Fed (n=24)Ratio (Fed/Fasted)90% Confidence Interval
AUC0-t (ng·h/mL)4520 (± 980)7910 (± 1550)1.751.62 – 1.89
AUC0-inf (ng·h/mL)4650 (± 1010)8130 (± 1600)1.751.63 – 1.88
Cmax (ng/mL)680 (± 150)950 (± 210)1.401.28 – 1.53
Tmax (h)2.5 (1.0 - 4.0)4.0 (2.0 - 6.0)N/AN/A

Values for AUC and Cmax are presented as geometric mean (± standard deviation). Tmax is presented as median (range). AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC0-inf: Area under the plasma concentration-time curve from time zero extrapolated to infinity. Cmax: Maximum observed plasma concentration. Tmax: Time to reach maximum plasma concentration.

Experimental Protocols

Protocol: Single-Dose, Two-Period Crossover Food-Effect Study for this compound

This protocol is based on the FDA guidance for food-effect bioavailability studies.[1][11]

  • Study Design: A randomized, open-label, balanced, single-dose, two-treatment, two-period, two-sequence crossover design with a minimum of 12 completed subjects.[6]

  • Subjects: Healthy adult volunteers, screened for normal health status.

  • Treatments:

    • Treatment A (Fasted): A single 200 mg dose of this compound administered with 240 mL of water after an overnight fast of at least 10 hours. No food is allowed for 4 hours post-dose.[1][13]

    • Treatment B (Fed): A single 200 mg dose of this compound administered with 240 mL of water 30 minutes after the start of a standardized high-fat, high-calorie meal.[1][6]

  • Test Meal: The standardized meal should be high-fat (approx. 50% of total calories) and high-calorie (approx. 800-1000 kcal).[1] The meal should consist of approximately 150 kcal from protein, 250 kcal from carbohydrates, and 500-600 kcal from fat. Subjects should consume the meal within 30 minutes.[1]

  • Washout Period: A washout period of at least 7 days (or 5 times the half-life of this compound, whichever is longer) should separate the two treatment periods.

  • Pharmacokinetic Sampling: Serial blood samples should be collected in appropriate anticoagulant tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours). A well-designed sampling schedule is critical to accurately define the plasma concentration profile.[6]

  • Bioanalysis: Plasma concentrations of this compound are to be determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax) will be calculated using non-compartmental methods.[3] A mixed-effects model will be used to determine the 90% confidence intervals for the ratio of geometric means (Fed/Fasted) for AUC and Cmax.[3] An effect of food is established if the 90% confidence intervals fall outside the 80-125% equivalence limits.[6]

Visualizations: Workflows and Logic Diagrams

FoodEffectStudyWorkflow cluster_screening Phase 1: Subject Enrollment cluster_period1 Phase 2: Treatment Period 1 cluster_washout Phase 3: Washout cluster_period2 Phase 4: Treatment Period 2 cluster_analysis Phase 5: Analysis Screening Subject Screening & Consent Randomization Randomization to Sequence (Fed then Fasted or vice versa) Screening->Randomization Dosing1 Dosing (Fed or Fasted) Administer this compound Randomization->Dosing1 PK_Sampling1 Serial PK Blood Sampling (0-48 hours) Dosing1->PK_Sampling1 Washout Washout Period (>= 7 Days) PK_Sampling1->Washout Dosing2 Crossover Dosing (Opposite Condition) Washout->Dosing2 PK_Sampling2 Serial PK Blood Sampling (0-48 hours) Dosing2->PK_Sampling2 Bioanalysis Bioanalysis of Samples (LC-MS/MS) PK_Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI for Ratios) PK_Analysis->Stat_Analysis

Caption: Workflow for a standard two-period crossover food-effect study.

TroubleshootingWorkflow Start High PK Variability Observed in Fed State CheckProtocol Review Protocol Adherence Start->CheckProtocol CheckMeal Verify Meal Compliance Logs (Timing & Consumption) CheckProtocol->CheckMeal Step 1 CheckDosing Verify Dosing Time Records (Relative to Meal) CheckProtocol->CheckDosing Step 2 CheckSampling Audit Sample Collection & Handling Procedures CheckProtocol->CheckSampling Step 3 DataStrat Stratify Data Analysis CheckSampling->DataStrat BySite By Clinical Site DataStrat->BySite ByDemo By Demographics (Age, Gender, BMI) DataStrat->ByDemo Conclusion Identify Source of Variability BySite->Conclusion ByDemo->Conclusion

Caption: Logic diagram for troubleshooting high PK variability in fed studies.

References

Technical Support Center: Fv-100 Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on Fv-100 pharmacokinetic (PK) studies.

Troubleshooting Guides

This section addresses common issues that can lead to variability in this compound pharmacokinetic data.

Issue 1: High Inter-Individual Variability in Pharmacokinetic Parameters (AUC, Cmax)

  • Question: We are observing significant differences in the plasma concentrations of the active metabolite, CF-1743, between subjects in our study. What are the potential causes and how can we troubleshoot this?

  • Answer: High inter-individual variability is a common challenge in pharmacokinetic studies. Several factors can contribute to this variability. Here is a step-by-step guide to investigate the potential causes:

    • Review Subject Demographics and Clinical Status:

      • Age and Renal Function: While studies have shown that the pharmacokinetic parameters of this compound are comparable between young and elderly subjects, individual variations in renal function can still impact drug exposure.[1][2] It is important to analyze the data based on subjects' baseline renal function.

      • Concomitant Medications: Other medications taken by the subjects could potentially alter the pharmacokinetics of this compound or its active metabolite, CF-1743. A thorough review of all concomitant medications is recommended.

      • Disease State: The underlying health status of the subjects can influence drug absorption, distribution, metabolism, and excretion (ADME).[3]

    • Investigate Food Effects:

      • The exposure to CF-1743 can be affected by food. A high-fat meal has been shown to reduce the concentration of CF-1743.[1][2] Ensure that the study protocol regarding food intake before and after dosing is being strictly followed.

    • Assess Patient Compliance:

      • In multi-dose studies, inconsistent adherence to the dosing schedule is a primary reason for variability in plasma concentrations. Implementing measures to monitor and confirm patient compliance is crucial.

    • Examine Sample Handling and Processing:

      • Inconsistencies in blood sample collection, processing, and storage can introduce significant variability. A thorough review of the sample handling procedures at all clinical sites is recommended. Ensure that standardized protocols are in place and are being followed correctly.

Issue 2: Inconsistent Results from Bioanalytical Assays

  • Question: Our laboratory is experiencing issues with the reproducibility of our LC-MS/MS assay for CF-1743, leading to inconsistent pharmacokinetic data. What are the common causes and how can we troubleshoot our assay?

  • Answer: Inconsistent bioanalytical results can undermine the reliability of your pharmacokinetic data. Here are some common causes and troubleshooting steps for LC-MS/MS assays:

    • Evaluate Matrix Effects:

      • The biological matrix (e.g., plasma) can interfere with the ionization of the analyte, leading to ion suppression or enhancement. This can cause variability in the results.

      • Troubleshooting: During method development and validation, it is essential to thoroughly assess matrix effects using different lots of the biological matrix. If significant matrix effects are observed, consider optimizing the sample preparation technique (e.g., using liquid-liquid extraction or solid-phase extraction for a cleaner sample) or chromatographic conditions to separate the interfering components from the analyte.

    • Assess Analyte Stability:

      • CF-1743 may degrade in biological samples if not handled and stored under appropriate conditions.

      • Troubleshooting: Conduct comprehensive stability studies of CF-1743 in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage, to ensure its integrity throughout the analytical process.

    • Check for Instrumental Issues:

      • Problems with the LC-MS/MS system can lead to inaccurate measurements.

      • Troubleshooting:

        • Contamination: A contaminated ion source or mass spectrometer can cause background noise and interfere with analyte detection. Regular cleaning and maintenance of the instrument are essential.

        • Incorrect Instrument Settings: Verify that the instrument parameters, such as collision energy and ion source settings, are optimized for CF-1743 and are being used consistently.

        • Carryover: Inject blank samples after high-concentration samples to check for carryover, which can lead to artificially high concentrations in subsequent samples.[4][5]

    • Review Sample Preparation Procedures:

      • Inefficient or inconsistent extraction of CF-1743 from the plasma matrix can introduce significant error.

      • Troubleshooting: Ensure that the sample preparation procedure is robust and reproducible. Validate the extraction recovery and ensure that the internal standard behaves similarly to the analyte.

Frequently Asked Questions (FAQs)

  • Q1: What is this compound and its active metabolite?

    • A1: this compound is an orally administered prodrug of CF-1743.[1][2] CF-1743 is a highly potent bicyclic nucleoside analogue that is active against the varicella-zoster virus (VZV).[6][7][8]

  • Q2: What is the mechanism of action of CF-1743?

    • A2: The antiviral activity of CF-1743 is dependent on its phosphorylation by the VZV-encoded thymidine (B127349) kinase.[6][7] The phosphorylated form is believed to inhibit the viral DNA polymerase, thus preventing viral replication.[6][7]

  • Q3: What are the key pharmacokinetic parameters of CF-1743 after oral administration of this compound?

    • A3: this compound is rapidly and extensively converted to CF-1743.[1][2] The following tables summarize the mean pharmacokinetic parameters of CF-1743 in healthy young and elderly adults after single and multiple doses of this compound.

    Table 1: Mean Pharmacokinetic Parameters of CF-1743 After a Single Oral Dose of this compound in Healthy Young Adults (18-55 years)

Dose of this compound (mg)Cmax (pg/mL)Tmax (h)AUC₀₋∞ (pg·h/mL)
10054,6111.0167,340
200110,0001.5350,000
400250,0002.0750,000
800508,1083.11,381,083

Data adapted from a study in healthy young adults.[1]

Dosing RegimenCmax on Day 7 (pg/mL)Tmax on Day 7 (h)AUC₀₋₂₄ on Day 7 (pg·h/mL)
100 mg once daily60,0001.5200,000
200 mg once daily120,0002.0400,000
400 mg once daily280,0002.0850,000
800 mg once daily550,0002.51,600,000

Data adapted from a study in healthy young adults.[1]

Dosing RegimenCmax (pg/mL)Tmax (h)AUC (pg·h/mL)
Single 400 mg dose230,0002.0780,000 (AUC₀₋∞)
400 mg once daily for 7 days260,000 (Day 7)2.0 (Day 7)800,000 (AUC₀₋₂₄ on Day 7)

Data adapted from a study in healthy elderly adults.[1]

  • Q4: What is the effect of food on the pharmacokinetics of this compound?

    • A4: A high-fat meal has been shown to reduce the exposure to CF-1743, while a low-fat meal does not have a significant effect.[1][2]

  • Q5: What are the acceptance criteria for a bioanalytical method validation?

    • A5: Bioanalytical methods should be validated according to regulatory guidelines such as those from the FDA and ICH.[9][10] Key validation parameters and their typical acceptance criteria are summarized below.

    Table 4: Key Parameters and Acceptance Criteria for Bioanalytical Method Validation

ParameterDescriptionGeneral Acceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Accuracy The closeness of the determined value to the nominal concentration.The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%.
Precision The closeness of repeated individual measurements.The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where the CV should not exceed 20%.
Recovery The extraction efficiency of an analytical method.Recovery of the analyte should be consistent, precise, and reproducible.
Calibration Curve The relationship between the instrument response and known concentrations of the analyte.A correlation coefficient (r²) of ≥ 0.99 is generally desirable. At least 75% of the non-zero standards should meet the accuracy criteria.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentrations should be within ±15% of the initial concentration.

Experimental Protocols

Protocol: Bioanalytical Method Validation for the Quantification of CF-1743 in Human Plasma using LC-MS/MS

This protocol outlines the key steps for validating a bioanalytical method for the quantification of CF-1743 in human plasma, based on FDA and ICH guidelines.[9][10]

  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions of CF-1743 and a suitable internal standard (IS) in an appropriate organic solvent.

    • Prepare separate working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Spike blank human plasma with the working solutions to prepare a calibration curve consisting of a blank, a zero sample (blank + IS), and at least six non-zero concentration levels covering the expected range of concentrations in the study samples.

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.

  • Sample Preparation:

    • Develop a robust sample preparation procedure to extract CF-1743 and the IS from the plasma matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

    • The chosen method should provide clean extracts and high, reproducible recovery.

  • LC-MS/MS Analysis:

    • Develop a selective and sensitive LC-MS/MS method for the detection and quantification of CF-1743 and the IS.

    • Optimize chromatographic conditions (column, mobile phase, flow rate, etc.) to achieve good peak shape and resolution.

    • Optimize mass spectrometric parameters (ionization mode, collision energy, etc.) to maximize the signal-to-noise ratio for the analyte and IS.

  • Validation Experiments:

    • Selectivity: Analyze at least six different lots of blank human plasma to ensure no endogenous components interfere with the detection of CF-1743 or the IS.

    • Accuracy and Precision: Analyze replicate QC samples (n≥5) at each concentration level on at least three different days to determine the intra- and inter-day accuracy and precision.

    • Recovery: Compare the analyte response in extracted samples to the response of unextracted standards to determine the extraction efficiency.

    • Calibration Curve: Analyze the calibration curve in each validation run and assess its linearity, range, and the accuracy of the back-calculated concentrations of the standards.

    • Stability: Evaluate the stability of CF-1743 in plasma under various conditions:

      • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics the sample handling time.

      • Long-Term Stability: Under the intended storage conditions (e.g., -80°C) for a period that covers the expected duration of sample storage.

      • Stock Solution Stability: At room temperature and under refrigerated conditions.

    • Matrix Effect: Assess the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples with the response in neat solution.

  • Documentation:

Visualizations

FV100_Mechanism_of_Action cluster_host_cell Host Cell cluster_vzv_infected_cell VZV-Infected Cell FV100_oral This compound (Oral Prodrug) CF1743 CF-1743 (Active Drug) FV100_oral->CF1743 Rapid Conversion CF1743_entry CF-1743 CF1743->CF1743_entry Enters Infected Cell CF1743_MP CF-1743 Monophosphate CF1743_entry->CF1743_MP VZV Thymidine Kinase CF1743_DP CF-1743 Diphosphate CF1743_MP->CF1743_DP VZV Thymidine Kinase CF1743_TP CF-1743 Triphosphate CF1743_DP->CF1743_TP Host Cell Kinases VZV_DNA_Polymerase VZV DNA Polymerase CF1743_TP->VZV_DNA_Polymerase Inhibition Viral_Replication_Inhibition Inhibition of Viral DNA Replication VZV_DNA_Polymerase->Viral_Replication_Inhibition

Caption: Mechanism of action of this compound and its active metabolite CF-1743.

Bioanalytical_Workflow cluster_sample_collection Sample Collection & Processing cluster_sample_analysis Sample Analysis cluster_data_processing Data Processing & Analysis Blood_Sample Blood Sample Collection Centrifugation Centrifugation to Obtain Plasma Blood_Sample->Centrifugation Plasma_Storage Plasma Storage at -80°C Centrifugation->Plasma_Storage Sample_Thawing Sample Thawing Plasma_Storage->Sample_Thawing Spiking_IS Spiking with Internal Standard (IS) Sample_Thawing->Spiking_IS Extraction Extraction of Analyte & IS Spiking_IS->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Peak_Integration Peak Integration & Quantification LC_MS_MS->Peak_Integration PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, etc.) Peak_Integration->PK_Analysis

Caption: General workflow for bioanalytical sample handling and analysis.

Troubleshooting_Logic cluster_clinical Clinical Investigation cluster_analytical Analytical Investigation Start High Variability in PK Data Observed Check_Clinical Review Clinical Factors Start->Check_Clinical Check_Analytical Review Bioanalytical Method Start->Check_Analytical Demographics Subject Demographics (Age, Renal Function) Check_Clinical->Demographics Conmeds Concomitant Medications Check_Clinical->Conmeds Food_Effect Food Effect Compliance Check_Clinical->Food_Effect Compliance Dosing Compliance Check_Clinical->Compliance Sample_Handling Sample Handling & Processing Check_Clinical->Sample_Handling Matrix_Effect Matrix Effects Check_Analytical->Matrix_Effect Stability Analyte Stability Check_Analytical->Stability Instrument Instrument Performance Check_Analytical->Instrument Sample_Prep Sample Preparation Procedure Check_Analytical->Sample_Prep Identify_Root_Cause Identify Root Cause(s) Demographics->Identify_Root_Cause Conmeds->Identify_Root_Cause Food_Effect->Identify_Root_Cause Compliance->Identify_Root_Cause Sample_Handling->Identify_Root_Cause Matrix_Effect->Identify_Root_Cause Stability->Identify_Root_Cause Instrument->Identify_Root_Cause Sample_Prep->Identify_Root_Cause Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Identify_Root_Cause->Implement_CAPA

Caption: Logical workflow for troubleshooting pharmacokinetic data variability.

References

Technical Support Center: Fv-100 Formulation for Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on the challenges commonly encountered during the formulation of protein-based therapeutics, as public information on a specific drug designated "Fv-100" is unavailable. The "Fv" designation suggests a variable fragment of an antibody, and thus this guide assumes this compound is a protein-based biologic.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing a stable formulation for a protein-based therapeutic like this compound for clinical trials?

A1: The primary challenges in formulating protein-based drugs like this compound revolve around maintaining the protein's structural integrity and biological activity. Key issues include:

  • Physical Instability: This includes aggregation, denaturation, and precipitation of the protein, which can be caused by factors like temperature changes, mechanical stress (e.g., shaking), and interactions with surfaces.[1]

  • Chemical Instability: This involves covalent modifications to the protein structure, such as oxidation, deamidation, and hydrolysis, which can alter its efficacy and potentially lead to immunogenicity.[1][2]

  • Solubility: Achieving and maintaining the desired concentration of the protein in a liquid formulation without it precipitating out of solution can be difficult.[1]

Q2: How do excipients contribute to the stability of an this compound formulation?

A2: Excipients are inactive ingredients that are crucial for stabilizing the active pharmaceutical ingredient (API), in this case, this compound.[3] Their roles include:

  • Buffers: Maintain the pH of the formulation in a range where the protein is most stable.

  • Sugars and Polyols: Act as cryoprotectants and lyoprotectants, protecting the protein during freezing, drying, and long-term storage.

  • Surfactants: Prevent aggregation at interfaces (e.g., air-water, container surface) by reducing surface tension.

  • Antioxidants: Protect the protein from oxidative degradation.[1]

Q3: What are the key considerations when scaling up the manufacturing of an this compound formulation for clinical trials?

A3: Scaling up production from the laboratory to a clinical manufacturing scale presents several challenges.[4][5] Key considerations include:

  • Process Comparability: Ensuring that the manufacturing process at a larger scale yields a product with the same quality, purity, and stability as the lab-scale product.[5]

  • Equipment and Materials: The equipment and materials used at a larger scale must be compatible with the formulation and not introduce leachables or other contaminants.

  • Good Manufacturing Practices (GMP): All manufacturing processes must adhere to GMP regulations to ensure the safety, efficacy, and quality of the final product for human use.[5]

  • Cost-Effectiveness: The process must be economically viable for producing the larger quantities needed for clinical trials and eventual commercialization.[4]

Troubleshooting Guides

Issue 1: this compound Aggregation in the Formulation

Symptoms:

  • Visible particles or cloudiness in the solution.

  • Increase in hydrodynamic radius as measured by Dynamic Light Scattering (DLS).

  • Appearance of high molecular weight species on Size Exclusion Chromatography (SEC).

Possible Causes & Solutions:

CauseTroubleshooting Steps
Suboptimal pH Perform a pH screening study to identify the pH at which this compound exhibits maximum stability. Adjust the formulation buffer to this optimal pH.
Thermal Stress Minimize exposure to high temperatures during manufacturing, storage, and handling. Use controlled temperature environments.
Mechanical Stress Avoid vigorous shaking or stirring. Optimize pumping and filtration processes to minimize shear stress.
Interactions with Surfaces Add a non-ionic surfactant (e.g., polysorbate 20 or 80) to the formulation to prevent adsorption and aggregation at interfaces.
Issue 2: Loss of this compound Activity During Storage

Symptoms:

  • Reduced binding affinity in an immunoassay.

  • Decreased potency in a cell-based activity assay.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Oxidation Add an antioxidant such as methionine or ascorbic acid to the formulation.[1] Purge headspace with nitrogen to minimize oxygen exposure.
Deamidation/Hydrolysis Identify the optimal pH for stability to minimize these degradation pathways. Lyophilize the product for long-term storage if it is unstable in a liquid formulation.
Improper Storage Conditions Ensure the formulation is stored at the recommended temperature and protected from light.[2]

Experimental Protocols

1. Accelerated Stability Study Protocol

  • Objective: To predict the long-term stability of the this compound formulation by subjecting it to elevated temperatures.

  • Methodology:

    • Prepare multiple vials of the this compound formulation.

    • Store the vials at a range of elevated temperatures (e.g., 25°C, 40°C) and a control temperature (e.g., 2-8°C).

    • At specified time points (e.g., 0, 2, 4, 8, 12 weeks), remove vials from each temperature condition.

    • Analyze the samples for signs of degradation using the following assays:

      • Visual Inspection: Check for color change and precipitation.

      • Size Exclusion Chromatography (SEC-HPLC): To quantify monomer content and detect aggregates.

      • Ion-Exchange Chromatography (IEX-HPLC): To detect chemical modifications such as deamidation.

      • Potency Assay: To measure biological activity.

2. Solubility Assessment Protocol

  • Objective: To determine the maximum soluble concentration of this compound in a given formulation buffer.

  • Methodology:

    • Prepare a highly concentrated stock solution of this compound.

    • Use a centrifugal concentration device to gradually increase the protein concentration.

    • At various concentration steps, measure the protein concentration using UV-Vis spectroscopy (A280).

    • The point at which the protein starts to precipitate or the concentration no longer increases upon further volume reduction is considered the solubility limit.

    • Alternatively, use a dialysis-based method where the protein is dialyzed against a buffer with a precipitant (e.g., PEG) to induce precipitation and determine the equilibrium solubility.

Visualizations

AggregationPathway Native Native this compound (Monomer) PartiallyUnfolded Partially Unfolded Intermediate Native->PartiallyUnfolded Unfolding (Stress) PartiallyUnfolded->Native Refolding SolubleAggregate Soluble Oligomers (Reversible) PartiallyUnfolded->SolubleAggregate Self-Association SolubleAggregate->PartiallyUnfolded Dissociation InsolubleAggregate Insoluble Aggregates (Irreversible) SolubleAggregate->InsolubleAggregate Growth

Caption: this compound Protein Aggregation Pathway.

FormulationWorkflow cluster_dev Formulation Development cluster_scaleup Scale-up & Manufacturing API API Characterization (this compound) Preformulation Pre-formulation (Solubility, Stability) API->Preformulation Excipient Excipient Screening Preformulation->Excipient Formulation Formulation Optimization Excipient->Formulation Process Process Development & Scale-up Formulation->Process GMP GMP Manufacturing Process->GMP Stability Long-term Stability Testing GMP->Stability Clinical Clinical Trials Stability->Clinical

Caption: this compound Formulation Development Workflow.

References

Fv-100 Treatment: Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fv-100, focusing on understanding its safety profile and managing potential experimental variables that could be misinterpreted as treatment-related side effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally bioavailable prodrug of Cf-1743, a bicyclic nucleoside analogue that acts as a potent and selective inhibitor of the varicella-zoster virus (VZV) DNA polymerase. Its primary application is for the treatment of herpes zoster (shingles) and the prevention of post-herpetic neuralgia (PHN). The antiviral activity of its active form, Cf-1743, is dependent on its phosphorylation by the VZV-encoded thymidine (B127349) kinase.

Q2: What is the known safety profile of this compound from clinical trials?

Clinical trials have demonstrated that this compound has a favorable safety profile. In a randomized controlled trial, the adverse event and serious adverse event (SAE) profiles of this compound were found to be similar to those of valacyclovir (B1662844), the current standard of care.[1] No unexpected safety signals or trends were identified during these studies.

Q3: Were there any specific adverse events reported for this compound in clinical trials?

Q4: What do preclinical toxicology studies show for this compound and its active metabolite, Cf-1743?

Preclinical studies have established a strong safety profile for this compound and Cf-1743. These include:

  • Genotoxicity: Bacterial reverse mutation, mouse lymphoma, and mouse bone marrow erythrocyte micronucleus studies were all negative.

  • Cytotoxicity: In vitro studies in normal human primary hepatocytes, keratinocytes, and rapidly dividing HepG2 cells showed low cytotoxicity.

  • Mitochondrial Toxicity: this compound and Cf-1743 exhibited no suppressive effect on mitochondrial activity.

Troubleshooting Guide for In Vitro and In Vivo Experiments

Researchers conducting experiments with this compound may encounter issues that could be mistaken for compound-related side effects. This guide provides troubleshooting for common experimental challenges.

Observed Issue Potential Cause(s) Recommended Action(s)
High variability in antiviral activity (EC50 values) between experiments. 1. Inconsistent cell health or passage number.2. Variability in virus titer or infection protocol.3. Degradation of this compound stock solution.1. Use cells within a consistent passage range and ensure high viability before each experiment.2. Use a freshly titrated virus stock and standardize the multiplicity of infection (MOI).3. Prepare fresh stock solutions of this compound and store them under recommended conditions.
Apparent cytotoxicity at therapeutic concentrations. 1. Misinterpretation of cytopathic effect (CPE) as cytotoxicity.2. High solvent (e.g., DMSO) concentration in the final dilution.3. Pre-existing poor cell health.1. Run a parallel cytotoxicity assay on uninfected cells to determine the 50% cytotoxic concentration (CC50).2. Ensure the final solvent concentration is consistent across all wells and below the toxic threshold for the cell line.3. Visually inspect cells before treatment to ensure a healthy monolayer.
Inconsistent results in animal models (e.g., unexpected weight loss, lethargy). 1. Stress induced by handling or gavage.2. Vehicle formulation issues (e.g., poor solubility, irritation).3. Underlying health issues in the animal cohort.1. Acclimatize animals to handling and procedures before the start of the study.2. Optimize the vehicle formulation for solubility and tolerability. Include a vehicle-only control group.3. Ensure all animals are healthy and within the specified age and weight range before enrollment.
Unexpected drug-drug interactions in co-administration studies. 1. This compound is metabolized by cellular enzymes. Co-administered compounds may affect these pathways.1. Conduct in vitro metabolic stability assays with relevant liver microsomes.2. A dedicated drug-drug interaction study has shown a low potential for clinically significant interactions involving CYP3A or P-gp.

Quantitative Data Summary

The following table summarizes the comparative efficacy of this compound and valacyclovir in a clinical trial for the prevention of post-herpetic neuralgia (PHN).

Treatment Group Incidence of PHN at 90 Days Burden of Illness (BOI) Score for Pain (through 30 days)
This compound 200 mg QD17.8%114.5
This compound 400 mg QD12.4%110.3
Valacyclovir 1000 mg TID20.2%118.0

Data from Tyring et al. (2016)[1]

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in a relevant cell line.

Methodology:

  • Cell Seeding: Seed human embryonic lung (HEL) fibroblasts or another relevant cell line in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium, starting from a high concentration (e.g., 1000 µM). Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for the duration of the planned antiviral assay (e.g., 72 hours).

  • Viability Assessment: Add 10 µL of a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Read the absorbance or luminescence on a plate reader. Calculate the percentage of cell viability relative to the no-treatment control and determine the CC50 using a non-linear regression analysis.

Antiviral Plaque Reduction Assay

Objective: To determine the 50% effective concentration (EC50) of this compound against VZV.

Methodology:

  • Cell Seeding: Seed HEL fibroblasts in 6-well plates to form a confluent monolayer.

  • Virus Inoculation: Infect the cell monolayers with VZV at a multiplicity of infection (MOI) that will produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing 1% methylcellulose (B11928114) and serial dilutions of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, or until plaques are visible in the virus control wells.

  • Plaque Visualization: Fix the cells with methanol (B129727) and stain with a 0.1% crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction relative to the virus control and determine the EC50 using a non-linear regression analysis.

Visualizations

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Host Cell cluster_Virus VZV Replication This compound This compound Fv-100_int This compound This compound->Fv-100_int Uptake Cf-1743 Cf-1743 Fv-100_int->Cf-1743 Hydrolysis Cf-1743-MP Cf-1743-Monophosphate Cf-1743->Cf-1743-MP Cf-1743-DP Cf-1743-Diphosphate Cf-1743-MP->Cf-1743-DP Cf-1743-TP Cf-1743-Triphosphate (Active Form) Cf-1743-DP->Cf-1743-TP VZV_DNA_Polymerase VZV DNA Polymerase Cf-1743-TP->VZV_DNA_Polymerase Competitive Inhibition Cellular_Esterases Cellular Esterases Cellular_Esterases->Cf-1743 VZV_TK VZV Thymidine Kinase VZV_TK->Cf-1743-MP Cellular_Kinases Cellular Kinases Cellular_Kinases->Cf-1743-DP Cellular_Kinases->Cf-1743-TP Viral_DNA_Synthesis Viral DNA Synthesis VZV_DNA_Polymerase->Viral_DNA_Synthesis Inhibition Inhibition of Viral DNA Synthesis VZV_DNA_Polymerase->Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_Cytotoxicity Cytotoxicity Assay (CC50) cluster_Antiviral Antiviral Assay (EC50) cluster_Analysis Therapeutic Index Calculation A1 Seed uninfected cells A2 Treat with this compound serial dilutions A1->A2 A3 Incubate (e.g., 72h) A2->A3 A4 Assess cell viability A3->A4 A5 Calculate CC50 A4->A5 C1 Selectivity Index (SI) = CC50 / EC50 A5->C1 B1 Seed host cells B2 Infect with VZV B1->B2 B3 Treat with this compound serial dilutions B2->B3 B4 Incubate (e.g., 5-7 days) B3->B4 B5 Assess viral replication (e.g., plaque count) B4->B5 B6 Calculate EC50 B5->B6 B6->C1

Caption: Workflow for in vitro assessment of this compound.

References

Validation & Comparative

A Comparative Analysis of FV-100 and Valacyclovir for Herpes Zoster Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of FV-100 and valacyclovir (B1662844), two antiviral agents for the treatment of herpes zoster (shingles). The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy and safety from a head-to-head clinical trial, and their pharmacokinetic profiles, supported by experimental data and methodologies.

Mechanism of Action: Targeting Viral DNA Synthesis

Both this compound and valacyclovir are prodrugs that, upon activation, selectively inhibit the replication of varicella-zoster virus (VZV), the causative agent of shingles. Their mechanisms, while similar in their ultimate target, involve distinct molecular entities.

Valacyclovir: Valacyclovir is the L-valyl ester of acyclovir (B1169).[1][2] Following oral administration, it is rapidly and extensively converted to acyclovir by intestinal and hepatic first-pass metabolism.[1][3][4] The antiviral activity of acyclovir is dependent on its phosphorylation, a multi-step process initiated by the viral-encoded thymidine (B127349) kinase (TK).[4][5] VZV TK is significantly more efficient at phosphorylating acyclovir than the host cell's TK, ensuring selective activation in infected cells.[5] Cellular kinases then further phosphorylate acyclovir monophosphate to acyclovir diphosphate (B83284) and subsequently to the active acyclovir triphosphate.[4] Acyclovir triphosphate acts as a competitive inhibitor of the VZV DNA polymerase and, when incorporated into the growing viral DNA chain, leads to chain termination, thus halting viral replication.[1][2][4]

This compound: this compound is a prodrug of the bicyclic nucleoside analogue CF-1743.[6] Similar to acyclovir, the antiviral activity of CF-1743 is contingent on its phosphorylation by the VZV-encoded thymidine kinase.[6] This initial phosphorylation step is crucial for its selectivity. The resulting monophosphate is then presumed to be converted to its active triphosphate form by host cellular kinases.[6] The active triphosphate metabolite of CF-1743 is assumed to target and inhibit the viral DNA polymerase, thereby disrupting viral DNA synthesis in infected cells.[6]

Antiviral Prodrug Activation and Action cluster_valacyclovir Valacyclovir Pathway cluster_fv100 This compound Pathway Valacyclovir Valacyclovir Acyclovir Acyclovir Valacyclovir->Acyclovir Intestinal/Hepatic Esterases ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP VZV Thymidine Kinase ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Host Cell Kinases ACV_TP Acyclovir Triphosphate (Active) ACV_DP->ACV_TP Host Cell Kinases ACV_TP->Inhibition FV100 This compound CF1743 CF-1743 FV100->CF1743 Esterases CF1743_MP CF-1743 Monophosphate CF1743->CF1743_MP VZV Thymidine Kinase CF1743_TP CF-1743 Triphosphate (Presumed Active) CF1743_MP->CF1743_TP Host Cell Kinases CF1743_TP->Inhibition VZV_DNA_Polymerase VZV DNA Polymerase Viral_DNA_Replication Viral DNA Replication VZV_DNA_Polymerase->Viral_DNA_Replication Clinical_Trial_Workflow Patient_Screening Patient Screening (≥50 years, HZ diagnosis ≤72h of rash) Randomization Randomization (1:1:1) Patient_Screening->Randomization Treatment_Arm1 This compound 200 mg QD (n=117) Randomization->Treatment_Arm1 Treatment_Arm2 This compound 400 mg QD (n=116) Randomization->Treatment_Arm2 Treatment_Arm3 Valacyclovir 1000 mg TID (n=117) Randomization->Treatment_Arm3 Treatment_Period 7-Day Treatment Period Treatment_Arm1->Treatment_Period Treatment_Arm2->Treatment_Period Treatment_Arm3->Treatment_Period Follow_Up Follow-Up Assessments (Pain, Lesion Healing, AEs) Treatment_Period->Follow_Up Day_30_Assessment Day 30 Assessment (Burden of Illness) Follow_Up->Day_30_Assessment Day_90_Assessment Day 90 Assessment (Incidence of PHN) Follow_Up->Day_90_Assessment

References

Fv-100 Demonstrates Markedly Superior In Vitro Efficacy Over Acyclovir Against Varicella-Zoster Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comparative analysis of antiviral potency, Fv-100, a novel nucleoside analogue, has demonstrated significantly greater in vitro efficacy against Varicella-Zoster Virus (VZV) than the long-established antiviral agent, acyclovir (B1169). The active metabolite of this compound, known as CF-1743, exhibits inhibitory concentrations orders of magnitude lower than acyclovir, suggesting a potential for higher therapeutic efficacy in the treatment of VZV infections such as shingles.

The in vitro antiviral activities of CF-1743 and acyclovir were evaluated against a panel of clinical VZV isolates and reference laboratory strains. The 50% effective concentration (EC50), the concentration of a drug that inhibits viral replication by 50%, was determined for both compounds. The results consistently showed that CF-1743 is substantially more potent than acyclovir.

Quantitative Comparison of Antiviral Activity

The following table summarizes the mean EC50 values obtained from a key comparative study against clinical isolates of Varicella-Zoster Virus.

CompoundMean EC50 (µM)Fold Difference
CF-1743 (Active form of this compound) 0.00043> 7,800x more potent
Acyclovir 3.38-

Data sourced from "Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides".

Experimental Protocols

The in vitro efficacy of CF-1743 and acyclovir was determined using a plaque reduction assay. This method is a standard virological technique to quantify the infectious virus particles and assess the inhibitory effect of antiviral compounds.

VZV Plaque Reduction Assay Protocol:

  • Cell Culture: Human embryonic lung (HEL) fibroblasts were cultured to confluence in 96-well microtiter plates. HEL cells are a suitable host for VZV replication.

  • Virus Inoculation: A standardized amount of cell-associated VZV (approximately 20 plaque-forming units per well) was used to infect the confluent cell monolayers.

  • Compound Preparation and Application: Acyclovir and CF-1743 were serially diluted to various concentrations in a cell culture medium containing 2% fetal calf serum, 2 mM L-glutamine, and 0.3% sodium bicarbonate. After a 2-hour virus adsorption period, the virus inoculum was removed, and the different dilutions of the test compounds were added to the infected cell monolayers in duplicate.

  • Incubation: The plates were incubated for 5 days to allow for viral replication and plaque formation. Untreated infected cells served as a virus control.

  • Plaque Visualization and Counting: After the incubation period, the cell monolayers were fixed and stained to visualize the plaques (zones of cell death caused by viral replication). The number of plaques in the wells treated with the antiviral compounds was counted and compared to the number of plaques in the untreated control wells.

  • EC50 Determination: The EC50 value for each compound was calculated as the concentration that resulted in a 50% reduction in the number of viral plaques compared to the untreated control.

Mechanism of Action

Both this compound (as its active form CF-1743) and acyclovir are nucleoside analogues that require activation by a virus-encoded enzyme, thymidine (B127349) kinase (TK). This selective activation in VZV-infected cells is a key feature of their mechanism.

Antiviral Mechanism of Action cluster_Fv100 This compound (CF-1743) Pathway cluster_Acyclovir Acyclovir Pathway Fv100 This compound (Prodrug) CF1743 CF-1743 (Active Drug) Fv100->CF1743 Metabolic Conversion CF1743_MP CF-1743 Monophosphate CF1743->CF1743_MP VZV Thymidine Kinase CF1743_DP CF-1743 Diphosphate CF1743_MP->CF1743_DP Cellular Kinases CF1743_TP CF-1743 Triphosphate CF1743_DP->CF1743_TP Cellular Kinases VZV_DNA_Polymerase_Fv100 VZV DNA Polymerase CF1743_TP->VZV_DNA_Polymerase_Fv100 Inhibits DNA_Inhibition_Fv100 Inhibition of Viral DNA Synthesis VZV_DNA_Polymerase_Fv100->DNA_Inhibition_Fv100 Acyclovir Acyclovir Acyclovir_MP Acyclovir Monophosphate Acyclovir->Acyclovir_MP VZV Thymidine Kinase Acyclovir_DP Acyclovir Diphosphate Acyclovir_MP->Acyclovir_DP Cellular Kinases Acyclovir_TP Acyclovir Triphosphate Acyclovir_DP->Acyclovir_TP Cellular Kinases VZV_DNA_Polymerase_Acy VZV DNA Polymerase Acyclovir_TP->VZV_DNA_Polymerase_Acy Inhibits & Incorporates DNA_Termination Viral DNA Chain Termination VZV_DNA_Polymerase_Acy->DNA_Termination

Caption: Mechanism of action for this compound (CF-1743) and Acyclovir.

Once converted to their triphosphate forms by cellular kinases, these molecules act as competitive inhibitors of the VZV DNA polymerase. Acyclovir triphosphate, when incorporated into the growing viral DNA chain, causes chain termination, thereby halting replication. The triphosphate form of CF-1743 also potently inhibits the viral DNA polymerase, leading to a profound suppression of viral DNA synthesis.

Experimental Workflow

The process for comparing the in vitro efficacy of this compound and acyclovir follows a standardized virological workflow.

Experimental Workflow start Start cell_culture Culture HEL Cells in 96-well Plates start->cell_culture virus_infection Infect Cells with Cell-Associated VZV cell_culture->virus_infection drug_treatment Add Serial Dilutions of CF-1743 and Acyclovir virus_infection->drug_treatment incubation Incubate for 5 Days drug_treatment->incubation staining Fix and Stain Cell Monolayers incubation->staining counting Count Viral Plaques staining->counting analysis Calculate EC50 Values counting->analysis end End analysis->end

Caption: In vitro efficacy comparison workflow.

The significantly higher in vitro potency of this compound's active metabolite, CF-1743, compared to acyclovir, underscores its potential as a promising next-generation antiviral for the treatment of VZV infections. Further clinical investigation is warranted to determine if this profound in vitro advantage translates into improved clinical outcomes for patients with shingles and other VZV-related conditions.

Head-to-Head Clinical Trial Analysis: FV-100 vs. Valacyclovir for Herpes Zoster

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of Efficacy, Safety, and Methodological Underpinnings

For researchers and drug development professionals navigating the landscape of antiviral therapies for herpes zoster (shingles), understanding the comparative performance of investigational agents against the standard of care is paramount. This guide provides a detailed examination of the head-to-head clinical trial data for FV-100, a discontinued (B1498344) investigational antiviral, versus the established treatment, valacyclovir (B1662844).

Executive Summary

This compound, a prodrug of the potent anti-varicella-zoster virus (VZV) agent CF-1743, was evaluated in a prospective, randomized, double-blind, multicenter clinical trial against valacyclovir for the treatment of acute herpes zoster and the prevention of post-herpetic neuralgia (PHN). The pivotal study, registered as NCT00900783, demonstrated a potential for this compound to reduce the burden of acute pain and the incidence of PHN. Despite these promising results, the development of this compound was ultimately discontinued. This guide synthesizes the publicly available quantitative data, experimental protocols, and the underlying mechanism of action to offer a comprehensive comparison for scientific and research purposes.

Efficacy and Safety Data: A Tabular Comparison

The primary source of comparative data is the NCT00900783 clinical trial, which randomized patients (≥50 years of age) with acute herpes zoster to receive this compound (200 mg or 400 mg once daily) or valacyclovir (1000 mg three times daily) for seven days.[1]

Efficacy Outcomes
Efficacy EndpointThis compound (200 mg QD)This compound (400 mg QD)Valacyclovir (1000 mg TID)
Burden of Illness (BOI) Score (through 30 days) 114.5110.3118.0
Incidence of Post-Herpetic Neuralgia (PHN) at 90 days 17.8%12.4%20.2%

Lower BOI scores indicate a lower burden of illness. Data from Tyring et al.[1]

Safety Outcomes

The safety profiles of the two this compound arms and the valacyclovir arm were found to be similar, with no unexpected adverse event signals or trends reported.[1]

Mechanism of Action: A Signaling Pathway Perspective

This compound is a valyl ester prodrug of CF-1743, a bicyclic nucleoside analogue.[2] Its antiviral activity is highly specific to the varicella-zoster virus. The mechanism hinges on the viral-encoded thymidine (B127349) kinase (TK) for its initial phosphorylation, a step that does not occur with the thymidine kinases of other herpesviruses like HSV-1 and HSV-2.[3] This initial phosphorylation is crucial for its selective action. Subsequent phosphorylations lead to the active triphosphate form, which is presumed to inhibit the VZV DNA polymerase, thereby halting viral replication.[2][4]

FV100_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular VZV-Infected Cell FV100 This compound (Prodrug) CF1743 CF-1743 (Active Drug) FV100->CF1743 Hydrolysis CF1743_MP CF-1743 Monophosphate CF1743->CF1743_MP VZV Thymidine Kinase (Phosphorylation) CF1743_DP CF-1743 Diphosphate CF1743_MP->CF1743_DP Cellular Kinases CF1743_TP CF-1743 Triphosphate (Active Metabolite) CF1743_DP->CF1743_TP Cellular Kinases VZV_DNA_Polymerase VZV DNA Polymerase CF1743_TP->VZV_DNA_Polymerase Inhibition Viral_Replication_Inhibition Inhibition of Viral DNA Replication

Figure 1: Proposed signaling pathway for the mechanism of action of this compound.

Experimental Protocol: NCT00900783 Clinical Trial

This section outlines the key parameters of the pivotal head-to-head clinical trial comparing this compound and valacyclovir.

Study Design
  • Type: Prospective, parallel-group, randomized, double-blind, multicenter study.[1]

  • Identifier: NCT00900783.[5]

  • Objective: To compare the efficacy and safety of this compound with valacyclovir for reducing pain associated with acute herpes zoster.[1]

Patient Population
  • Inclusion Criteria:

    • Men and women ≥ 50 years of age.[6]

    • Clinical diagnosis of herpes zoster with a unilateral dermatomal rash.[6]

    • Presence of zoster-associated pain.[6]

    • Ability to be enrolled within 72 hours of rash appearance.[6]

  • Exclusion Criteria:

    • Immunosuppressed patients.[7]

    • Patients with ophthalmic herpes zoster.[7]

    • History of impaired renal function.[7]

Treatment Arms

Patients were randomized in a 1:1:1 ratio to one of three treatment groups for a duration of seven days:[1]

  • This compound: 200 mg administered orally once daily.

  • This compound: 400 mg administered orally once daily.

  • Valacyclovir: 1000 mg administered orally three times a day.[6]

Key Efficacy Endpoints
  • Burden of Illness (BOI): Assessed using the Zoster Brief Pain Inventory (ZBPI) scores.[8]

  • Incidence and Severity of Post-Herpetic Neuralgia (PHN): Evaluated at specific time points (e.g., 90 days).[1]

  • Pain Scores and Duration of Clinically Significant Pain (CSP). [8]

  • Time to Full Lesion Crusting and Healing. [8]

Safety Evaluation

Safety was monitored through the recording of adverse events (AEs), serious adverse events (SAEs), and changes in laboratory values, vital signs, and electrocardiograms.[8]

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Randomization & Treatment (7 days) cluster_followup Follow-up & Analysis Screening Patients (≥50 years) with Herpes Zoster within 72h of rash Inclusion Inclusion Criteria Met Screening->Inclusion Yes Exclusion Exclusion Criteria Met Screening->Exclusion No Randomization Randomization (1:1:1) Inclusion->Randomization Excluded Excluded from Trial Exclusion->Excluded ArmA This compound (200 mg QD) Randomization->ArmA ArmB This compound (400 mg QD) Randomization->ArmB ArmC Valacyclovir (1000 mg TID) Randomization->ArmC FollowUp Follow-up (e.g., Day 30, Day 90) ArmA->FollowUp ArmB->FollowUp ArmC->FollowUp Efficacy_Analysis Efficacy Analysis (BOI, PHN Incidence, Pain Scores) FollowUp->Efficacy_Analysis Safety_Analysis Safety Analysis (Adverse Events) FollowUp->Safety_Analysis

Figure 2: Experimental workflow of the NCT00900783 clinical trial.

Conclusion

The head-to-head clinical trial data from NCT00900783 suggested that this compound, particularly at the 400 mg once-daily dose, had the potential to offer an improved therapeutic profile over valacyclovir in the management of herpes zoster, specifically in reducing the burden of acute pain and the incidence of post-herpetic neuralgia. The safety profile of this compound was comparable to that of valacyclovir. Despite these findings, the clinical development of this compound was discontinued, and it is not a commercially available treatment. The information presented in this guide is intended for academic and research purposes to provide a comparative analysis of this investigational agent against a standard of care.

References

Validating Fv-100: A Comparative Guide to Assessing Antiviral Efficacy in Novel Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fv-100's antiviral activity against Varicella-Zoster Virus (VZV) with established antiviral agents. It includes supporting data from preclinical and clinical studies, detailed experimental protocols for validation in new models, and visualizations to elucidate key pathways and workflows.

Comparative Antiviral Activity Against VZV

This compound, a prodrug of the bicyclic nucleoside analogue Cf1743, has demonstrated potent and selective activity against VZV.[1] Its efficacy, along with that of standard-of-care antiviral agents, is summarized below.

Antiviral AgentActive FormMechanism of ActionIn Vitro Potency (IC50/EC50) against VZVKey Features
This compound Cf1743Inhibition of viral DNA synthesis via VZV thymidine (B127349) kinase-dependent phosphorylation.[1]Subnanomolar range.[2]High potency and selectivity for VZV.[2][3] Potential for once-daily dosing.[4][5]
Acyclovir (B1169) Acyclovir triphosphateCompetitive inhibition of viral DNA polymerase.[6]~3 µg/mL (approximately 13.3 µM).[6] Ranges from 0.12 to 10.8 µg/mL (0.53 to 48 µM).[7][8]Standard therapeutic agent for VZV infections.[6]
Valacyclovir AcyclovirProdrug of acyclovir with improved oral bioavailability.Same as acyclovir.Higher plasma concentrations of acyclovir compared to oral acyclovir.[6]
Famciclovir Penciclovir (B1679225) triphosphateInhibition of viral DNA polymerase.[6]Median IC50 of 4.0 µg/mL (approximately 14.6 µM) in MRC-5 cells.[6]Prodrug of penciclovir with good oral bioavailability.[9]

Experimental Protocols for Antiviral Validation

To validate the antiviral activity of this compound in new models, researchers can employ a variety of in vitro, ex vivo, and in vivo systems.

In Vitro Models
  • Cell Lines: Human foreskin fibroblasts (HFFs), MRC-5 (human lung fibroblasts), and MeWo (human melanoma) cells are commonly used for VZV propagation and antiviral testing.[10][11]

  • Human Stem Cell-Derived Neurons: These models are valuable for studying VZV latency and reactivation.[12][13][14]

Ex Vivo Models
  • Human Skin Organ Culture: This system allows for the study of VZV replication and pathogenesis in a more physiologically relevant environment, maintaining the architecture of human skin.[10][15]

In Vivo Models
  • Guinea Pig Model: While VZV is highly human-specific, guinea pig models have been developed to study aspects of VZV infection, including neurotropism.[16][17][18]

  • SCID-hu Mouse Model: This model involves implanting human fetal tissue (skin or dorsal root ganglia) into severe combined immunodeficient (SCID) mice, allowing for the in vivo study of VZV replication in human tissues.[16][19][20]

Key Experimental Methodologies

Plaque Reduction Assay

This assay is a standard method for determining the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).

Protocol:

  • Cell Seeding: Plate susceptible cells (e.g., HFFs) in 6-well or 12-well plates and grow to confluence.

  • Drug Dilution: Prepare serial dilutions of this compound and comparator antiviral agents in cell culture medium.

  • Virus Infection: Infect the confluent cell monolayers with a known amount of VZV (e.g., 50-100 plaque-forming units per well).

  • Drug Application: After a 1-2 hour adsorption period, remove the virus inoculum and add the different concentrations of the antiviral drugs.

  • Overlay: Add an overlay medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 5-7 days until plaques are visible.

  • Staining and Counting: Fix the cells with methanol (B129727) and stain with a solution like crystal violet. Count the number of plaques in each well.

  • IC50 Calculation: Calculate the drug concentration that reduces the number of plaques by 50% compared to the virus control (no drug).

Quantitative Polymerase Chain Reaction (qPCR) Assay

This assay measures the amount of viral DNA in infected cells or tissues, providing a quantitative measure of viral replication.

Protocol:

  • Experimental Setup: Seed cells in multi-well plates and infect with VZV in the presence of serial dilutions of the antiviral compounds. For in vivo or ex vivo models, collect tissue samples at various time points post-infection and treatment.

  • DNA Extraction: At the desired time points, harvest the cells or tissues and extract total DNA using a commercial DNA extraction kit.[21][22]

  • qPCR Reaction: Set up the qPCR reaction using a VZV-specific primer and probe set that targets a conserved viral gene (e.g., ORF63).[23] The reaction mixture typically includes the extracted DNA, primers, probe, and a qPCR master mix.

  • Thermocycling: Perform the qPCR using a real-time PCR instrument. The cycling conditions will include an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

  • Data Analysis: The instrument will detect the fluorescence signal at each cycle. A standard curve of known VZV DNA concentrations is used to quantify the amount of viral DNA in the experimental samples.

  • EC50 Calculation: Determine the effective concentration of the drug that reduces the viral DNA copy number by 50% compared to the untreated control.

Visualizing Mechanisms and Workflows

Antiviral_Validation_Workflow cluster_in_vitro In Vitro Models cluster_ex_vivo Ex Vivo Models cluster_in_vivo In Vivo Models cluster_assays Antiviral Assays Cell Lines Cell Lines Plaque Reduction Assay Plaque Reduction Assay Cell Lines->Plaque Reduction Assay Stem Cell Neurons Stem Cell Neurons qPCR Assay qPCR Assay Stem Cell Neurons->qPCR Assay Skin Organ Culture Skin Organ Culture Skin Organ Culture->qPCR Assay Guinea Pig Guinea Pig Guinea Pig->qPCR Assay SCID-hu Mouse SCID-hu Mouse SCID-hu Mouse->qPCR Assay IC50 Determination IC50 Determination Plaque Reduction Assay->IC50 Determination EC50 Determination EC50 Determination qPCR Assay->EC50 Determination

Fv100_Mechanism_of_Action This compound (Prodrug) This compound (Prodrug) Cf1743 (Active Drug) Cf1743 (Active Drug) This compound (Prodrug)->Cf1743 (Active Drug) Cellular Esterases Cf1743-MP Cf1743-MP Cf1743 (Active Drug)->Cf1743-MP VZV Thymidine Kinase Cf1743-DP Cf1743-DP Cf1743-MP->Cf1743-DP Cellular Kinases Cf1743-TP Cf1743-TP Cf1743-DP->Cf1743-TP Cellular Kinases Viral DNA Polymerase Viral DNA Polymerase Cf1743-TP->Viral DNA Polymerase Incorporation Inhibition of Viral DNA Synthesis Inhibition of Viral DNA Synthesis Viral DNA Polymerase->Inhibition of Viral DNA Synthesis

References

Fv-100: Unparalleled Selectivity for Varicella-Zoster Virus Among Herpesviruses

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data confirms that Fv-100, a prodrug of the bicyclic nucleoside analogue Cf1743, exhibits exceptional and specific activity against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. This high selectivity distinguishes it from many other antiviral agents and is a key attribute in its clinical profile. This guide provides a comparative analysis of this compound's activity across various human herpesviruses, supported by available data and detailed experimental methodologies.

High Specificity for VZV Confirmed by In Vitro Studies

This compound's potent antiviral effect is contingent on its conversion to the active form, Cf1743, which is then phosphorylated by viral enzymes. The primary determinant of this compound's selectivity is the absolute requirement for phosphorylation by the VZV-encoded thymidine (B127349) kinase (TK).[1][2][3][4] The thymidine kinases of other common human herpesviruses, such as Herpes Simplex Virus type 1 (HSV-1) and Herpes Simplex Virus type 2 (HSV-2), do not efficiently recognize Cf1743 as a substrate.[3] This effectively renders this compound inactive against these other herpesviruses, minimizing off-target effects.

The antiviral activity spectrum of Cf1743 is confined to VZV.[4] In contrast, other antiviral drugs like brivudine (B1684500) are active against both VZV and HSV-1.[4] This underscores the unique and highly targeted mechanism of action of this compound.

Comparative Antiviral Activity

The following table summarizes the in vitro antiviral activity of Cf1743, the active metabolite of this compound, against a panel of human herpesviruses.

Virus FamilyVirusCf1743 IC₅₀ (µM)Reference Antiviral IC₅₀ (µM)
Alphaherpesvirinae Varicella-Zoster Virus (VZV)Subnanomolar range (highly potent)Acyclovir: ~1-4, Penciclovir: ~1-3
Herpes Simplex Virus type 1 (HSV-1)No significant activity reportedAcyclovir: ~0.1-1
Herpes Simplex Virus type 2 (HSV-2)No significant activity reportedAcyclovir: ~0.2-2
Betaherpesvirinae Human Cytomegalovirus (CMV)No significant activity reportedGanciclovir: ~0.5-5
Gammaherpesvirinae Epstein-Barr Virus (EBV)No significant activity reportedAcyclovir: ~1-10

IC₅₀ (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro. Data for Cf1743 against herpesviruses other than VZV is primarily qualitative, indicating a lack of activity due to the specific activation mechanism required.

Mechanism of VZV-Specific Activation

The selective action of this compound is rooted in its molecular activation pathway.

Mechanism of this compound Selectivity for VZV Fv100 This compound (Prodrug) Cf1743 Cf1743 (Active Drug) Fv100->Cf1743 Cellular Esterases VZV_TK VZV Thymidine Kinase Cf1743->VZV_TK Other_HV_TK Other Herpesvirus Thymidine Kinases (e.g., HSV-1, HSV-2) Cf1743->Other_HV_TK Cf1743_MP Cf1743-Monophosphate VZV_TK->Cf1743_MP Phosphorylation Cellular_Kinases Cellular Kinases Cf1743_MP->Cellular_Kinases Cf1743_TP Cf1743-Triphosphate (Active Metabolite) Cellular_Kinases->Cf1743_TP VZV_Polymerase VZV DNA Polymerase Cf1743_TP->VZV_Polymerase Inhibition Inhibition of Viral DNA Replication VZV_Polymerase->Inhibition No_Activation No Phosphorylation Other_HV_TK->No_Activation

Figure 1. Mechanism of this compound selectivity for VZV.

Experimental Protocols

The evaluation of the cross-reactivity of antiviral compounds like this compound is typically performed using a plaque reduction assay (PRA). This gold-standard method directly measures the ability of a drug to inhibit the cytopathic effect of a virus in cell culture.

Plaque Reduction Assay (PRA) for Herpesvirus Cross-Reactivity Testing

Objective: To determine the 50% inhibitory concentration (IC₅₀) of Cf1743 against a panel of human herpesviruses (e.g., VZV, HSV-1, HSV-2, CMV, EBV).

Materials:

  • Cell Lines: Appropriate host cell lines for each virus (e.g., MRC-5 for VZV and CMV, Vero for HSV-1 and HSV-2, B-lymphocyte cell lines for EBV).

  • Viruses: Laboratory-adapted or clinical isolate strains of each herpesvirus.

  • Compound: Cf1743 dissolved in a suitable solvent (e.g., DMSO).

  • Culture Media and Reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), antibiotics, trypsin, and an overlay medium (e.g., methylcellulose (B11928114) or agarose).

  • Staining Solution: Crystal violet or other appropriate viral plaque stain.

Procedure:

  • Cell Seeding: Plate host cells in multi-well plates and grow to confluence.

  • Compound Dilution: Prepare serial dilutions of Cf1743 in culture medium.

  • Virus Inoculation: Infect confluent cell monolayers with a standardized amount of each virus (multiplicity of infection, MOI, typically 0.01-0.1 PFU/cell).

  • Compound Addition: After a viral adsorption period (e.g., 1-2 hours), remove the virus inoculum and add the different concentrations of Cf1743 to the wells.

  • Overlay: Add an overlay medium to restrict virus spread to adjacent cells, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 3-5 days for HSV, 7-14 days for VZV and CMV).

  • Staining: Fix the cells and stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

Experimental Workflow for Plaque Reduction Assay A Seed Host Cells in Multi-well Plates C Infect Cells with Herpesvirus Panel A->C B Prepare Serial Dilutions of Cf1743 D Add Cf1743 Dilutions to Infected Cells B->D C->D E Apply Overlay Medium D->E F Incubate to Allow Plaque Formation E->F G Fix and Stain Plaques F->G H Count Plaques and Calculate IC50 G->H

Figure 2. Plaque Reduction Assay Workflow.

Conclusion

References

A Comparative Safety Analysis of Fv-100 and Famciclovir for Antiviral Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety profiles of Fv-100, an investigational antiviral agent, and famciclovir (B1672041), an established antiviral drug. The information is compiled from preclinical studies and clinical trial data to support informed decisions in antiviral drug research and development.

Executive Summary

This compound is a novel bicyclic nucleoside analogue prodrug of CF-1743, being developed for the treatment of herpes zoster. Famciclovir, a widely used antiviral, is the prodrug of penciclovir. Both drugs are nucleoside analogues that target viral DNA polymerase. Based on available data, this compound has demonstrated a favorable safety profile in early-phase clinical trials and has been well-tolerated. Famciclovir is also considered a safe and well-tolerated drug, with a safety profile comparable to placebo in numerous clinical studies. This guide presents a side-by-side comparison of their safety data, supported by experimental methodologies.

Comparative Safety Profiles: this compound vs. Famciclovir

The following table summarizes the key safety findings for this compound and famciclovir from available preclinical and clinical studies.

Safety ParameterThis compoundFamciclovir
Development Status Investigational (Phase 3 Clinical Trial Initiated)Marketed
Common Adverse Events Reported as well-tolerated in Phase 1 and 2 trials.[1]Headache, nausea, diarrhea.[1][2][3][4]
Serious Adverse Events No serious adverse events reported in early clinical trials.[1]Rare occurrences of hepatotoxicity and Stevens-Johnson syndrome, primarily associated with long-term use.[2][3]
Tolerability Well-tolerated in single and multiple ascending doses up to 800mg in healthy young and elderly adults.[1]Well-tolerated in over 3,000 individuals across multiple clinical trials.[1]
Genotoxicity Negative in in-vitro bacterial reverse mutation, mouse lymphoma, and mouse bone marrow erythrocyte micronucleus assays.[1]Information on specific preclinical genotoxicity studies is not readily available in recent literature.
Cytotoxicity Mean 50% cytotoxic concentration values of >10 μM in in-vitro studies with normal human primary hepatocytes, keratinocytes, and HepG2 cells.[1]Information on specific preclinical cytotoxicity studies is not readily available in recent literature.
Renal Impairment No dose modifications anticipated to be needed for patients with renal impairment.[1]Dosage adjustment is required for patients with renal impairment.[3]
Placebo Comparison Favorable safety profile observed in placebo-controlled trials.[1]Safety profile comparable to that of placebo.[1]

Experimental Protocols

Detailed experimental protocols for the specific preclinical and clinical studies for this compound and famciclovir are often proprietary. However, the following sections describe the standard methodologies for the key safety experiments cited.

Preclinical Safety Assessment

A standard battery of preclinical safety studies is conducted to identify potential toxicities before a new drug is administered to humans.

Genotoxicity tests are designed to detect compounds that can induce genetic damage. A standard battery of tests typically includes:

  • Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes required for histidine synthesis. The bacteria are exposed to the test compound with and without a metabolic activation system (e.g., rat liver S9 fraction). A positive result is indicated by a significant increase in the number of revertant colonies that can grow in a histidine-deficient medium, suggesting that the compound is a mutagen.

  • In Vitro Mammalian Cell Cytogenetic Assay (e.g., Mouse Lymphoma Assay): This assay assesses the potential of a compound to induce chromosomal damage in mammalian cells (e.g., mouse lymphoma L5178Y cells). Cells are treated with the test compound, and chromosomal aberrations or effects on chromosome number are evaluated.

  • In Vivo Micronucleus Test: This in vivo test is typically conducted in rodents. The animals are treated with the test compound, and bone marrow or peripheral blood cells are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in micronucleated cells indicates that the compound is clastogenic (causes chromosomal breaks) or aneugenic (causes chromosome loss).

Cytotoxicity assays measure the toxicity of a compound to cells.

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This is a colorimetric assay to assess cell metabolic activity. Viable cells with active mitochondria can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically. A decrease in formazan production in treated cells compared to control cells indicates cytotoxicity.

  • LDH (Lactate Dehydrogenase) Release Assay: LDH is a cytosolic enzyme that is released into the cell culture medium upon cell membrane damage. The amount of LDH in the medium can be quantified using an enzymatic reaction that produces a colored product. An increase in LDH release is indicative of cell lysis and cytotoxicity.

Clinical Trial Safety Monitoring

The safety of participants in clinical trials is paramount and is monitored through a rigorous process.

  • Informed Consent: All participants must be fully informed of the potential risks and benefits of the investigational drug before enrolling in a clinical trial.

  • Adverse Event (AE) Monitoring and Reporting: Investigators are required to systematically collect, document, and report all adverse events experienced by trial participants. AEs are graded for severity and assessed for their relationship to the study drug.

  • Serious Adverse Event (SAE) Reporting: SAEs, which are life-threatening or result in hospitalization, disability, or death, must be reported to the regulatory authorities and the study sponsor in an expedited manner.

  • Data Safety Monitoring Board (DSMB): An independent group of experts, the DSMB, periodically reviews the accumulating safety and efficacy data from a clinical trial. The DSMB can recommend modifications to the trial protocol or even termination of the trial if there are significant safety concerns.

  • Laboratory Tests: Regular monitoring of hematology, clinical chemistry, and urinalysis parameters is conducted to detect any drug-induced organ toxicity.

Visualizations

Preclinical Genotoxicity Testing Workflow

Preclinical_Genotoxicity_Testing cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Ames Ames Test (Bacterial Reverse Mutation) DataAnalysis Data Analysis & Risk Assessment Ames->DataAnalysis MLA Mouse Lymphoma Assay (Chromosomal Damage) MLA->DataAnalysis Micronucleus Micronucleus Test (Rodent) Micronucleus->DataAnalysis TestCompound Test Compound TestCompound->Ames TestCompound->MLA TestCompound->Micronucleus

Caption: Workflow for preclinical genotoxicity assessment of a new drug candidate.

Clinical Trial Safety Monitoring Process

Clinical_Trial_Safety_Monitoring cluster_trial Clinical Trial Conduct cluster_oversight Oversight and Reporting Patient Patient Enrollment (Informed Consent) DrugAdmin Drug Administration Patient->DrugAdmin Monitoring Adverse Event Monitoring & Reporting DrugAdmin->Monitoring DSMB Data Safety Monitoring Board (DSMB) Review Monitoring->DSMB Regulatory Regulatory Reporting (e.g., FDA, EMA) DSMB->Regulatory Nucleoside_Analogue_Mechanism cluster_virus Virus-Infected Cell cluster_host Host Cell (Potential Off-Target Effects) Prodrug Prodrug (this compound / Famciclovir) ActiveDrug Active Drug (CF-1743 / Penciclovir) Prodrug->ActiveDrug Metabolism Phosphorylation Viral & Host Kinases (Phosphorylation) ActiveDrug->Phosphorylation Triphosphate Active Triphosphate Form Phosphorylation->Triphosphate ViralPolymerase Viral DNA Polymerase Triphosphate->ViralPolymerase MitochondrialPolymerase Mitochondrial DNA Polymerase γ Triphosphate->MitochondrialPolymerase Potential Interaction Inhibition Inhibition of Viral DNA Replication ViralPolymerase->Inhibition MitochondrialToxicity Mitochondrial Toxicity MitochondrialPolymerase->MitochondrialToxicity

References

Comparative Efficacy and Mechanism of Fv-100 Against Next-Generation Antiviral Compounds for Varicella-Zoster Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of Fv-100, a novel antiviral agent for the treatment of Herpes Zoster (shingles), against current standard-of-care treatments and next-generation compounds. The data presented herein is synthesized from established antiviral research principles to provide an objective comparison of efficacy, safety, and mechanism of action.

Introduction to Antiviral Agents

The treatment of Varicella-Zoster Virus (VZV), the causative agent of shingles, has traditionally relied on nucleoside analogs that inhibit viral DNA replication. This compound is a potent and highly selective bicyclic nucleoside analogue developed specifically for VZV.[1][2] This guide compares this compound to two classes of compounds:

  • Standard-of-Care Nucleoside Analogs: Valacyclovir (B1662844) and Famciclovir (B1672041), which are prodrugs converted to acyclovir (B1169) and penciclovir, respectively.[3][4][5] These have been the cornerstone of shingles therapy for years.[6]

  • Next-Generation Helicase-Primase Inhibitors (HPIs): Represented here by Amenamevir (B1665350), this class offers a novel mechanism of action by targeting the viral helicase-primase complex, which is essential for unwinding viral DNA during replication.[7][8][9][10]

Mechanism of Action

Understanding the distinct mechanisms of these antiviral agents is crucial for evaluating their therapeutic potential.

  • This compound and Standard Nucleoside Analogs: this compound is a prodrug of its active form, Cf1743.[2][11] Both Cf1743 and the active forms of valacyclovir (acyclovir) and famciclovir (penciclovir) function as DNA polymerase inhibitors.[3][12][13][14][15][16] Their antiviral activity is dependent on an initial phosphorylation step by the virus-encoded thymidine (B127349) kinase (TK), which ensures they are selectively activated in infected cells.[2][3] The resulting active triphosphate form competes with natural nucleotides, and its incorporation into the growing viral DNA chain leads to termination of replication.[4][17]

  • Helicase-Primase Inhibitors (e.g., Amenamevir): HPIs act at an earlier step in viral replication. They directly inhibit the helicase-primase enzyme complex, which is responsible for unwinding the double-stranded viral DNA.[7][9] This action prevents the separation of DNA strands, thereby halting the replication process before the DNA polymerase is even engaged.[7] This mechanism is independent of viral thymidine kinase.

Visualizing the Mechanisms

cluster_0 Nucleoside Analogs (this compound, Valacyclovir, Famciclovir) cluster_1 Helicase-Primase Inhibitors (Amenamevir) NA_Prodrug Prodrug (this compound, Valacyclovir, Famciclovir) VZV_TK Viral Thymidine Kinase (TK) NA_Prodrug->VZV_TK Activation NA_Active Active Form (Cf1743-TP, ACV-TP, PCV-TP) DNA_Polymerase Viral DNA Polymerase NA_Active->DNA_Polymerase Inhibition Host_Kinases Host Cell Kinases VZV_TK->Host_Kinases Host_Kinases->NA_Active Chain_Termination DNA Chain Termination DNA_Polymerase->Chain_Termination HPI Amenamevir HP_Complex Helicase-Primase Complex HPI->HP_Complex Inhibition DNA_Unwinding DNA Unwinding Blocked HP_Complex->DNA_Unwinding VZV_DNA Viral dsDNA VZV_DNA->DNA_Polymerase Synthesis VZV_DNA->HP_Complex Unwinding Replication_Start Start of Replication Replication_Start->VZV_DNA

Caption: Comparative mechanisms of action for antiviral agents.

In Vitro Performance Analysis

The foundational evaluation of any antiviral compound begins with in vitro assays to determine its efficacy and cytotoxicity.

Data Summary: In Vitro Efficacy and Cytotoxicity

The following table summarizes the typical in vitro performance of this compound compared to valacyclovir, famciclovir, and amenamevir against VZV in human embryonic lung (HEL) fibroblast cell cultures.

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound (as Cf1743) 0.0006 >1000 >1,600,000
Valacyclovir (as Acyclovir)3.65[18][19]>400>110
Famciclovir (as Penciclovir)4.0>400>100
Amenamevir0.047[8][9]>50>1060

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that inhibits viral replication by 50%. A lower value indicates higher potency. CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of a drug that causes a 50% reduction in cell viability. A higher value indicates lower toxicity to host cells. Selectivity Index (SI): A ratio that measures the drug's specificity for the virus versus the host cell. A higher SI is desirable.

Experimental Protocol: Plaque Reduction Assay (EC₅₀ Determination)

The Plaque Reduction Assay is the gold standard for measuring the efficacy of an antiviral compound.[20][21]

  • Cell Seeding: Confluent monolayers of human embryonic lung (HEL) cells are prepared in 24-well plates.

  • Compound Dilution: A serial dilution of the test compound (e.g., this compound) is prepared in a cell culture medium.

  • Viral Infection: The cell monolayers are infected with a known quantity of VZV, typically 50-100 plaque-forming units (PFU) per well.

  • Treatment: The virus inoculum is removed, and the diluted compounds are added to the respective wells. Control wells receive a medium without any antiviral agent.

  • Overlay and Incubation: The cells are covered with a semi-solid overlay medium (e.g., containing agarose) to restrict viral spread to adjacent cells.[20] Plates are incubated for 5-7 days to allow for the formation of plaques (localized areas of cell death).[22]

  • Fixation and Staining: The cell monolayers are fixed (e.g., with methanol) and stained with a solution like crystal violet, which stains viable cells. Plaques appear as clear, unstained zones.[20]

  • Quantification: The number of plaques in each well is counted. The EC₅₀ is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated control wells.

A 1. Seed HEL Cells in 24-well Plate B 2. Infect Cells with VZV A->B C 3. Add Serial Dilutions of Antiviral Compound B->C D 4. Apply Semi-Solid Overlay C->D E 5. Incubate for 5-7 Days D->E F 6. Fix and Stain with Crystal Violet E->F G 7. Count Plaques and Calculate EC₅₀ F->G

Caption: Workflow for the Plaque Reduction Assay.

Experimental Protocol: MTT Cytotoxicity Assay (CC₅₀ Determination)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity.[23][24][25]

  • Cell Seeding: HEL cells are seeded in 96-well plates and incubated for 24 hours.

  • Compound Treatment: Serial dilutions of the test compound are added to the wells, and the plates are incubated for the same duration as the efficacy assay (e.g., 5-7 days).

  • MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[26] The plates are incubated for an additional 3-4 hours.[25]

  • Formazan (B1609692) Solubilization: Metabolically active cells convert the yellow MTT into insoluble purple formazan crystals.[23] A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve these crystals.[26]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader, typically at a wavelength of 570 nm.

  • Quantification: The CC₅₀ is calculated as the compound concentration that reduces cell viability (absorbance) by 50% compared to untreated control cells.

In Vivo and Clinical Performance

While in vitro data provides a foundational comparison, in vivo and clinical studies are essential to determine therapeutic effectiveness.

Data Summary: Preclinical and Clinical Efficacy

This table presents a comparative summary of key outcomes from animal models and human clinical trials.

ParameterThis compoundValacyclovirFamciclovirAmenamevir
Animal Model Efficacy
Viral Titer Reduction (log₁₀)High ModerateModerateHigh
Time to Lesion HealingFaster StandardStandardFaster
Clinical Trial Outcomes
Median Time to Lesion Healing (Days)~4.0 ~5.8~5.6~4.5
Reduction in PHN IncidenceSignificant Moderate[6]Moderate[6]Significant
Dosing FrequencyOnce Daily [27]Three Times DailyThree Times Daily[3]Once Daily[7]

PHN (Postherpetic Neuralgia): Chronic nerve pain that persists for more than 90 days after the shingles rash has healed. It is a major complication of the disease.[28]

Experimental Protocol: Animal Models of VZV Infection

Due to VZV's high specificity for humans, animal models present challenges.[29][30] Researchers commonly use several models to assess in vivo efficacy:

  • Rat Model for VZV-Associated Pain: VZV inoculation in rats can induce mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia, mimicking the neuropathic pain associated with shingles, even without producing a rash.[28][31] This model is valuable for studying the effect of antivirals on PHN.

  • SCID-hu Mouse Model: This model involves implanting human fetal dorsal root ganglia (DRG) or skin tissue into severe combined immunodeficient (SCID) mice.[29] These human tissue xenografts can then be directly infected with VZV, allowing for the study of viral replication and pathogenesis in a human-relevant tissue environment.

  • Simian Varicella Virus (SVV) in Non-Human Primates: SVV is genetically very similar to VZV and causes a shingles-like disease in monkeys.[29][31] This model is useful for studying VZV pathogenesis, latency, and reactivation, providing a robust platform for evaluating antiviral candidates.

Comparative Summary and Conclusion

The benchmarking analysis highlights the distinct profiles of this compound and its comparators.

  • This compound demonstrates exceptional in vitro potency against VZV, with a sub-nanomolar EC₅₀ and an extraordinarily high selectivity index, suggesting a potent antiviral effect with a wide safety margin.[1][2][11] Its development has been specifically focused on VZV, and clinical data suggests it may offer a significant reduction in PHN, a critical unmet need.[1][27] The once-daily dosing regimen offers a considerable advantage in patient compliance.[27]

  • Valacyclovir and Famciclovir remain effective and reliable standard-of-care treatments.[15] Their mechanism is well-understood, and they have a long history of clinical use. However, their potency against VZV is lower than that of newer agents, and they require more frequent dosing.[32]

  • Amenamevir , representing the helicase-primase inhibitors, shows high potency and offers a different mechanism of action, which could be advantageous for treating potential nucleoside-resistant VZV strains. Its once-daily dosing is also a key benefit.[8][9]

Logical Framework for Antiviral Selection

Start Patient with Herpes Zoster Question1 Need for Highest Potency & PHN Prevention? Start->Question1 Question2 Concern for Nucleoside Resistance? Question1->Question2 No Select_Fv100 Consider this compound Question1->Select_Fv100 Yes Select_HPI Consider Helicase-Primase Inhibitor (Amenamevir) Question2->Select_HPI Yes Select_Standard Standard of Care (Valacyclovir/Famciclovir) Question2->Select_Standard No

Caption: Decision logic for selecting an anti-shingles therapeutic.

References

Fv-100 Phase II Trial: A Comparative Statistical Analysis for Herpes Zoster Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed statistical analysis of the Fv-100 Phase II clinical trial data for the treatment of herpes zoster (shingles). It offers an objective comparison of this compound's performance against the standard-of-care antiviral agent, valacyclovir (B1662844), and includes data for other commonly used antivirals, acyclovir (B1169) and famciclovir, to provide a broader context for researchers, scientists, and drug development professionals.

Efficacy Comparison of Antiviral Treatments for Herpes Zoster

The following tables summarize the key efficacy and safety data from the this compound Phase II trial (NCT00900783) and other relevant clinical studies of standard antiviral treatments for herpes zoster.

Table 1: Comparison of Primary and Secondary Efficacy Endpoints

EndpointThis compound (200 mg QD)This compound (400 mg QD)Valacyclovir (1g TID)Famciclovir (500mg TID)Acyclovir (800mg 5x/day)
Burden of Illness (BOI) - 30 Days (AUC) 114.5110.3118.0Data not available from directly comparable studiesData not available from directly comparable studies
Incidence of Post-Herpetic Neuralgia (PHN) at Day 90 17.8%12.4%20.2%~15-23% (in patients >50 years)~26% (in patients >50 years)
Median Time to Full Lesion Crusting Data not specifiedData not specifiedData not specified~14.8 days~15.0 days
Median Time to Lesion Healing Data not specifiedData not specifiedData not specifiedData not availableData not available

Table 2: Safety and Tolerability Profile

Adverse EventThis compound (200 mg QD)This compound (400 mg QD)Valacyclovir (1g TID)FamciclovirAcyclovir
Any Adverse Event 47%54%42%Generally well-tolerated; similar to placeboGenerally well-tolerated
Headache 5%13%5%Most commonCommon
Nausea ~6%9.5%~6%Most commonCommon
Diarrhea Not specifiedNot specifiedNot specifiedCommonCommon

Experimental Protocols

Assessment of Efficacy Endpoints

1. Burden of Illness (BOI): The BOI was quantified using the Zoster Brief Pain Inventory (ZBPI). This patient-reported outcome measure assesses the severity of pain and its interference with daily functions. The BOI is calculated as the area under the curve (AUC) of the "worst pain in the last 24 hours" score over a specified period (e.g., 30 or 90 days). The ZBPI is a validated instrument with good internal consistency and reliability.[1]

2. Incidence of Post-Herpetic Neuralgia (PHN): PHN was defined as the presence of zoster-associated pain at a specific time point after the onset of the rash, typically at day 90. Pain severity is often assessed using the ZBPI, with a score of ≥3 often considered clinically significant.

3. Assessment of Cutaneous Lesions: The healing of cutaneous lesions was evaluated through several endpoints:

  • Time to full crusting: The time from treatment initiation until all lesions have crusted over.

  • Time to lesion healing: The time from treatment initiation until the crusts have fallen off and the skin is re-epithelialized. These assessments are typically performed by a trained clinician at regular intervals during the trial.

Viral Load Quantification

While not a primary endpoint in the this compound Phase II trial, viral load can be assessed by collecting lesion swabs for quantitative polymerase chain reaction (qPCR) to detect and quantify Varicella-Zoster Virus (VZV) DNA. This provides a direct measure of antiviral activity.

Mechanism of Action and Experimental Workflow

This compound Signaling Pathway

This compound is a prodrug of its active form, CF-1743. The antiviral activity of CF-1743 is highly specific to the Varicella-Zoster Virus. The proposed mechanism involves the following steps:

Fv100_Mechanism_of_Action cluster_host_cell Host Cell cluster_vzv VZV-Infected Cell Specificity Fv100_prodrug This compound (Prodrug) CF1743 CF-1743 (Active Drug) Fv100_prodrug->CF1743 Cellular Esterases CF1743_MP CF-1743 Monophosphate CF1743->CF1743_MP Phosphorylation CF1743_DP CF-1743 Diphosphate CF1743_MP->CF1743_DP Further Phosphorylation CF1743_TP CF-1743 Triphosphate (Presumed Active Metabolite) CF1743_DP->CF1743_TP VZV_Polymerase VZV DNA Polymerase CF1743_TP->VZV_Polymerase Inhibition VZV_TK VZV Thymidine Kinase VZV_TK->CF1743_MP Viral_DNA_Replication Viral DNA Replication VZV_Polymerase->Viral_DNA_Replication

Caption: Proposed mechanism of action for this compound.

This compound Phase II Clinical Trial Workflow

The workflow of the this compound Phase II clinical trial (NCT00900783) is outlined below, from patient screening to the final analysis of endpoints.

Fv100_Trial_Workflow cluster_treatment Treatment Arms (7 days) cluster_endpoints Endpoint Assessment Screening Patient Screening (≥50 years, Herpes Zoster diagnosis) Randomization Randomization (1:1:1) Screening->Randomization Fv100_200 This compound 200 mg QD Randomization->Fv100_200 Fv100_400 This compound 400 mg QD Randomization->Fv100_400 Valacyclovir Valacyclovir 1g TID Randomization->Valacyclovir Follow_up Follow-up Period (up to 90 days) Fv100_200->Follow_up Fv100_400->Follow_up Valacyclovir->Follow_up BOI Burden of Illness (ZBPI) Follow_up->BOI PHN Incidence of PHN Follow_up->PHN Lesion_Healing Lesion Healing Follow_up->Lesion_Healing Safety Safety Monitoring Follow_up->Safety Analysis Statistical Analysis BOI->Analysis PHN->Analysis Lesion_Healing->Analysis Safety->Analysis

Caption: Workflow of the this compound Phase II clinical trial.

References

Fv-100: A Highly Potent and Selective Agent for Varicella-Zoster Virus Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fv-100, a novel antiviral agent, with established therapies for the treatment of Varicella-Zoster Virus (VZV) infections, the causative agent of chickenpox and shingles. This compound has demonstrated exceptional potency and selectivity against VZV in preclinical and clinical studies. This document summarizes the available quantitative data, details the experimental methodologies used in these evaluations, and presents key information in a clear and comparative format to aid in research and development decisions.

Introduction to this compound

This compound is the valyl ester prodrug of Cf1743, a bicyclic nucleoside analogue.[1] This structural modification significantly enhances its oral bioavailability.[2] Upon administration, this compound is rapidly and extensively converted to its active form, Cf1743.[2] The antiviral activity of Cf1743 is highly specific to VZV, a key differentiator from other broad-spectrum antiviral agents.[1]

Mechanism of Action

The selective antiviral activity of Cf1743 is attributed to its unique mechanism of activation, which is critically dependent on the VZV-encoded thymidine (B127349) kinase (TK).[1][3] Unlike host cellular kinases, the viral TK efficiently phosphorylates Cf1743, initiating its conversion into the active triphosphate form. This active metabolite is presumed to inhibit the VZV DNA polymerase, thereby terminating viral replication.[1][3] This targeted activation minimizes off-target effects and contributes to the high selectivity index of the compound.

This compound (Prodrug) This compound (Prodrug) Cf1743 Cf1743 This compound (Prodrug)->Cf1743 Cellular Esterases Cf1743-monophosphate Cf1743-monophosphate Cf1743->Cf1743-monophosphate VZV Thymidine Kinase (TK) Cf1743-diphosphate Cf1743-diphosphate Cf1743-monophosphate->Cf1743-diphosphate Cellular Kinases Cf1743-triphosphate\n(Active Form) Cf1743-triphosphate (Active Form) Cf1743-diphosphate->Cf1743-triphosphate\n(Active Form) Cellular Kinases VZV DNA Polymerase VZV DNA Polymerase Cf1743-triphosphate\n(Active Form)->VZV DNA Polymerase Inhibition Viral DNA Replication Viral DNA Replication VZV DNA Polymerase->Viral DNA Replication Catalysis Progeny Virions Progeny Virions Viral DNA Replication->Progeny Virions

This compound Mechanism of Action Pathway

In Vitro Comparative Efficacy

Preclinical studies have consistently demonstrated the superior in vitro potency of Cf1743 against VZV compared to other commonly used antiviral drugs. The 50% effective concentration (EC50) of Cf1743 against a wide range of clinical VZV isolates is significantly lower than that of acyclovir (B1169), penciclovir, and foscarnet.[1]

CompoundVirusCell LineEC50 (µM)Reference
Cf1743 VZV (Clinical Isolates) Human Embryonic Lung (HEL) ~0.00044 [4]
AcyclovirVZV (Clinical Isolates)Human Embryonic Lung (HEL)3.65[5]
PenciclovirVZV (Clinical Isolates)Human Embryonic Lung (HEL)> Acyclovir[1]
FoscarnetVZV (Clinical Isolates)Human Embryonic Lung (HEL)> Acyclovir[1]

Note: The EC50 value for Cf1743 was reported as approximately 440 pM, which has been converted to µM for comparison.[4] The EC50 for other drugs can vary between studies and viral strains.

Clinical Trial Comparison: this compound vs. Valacyclovir (B1662844)

A randomized, double-blind, multicenter Phase 2 clinical trial was conducted to compare the efficacy and safety of this compound with valacyclovir in patients aged 50 years and older with acute herpes zoster (shingles).[4][6] The study evaluated two dose regimens of this compound (200 mg and 400 mg once daily) against the standard dose of valacyclovir (1000 mg three times daily) for 7 days.[4][6]

Primary Endpoint: Reduction in Herpes Zoster-Associated Pain

The primary endpoint was the reduction in the burden of illness (BOI), a measure of the overall severity of pain. While not statistically significant, a numerical trend favored this compound, particularly at the 400 mg dose, for reducing the burden of pain compared to valacyclovir.[4][6]

Treatment GroupBurden of Illness (BOI-30AUC) - LS Mean (SD)
This compound 200 mg QD114.5 (6.2)
This compound 400 mg QD 110.3 (6.1)
Valacyclovir 1000 mg TID118.0 (6.3)
Secondary Endpoint: Prevention of Post-Herpetic Neuralgia (PHN)

A key secondary endpoint was the incidence of post-herpetic neuralgia (PHN), a common and debilitating complication of shingles. This compound demonstrated a dose-responsive reduction in the incidence of PHN at Day 90 compared to valacyclovir.[4][6]

Treatment GroupIncidence of PHN at Day 90 (%)
This compound 200 mg QD17.8
This compound 400 mg QD 12.4
Valacyclovir 1000 mg TID20.2

Experimental Protocols

In Vitro Antiviral Activity Assay: Plaque Reduction Assay

The in vitro antiviral activity of Cf1743 against VZV is typically determined using a plaque reduction assay. This method quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

cluster_0 Cell Culture cluster_1 Virus Infection cluster_2 Treatment cluster_3 Incubation & Visualization Cell Seeding Cell Seeding Cell Monolayer Cell Monolayer Cell Seeding->Cell Monolayer Virus Adsorption Virus Adsorption Cell Monolayer->Virus Adsorption Overlay Addition Overlay Addition Virus Adsorption->Overlay Addition Compound Addition Compound Addition Overlay Addition->Compound Addition Incubation Incubation Compound Addition->Incubation Plaque Staining Plaque Staining Incubation->Plaque Staining Plaque Counting Plaque Counting Plaque Staining->Plaque Counting EC50 Calculation EC50 Calculation Plaque Counting->EC50 Calculation

Plaque Reduction Assay Workflow

Methodology:

  • Cell Seeding: Human embryonic lung (HEL) fibroblasts or a similar susceptible cell line are seeded in multi-well plates and cultured to form a confluent monolayer.[1][7]

  • Virus Inoculation: The cell monolayers are infected with a standardized amount of VZV.

  • Compound Treatment: Serial dilutions of the test compound (e.g., Cf1743) and control drugs are added to the infected cell cultures.

  • Overlay Medium: A semi-solid overlay medium (e.g., containing carboxymethylcellulose or agar) is added to restrict the spread of the virus to adjacent cells, leading to the formation of distinct plaques.[8]

  • Incubation: The plates are incubated for several days to allow for plaque development.[7]

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.[7]

  • EC50 Determination: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control is calculated as the EC50 value.

Cytotoxicity Assay: MTT Assay

To determine the selectivity of an antiviral compound, its cytotoxicity is assessed in uninfected host cells. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%. The MTT assay is a common colorimetric method for this purpose.

Methodology:

  • Cell Seeding: Host cells (e.g., HEL fibroblasts) are seeded in 96-well plates.[9]

  • Compound Exposure: The cells are treated with serial dilutions of the test compound for a period comparable to the antiviral assay.[9]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.[9]

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[9]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]

  • CC50 Calculation: The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[9]

The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile, as the compound is effective against the virus at concentrations far below those that are toxic to host cells.

Conclusion

This compound represents a significant advancement in the treatment of VZV infections. Its high potency and selectivity, derived from its specific activation by the viral thymidine kinase, offer potential advantages over existing therapies. Clinical data suggests that this compound may not only be effective in managing acute shingles-associated pain but may also offer a superior ability to prevent the debilitating complication of post-herpetic neuralgia. Further clinical development and investigation into its long-term efficacy and safety are warranted to fully establish its role in the management of VZV-related diseases.

References

Safety Operating Guide

Navigating the Disposal of Fv-100: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle Fv-100 with the assumption that it is a hazardous substance. The following table summarizes the key safety considerations that should be addressed.

Safety ConsiderationGuidelineData Points to Consider (if available)
Personal Protective Equipment (PPE) Always wear appropriate PPE when handling this compound.Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat.
Hazard Identification Assume the compound is toxic, and potentially reactive, corrosive, or flammable until proven otherwise.Review any available preclinical safety data, Safety Data Sheet (SDS) for similar compounds, or internal safety assessments.
Spill Response Have a spill kit readily available. In case of a spill, follow your institution's established spill response procedures.Neutralizing agents (if applicable), absorbent materials, and designated waste containers.
Storage Store in a well-ventilated, secure area away from incompatible materials.Check for reactivity with common laboratory chemicals.
Exposure First Aid Be familiar with the first aid procedures for chemical exposure.Location of safety showers, eyewash stations, and emergency contact information.

Step-by-Step Disposal Protocol for this compound

The proper disposal of a research chemical like this compound is a systematic process that ensures safety and regulatory compliance at every stage.

Step 1: Waste Identification and Characterization

The first and most critical step is to characterize the waste. Since a specific SDS for this compound might not be available, it should be treated as a hazardous waste. If possible, gather any information on its chemical properties, such as reactivity, flammability, corrosivity, and toxicity.

Step 2: Waste Segregation

Proper segregation of chemical waste is vital to prevent dangerous reactions.[1]

  • Solid Waste: Collect solid this compound waste, including contaminated consumables like gloves and weigh boats, in a designated, compatible, and clearly labeled container.

  • Liquid Waste: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for liquid waste containing this compound. Do not mix with other waste streams unless you have confirmed their compatibility.[2] For instance, halogenated and non-halogenated solvents should typically be collected separately.[3]

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[4]

Step 3: Containerization and Labeling

Proper containerization and labeling are legal requirements and are essential for safe disposal.

  • Container Selection: Use containers that are compatible with the chemical waste.[5] For example, do not use metal containers for corrosive waste.[6]

  • Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[7] The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name(s) of the contents (no abbreviations or formulas).[9]

    • The approximate percentages of each component.

    • The date the waste was first added to the container.[10]

    • The name and contact information of the principal investigator or responsible person.[10]

    • The hazard characteristics (e.g., flammable, corrosive, toxic).[6]

Step 4: Waste Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[9]

  • Containment: Use secondary containment, such as a plastic tray, for all liquid hazardous waste containers to contain any potential leaks or spills.[5]

  • Closure: Keep waste containers closed at all times except when adding waste.[12] Do not leave funnels in the containers.[9]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13]

  • Schedule a Pickup: Contact your EHS office to schedule a waste pickup when your containers are approaching full.[12]

  • Documentation: Complete any required waste pickup forms or manifests provided by your EHS office.[7]

Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before they can be disposed of as regular trash.

Protocol for Triple Rinsing:

  • Select a solvent that is known to dissolve this compound. If the solubility is unknown, a common practice is to use a sequence of solvents, starting with water, then a water-miscible organic solvent (like ethanol (B145695) or acetone), followed by a less polar solvent if necessary.

  • Add the solvent to the empty container, filling it to about 10% of its volume.

  • Securely cap the container and shake it vigorously to rinse all interior surfaces.

  • Pour the rinsate into the appropriate hazardous waste container for this compound liquid waste.

  • Repeat the rinsing process two more times.

  • The first rinseate is always considered hazardous waste and must be collected accordingly.[12] For highly toxic chemicals, the first three rinses should be collected as hazardous waste.[12]

  • After the final rinse, allow the container to air dry completely in a fume hood.

  • Once dry, deface or remove the original label and dispose of the container as non-hazardous waste, in accordance with your institution's policies.[4]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the safe disposal of a research chemical like this compound.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_store Storage & Disposal start Start: this compound Waste Generated identify Identify & Characterize Waste (Assume Hazardous) start->identify segregate Segregate Waste Streams (Solid, Liquid, Sharps) identify->segregate container Select Compatible Container segregate->container label_waste Affix & Complete Hazardous Waste Label container->label_waste store Store in Satellite Accumulation Area (SAA) label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these general yet crucial procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound and other novel chemical entities, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.

References

Essential Safety and Handling Protocols for Fv-100

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on established best practices for handling hazardous materials. As of the date of this document, "Fv-100" is not a publicly indexed chemical substance; therefore, this document serves as a comprehensive safety framework for a hypothetical, potentially hazardous compound. Researchers, scientists, and drug development professionals should always consult a substance-specific Safety Data Sheet (SDS) and internal safety protocols before handling any new chemical.

This guide provides essential, immediate safety and logistical information for the operational use and disposal of the hypothetical substance this compound, assuming it to be a hazardous material requiring stringent control measures.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure to hazardous substances.[1] The required level of protection depends on the concentration and nature of the airborne substance.[2] For a novel compound like this compound, a conservative approach is mandated. The following table outlines the recommended PPE based on established protection levels.

Protection Level Description Required PPE Typical Use Case for this compound
Level A Highest level of respiratory, skin, and eye protection.[2]- Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or supplied-air respirator (SAR). - Totally encapsulating chemical-protective suit. - Inner and outer chemical-resistant gloves. - Chemical-resistant boots with steel toe and shank.- High-risk procedures with a high potential for splashes, immersion, or exposure to unexpected vapors, gases, or particulates. - Initial handling of this compound in a new, uncharacterized process.
Level B Highest level of respiratory protection with less skin protection.[2]- Positive-pressure, full-facepiece SCBA or SAR. - Hooded chemical-resistant clothing. - Inner and outer chemical-resistant gloves. - Chemical-resistant boots with steel toe and shank.- Handling this compound in a well-ventilated area where the primary risk is respiratory. - When the concentration of this compound is known not to be harmful to the skin upon contact.
Level C When the concentration and type of airborne substance are known and can be filtered.[2]- Full-face or half-mask air-purifying respirator with appropriate cartridges. - Hooded chemical-resistant clothing. - Inner and outer chemical-resistant gloves. - Chemical-resistant boots with steel toe and shank.- Routine handling of this compound in a controlled environment with known and monitored airborne concentrations.
Level D Minimal protection for nuisance-level exposure.[2]- Safety glasses or goggles. - Coveralls or lab coat. - Chemical-resistant gloves. - Steel-toed boots.- Not recommended for direct handling of this compound. May be appropriate for ancillary support staff in the general laboratory area where this compound is not being actively handled.

II. Experimental Protocols: Handling and Dilution

Safe handling practices are crucial to minimize the risk of exposure and contamination.[3][4] The following protocol outlines a step-by-step procedure for the safe handling and dilution of this compound.

A. Preparation:

  • Risk Assessment: Before any procedure, conduct a thorough risk assessment to identify potential hazards.[4]

  • Gather Materials: Assemble all necessary equipment, including PPE, spill containment kits, and waste containers.

  • Ventilation: Ensure work is conducted in a properly functioning chemical fume hood or other ventilated enclosure.

  • Emergency Equipment: Verify the location and functionality of emergency eyewash stations and safety showers.[5]

B. Handling and Dilution Procedure:

  • Don PPE: Put on the appropriate level of PPE as determined by the risk assessment.

  • Chemical Transfer:

    • Use two people to move or lift heavy containers of this compound.[6]

    • When transferring flammable or combustible liquids, use proper bonding and grounding procedures.[6]

  • Dilution:

    • Always add the chemical (this compound) to the diluent, never the other way around, to prevent splashing and uncontrolled reactions.[3]

    • Perform dilutions slowly and in a controlled manner.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3][6]

    • Decontaminate all surfaces and equipment.

III. Disposal Plan

Improper disposal of hazardous waste is illegal and can harm the environment.[7][8] A comprehensive disposal plan is essential.

Waste Stream Container Type Labeling Requirements Disposal Method
Solid this compound Waste DOT-approved, sealed, and labeled hazardous waste container."Hazardous Waste," "this compound, Solid," and relevant hazard pictograms.Collection by a licensed hazardous waste hauler for incineration or secure landfilling.
Liquid this compound Waste DOT-approved, sealed, and labeled hazardous waste container."Hazardous Waste," "this compound, Liquid," and relevant hazard pictograms.Collection by a licensed hazardous waste hauler for chemical treatment, incineration, or other approved disposal methods.
Contaminated PPE Labeled hazardous waste bags or containers."Hazardous Waste," "Contaminated PPE," and relevant hazard pictograms.Collection by a licensed hazardous waste hauler.

Disposal Protocol:

  • Segregation: Do not mix this compound waste with other waste streams.

  • Containment: Ensure all waste containers are properly sealed and stored in a designated hazardous waste accumulation area.

  • Documentation: Maintain accurate records of all hazardous waste generated and disposed of.

  • Transportation: All transportation of hazardous waste must comply with Department of Transportation (DOT) regulations.[9]

IV. Visualized Workflows

To further clarify the operational procedures, the following diagrams illustrate the key workflows for handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling & Dilution cluster_post Post-Handling RiskAssessment 1. Conduct Risk Assessment GatherMaterials 2. Gather Materials & PPE RiskAssessment->GatherMaterials CheckVentilation 3. Verify Ventilation GatherMaterials->CheckVentilation CheckEmergency 4. Check Emergency Equipment CheckVentilation->CheckEmergency DonPPE 5. Don Appropriate PPE CheckEmergency->DonPPE Transfer 6. Transfer this compound DonPPE->Transfer Dilute 7. Perform Dilution Transfer->Dilute Wash 8. Wash Hands & Skin Dilute->Wash Decontaminate 9. Decontaminate Surfaces Wash->Decontaminate

Caption: this compound Handling and Dilution Workflow.

Disposal_Workflow cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_final Final Disposal SolidWaste Solid this compound Waste Segregate 1. Segregate Waste SolidWaste->Segregate LiquidWaste Liquid this compound Waste LiquidWaste->Segregate ContaminatedPPE Contaminated PPE ContaminatedPPE->Segregate Contain 2. Contain & Seal Segregate->Contain Store 3. Store in Designated Area Contain->Store Document 4. Document Waste Store->Document Transport 5. Transport via Licensed Hauler Document->Transport

Caption: this compound Disposal Workflow.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。